Hydroxyomeprazole
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919234 | |
| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92340-57-3 | |
| Record name | Hydroxyomeprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92340-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymethylomeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092340573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92340-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyomeprazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of hydroxyomeprazole, a principal active metabolite of the proton pump inhibitor omeprazole. This document details the chemical synthesis pathways, experimental protocols, and analytical characterization techniques essential for researchers and professionals in drug development and medicinal chemistry.
Introduction
This compound, specifically 5-hydroxyomeprazole, is the primary metabolite of omeprazole formed in the human liver through the action of the cytochrome P450 enzyme CYP2C19.[1] While omeprazole is a racemic mixture, its metabolic pathway to this compound is of significant interest in pharmacokinetic and pharmacodynamic studies, as the efficiency of this conversion can influence the drug's efficacy and potential for drug-drug interactions.[2] Understanding the synthesis and characterization of this metabolite is crucial for developing reference standards, studying metabolic pathways, and conducting clinical research.
Synthesis of 5-Hydroxyomeprazole
The total synthesis of 5-hydroxyomeprazole is a multi-step process that involves the preparation of a substituted pyridine precursor, followed by coupling with a benzimidazole moiety and a final oxidation step. A detailed synthetic route has been developed, providing a reliable method for obtaining this compound in the laboratory.[3]
Synthesis Pathway
The overall synthetic strategy for 5-hydroxyomeprazole involves the synthesis of the key intermediate, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, followed by coupling with 5-methoxy-1H-benzimidazole-2-thiol and subsequent oxidation.
Caption: Synthetic pathway for 5-Hydroxyomeprazole.
Experimental Protocols
The following protocols are adapted from the synthetic route described by Striela et al., 2016.[3]
Protocol 1: Synthesis of [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol
This precursor is synthesized in a multi-step process starting from 2,3-dimethyl-4-methoxypyridine N-oxide. The detailed steps involve protection of the hydroxyl group, N-oxidation, Boekelheide rearrangement, hydrolysis, and chlorination. The overall yield for this five-step synthesis is reported to be 55%.[3]
Protocol 2: Synthesis of 5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole
-
Materials:
-
[6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol
-
5-Methoxy-1H-benzimidazole-2-thiol
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve 5-methoxy-1H-benzimidazole-2-thiol and one equivalent of NaOH in a mixture of methanol and water.[3]
-
Add [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
-
Protocol 3: Synthesis of 5-Hydroxyomeprazole (Oxidation)
-
Materials:
-
5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the sulfide intermediate in a mixture of DCM and MeOH.[3]
-
Add an aqueous solution of NaHCO₃.
-
Cool the mixture to 2-3 °C.[3]
-
Add a solution of m-CPBA in DCM dropwise, maintaining the temperature below 3 °C.[3]
-
Stir the reaction at 2 °C for 1 hour.[3]
-
Work up the reaction by adding an aqueous NaOH solution and separating the organic phase.
-
The crude product is then purified, for example, by crystallization.
-
Quantitative Data for Synthesis
| Step | Product | Starting Material | Key Reagents | Yield | Reference |
| 1 | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | 2,3-Dimethyl-4-methoxypyridine N-oxide | PCl₃, NBS, SOCl₂, etc. | 55% (overall) | [3] |
| 2 | 5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole | [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | 5-Methoxy-1H-benzimidazole-2-thiol, NaOH | - | [3] |
| 3 | 5-Hydroxyomeprazole | 5-Methoxy-2-[({4-methoxy-5-(hydroxymethyl)-3-methylpyridin-2-yl}methyl)thio]-1H-benzimidazole | m-CPBA | 45% | [3] |
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
Analytical Characterization Workflow
The general workflow for the characterization of synthesized this compound involves a series of analytical techniques to confirm its structure and purity.
Caption: General workflow for this compound characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for its quantitative determination in various matrices.
Protocol 4: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 or C8 column is commonly used (e.g., Zorbax XDB-C8, 50 x 4.6 mm).[4]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution is typical. For example, acetonitrile-water (21:79, v/v) containing 10 mM ammonium hydroxide, with the pH adjusted to 8.5.[4] Another method uses a gradient of acetonitrile in 50 mM phosphate buffer.[5]
-
Detection: UV detection at 302 nm is suitable for omeprazole and its metabolites.[2][5]
| Parameter | Value | Reference |
| Column | Zorbax XDB-C8 (50 x 4.6 mm) | [4] |
| Mobile Phase | Acetonitrile:Water (21:79, v/v) with 10 mM NH₄OH, pH 8.5 | [4] |
| Flow Rate | 1.5 mL/min | [2] |
| Detection Wavelength | 302 nm | [2][5] |
| Retention Time | 12.19 min (for 5-hydroxyomeprazole) | [5] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation patterns for structural elucidation.
Protocol 5: LC-MS/MS Analysis of this compound
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Sciex API III+).[4]
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.[4][7]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored. For 5-hydroxyomeprazole, the transition m/z 362 → 214 is commonly used.[4]
| Parameter | Value | Reference |
| Ionization Mode | Positive Ion | [4] |
| Precursor Ion (m/z) | 362 | [4] |
| Product Ion (m/z) | 214 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.
¹H and ¹³C NMR Data
The following are reported NMR data for a precursor to 5-hydroxyomeprazole, which provides insight into the expected chemical shifts.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |
| Methyl 4-chloro-5,6-dimethylpyridine-3-carboxylate | ¹H NMR (CDCl₃) | 2.36 (s, 3H), 2.56 (s, 3H), 3.90 (s, 3H), 8.65 (s, 1H) | [3] |
| ¹³C NMR (CDCl₃) | 16.1, 24.4, 52.8, 124.4, 131.4, 143.4, 148.2, 161.8, 165.4 | [3] | |
| 5-Hydroxyomeprazole precursor | ¹³C NMR (CDCl₃) | 11.6, 35.4, 56.1, 58.7, 61.6, 111.6, 125.8, 125.9, 129.5, 131.2, 147.4, 147.7, 150.4, 156.2, 157.8, 164.2, 165.0 | [8] |
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for preliminary characterization and for quantitative analysis. Omeprazole exhibits characteristic absorption maxima which are expected to be similar for this compound.
| Solvent | λmax (nm) | Reference |
| 0.1 N NaOH | 304.80 | [9] |
| Alkaline solution | 276 and 305 | [10] |
Metabolic Pathway of Omeprazole to this compound
The biotransformation of omeprazole is primarily carried out by cytochrome P450 enzymes in the liver. Understanding this pathway is critical for pharmacology and drug development.
Caption: Major metabolic pathways of omeprazole.
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The successful synthesis and rigorous characterization of this compound are fundamental for its use as a reference standard in metabolic studies and for advancing our understanding of omeprazole's clinical pharmacology.
References
- 1. scispace.com [scispace.com]
- 2. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
The Inactive Metabolite: A Technical Guide to the Mechanism of Action of Hydroxyomeprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of hydroxyomeprazole, the principal metabolite of the proton pump inhibitor (PPI) omeprazole. While omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders, its therapeutic efficacy is intrinsically linked to its metabolic pathway, which is predominantly governed by the polymorphic cytochrome P450 2C19 (CYP2C19) enzyme. This document elucidates the formation of this compound, its negligible role in the direct inhibition of the gastric H+/K+-ATPase, and the critical implications of this metabolic step on the pharmacokinetics and pharmacodynamics of omeprazole. Detailed experimental protocols for assessing proton pump inhibition and CYP2C19 genotyping are provided, alongside quantitative data and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Omeprazole, a substituted benzimidazole, is a prodrug that, upon activation in the acidic environment of the gastric parietal cells, irreversibly inhibits the H+/K+-ATPase, or proton pump. This action effectively curtails gastric acid secretion.[1][2] The clinical response to omeprazole, however, exhibits significant inter-individual variability. This variability is largely attributed to the genetic polymorphism of the CYP2C19 enzyme, which is primarily responsible for the metabolism of omeprazole into its main metabolite, 5-hydroxyomeprazole.[3][4] Understanding the mechanism of action—or lack thereof—of this compound is therefore paramount for a comprehensive grasp of omeprazole's pharmacology.
The Central Role of Omeprazole Metabolism
Omeprazole is extensively metabolized in the liver, primarily by two cytochrome P450 isoenzymes: CYP2C19 and CYP3A4.[3][5]
-
Hydroxylation by CYP2C19: The principal metabolic pathway is the hydroxylation of the 5-methyl group of the benzimidazole ring to form 5-hydroxyomeprazole.[2] This reaction is predominantly catalyzed by CYP2C19.
-
Sulfoxidation by CYP3A4: A secondary pathway involves the formation of omeprazole sulfone, a reaction primarily mediated by CYP3A4.[2]
The genetic polymorphism of CYP2C19 leads to distinct phenotypes with varying rates of omeprazole metabolism:
-
Extensive Metabolizers (EMs): Individuals with two functional alleles (1/1) metabolize omeprazole rapidly.
-
Intermediate Metabolizers (IMs): Individuals heterozygous for a loss-of-function allele (e.g., 1/2, 1/3) have a reduced metabolic rate.
-
Poor Metabolizers (PMs): Individuals with two loss-of-function alleles (e.g., 2/2, 2/3, 3/3) exhibit significantly slower metabolism of omeprazole.[4][6]
This genetic variability directly impacts the systemic exposure to omeprazole and, consequently, its acid-suppressing effects.
Signaling Pathway: Omeprazole Metabolism
The metabolic conversion of omeprazole to its primary metabolites is a critical determinant of its bioavailability and therapeutic effect.
Caption: Metabolic conversion of omeprazole to its primary metabolites.
Mechanism of Action: The Inactivity of this compound
The therapeutic effect of omeprazole stems from its ability to inhibit the gastric H+/K+-ATPase. Following absorption, omeprazole, a weak base, concentrates in the acidic canaliculi of parietal cells. Here, it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide.[7] This activated form then covalently binds to cysteine residues on the luminal surface of the proton pump, leading to its irreversible inhibition.[8]
In contrast, This compound is considered to be pharmacologically inactive , with minimal to no inhibitory effect on the H+/K+-ATPase.[3] While a specific IC50 value for this compound is not prominently reported in the literature, its formation represents a detoxification and elimination pathway for the parent drug. The addition of a hydroxyl group increases the polarity of the molecule, facilitating its further conjugation and subsequent renal excretion.[9]
Signaling Pathway: Proton Pump Inhibition by Activated Omeprazole
The following diagram illustrates the activation of omeprazole and its subsequent inhibition of the H+/K+-ATPase.
Caption: Activation of omeprazole and inhibition of the gastric proton pump.
Quantitative Data
The pharmacokinetic parameters of omeprazole and this compound are significantly influenced by the CYP2C19 genotype.
Table 1: Pharmacokinetic Parameters of Omeprazole and 5-Hydroxyomeprazole in Different CYP2C19 Metabolizer Phenotypes Following a Single Oral Dose of Omeprazole
| Parameter | Omeprazole (EMs) | Omeprazole (PMs) | 5-Hydroxyomeprazole (EMs) | 5-Hydroxyomeprazole (PMs) | Reference(s) |
| Cmax (ng/mL) | ~2000 | ~2900 | Significantly Higher in EMs | Significantly Lower in PMs | [10][11] |
| AUC (ng·h/mL) | ~1330 - 6670 | ~4869 - 8740 | Significantly Higher in EMs | Significantly Lower in PMs | [10][11] |
| t1/2 (h) | ~1.05 | ~2.1 | - | - | [11] |
| CL (mL/h/kg) | ~1369 | ~70-90 | - | - | [12] |
Note: Values are approximate and can vary based on the specific study population, dosage, and analytical methods. EMs: Extensive Metabolizers; PMs: Poor Metabolizers.
Table 2: In Vitro Inhibitory Activity of Omeprazole
| Compound | Target | Assay Condition | IC50 | Reference(s) |
| Omeprazole | H+/K+-ATPase | Gastric membrane vesicles (acidic) | ~2.4 µM | [13] |
| Omeprazole | H+/K+-ATPase | Gastric microsomes (pH 6.1) | ~1.1 - 1.7 µM | [14][15] |
| This compound | H+/K+-ATPase | - | Minimal to no activity | [3] |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of a compound on the gastric proton pump using an isolated enzyme preparation.
5.1.1. Isolation of H+/K+-ATPase-Enriched Gastric Vesicles
-
Tissue Preparation: Obtain fresh porcine or rabbit stomachs from a local abattoir and transport them on ice.
-
Mucosal Scraping: Open the stomach along the lesser curvature and rinse the mucosal surface with ice-cold saline to remove any contents. Gently scrape the gastric mucosa from the underlying muscle layer.[16]
-
Homogenization: Homogenize the mucosal scrapings in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl, 1 mM EDTA, pH 7.4).[16][17]
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction containing the H+/K+-ATPase.[16]
-
-
Sucrose Gradient Centrifugation (Optional for higher purity): Resuspend the microsomal pellet and layer it onto a discontinuous sucrose gradient. Centrifuge at high speed (e.g., 150,000 x g for 2 hours). The H+/K+-ATPase-enriched vesicles will be located at the interface of the sucrose layers.[17][18]
-
Final Preparation: Collect the vesicle fraction, wash, and resuspend in a suitable buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
5.1.2. ATPase Activity Assay
-
Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 mM KCl).
-
Incubation: Pre-incubate the H+/K+-ATPase-enriched vesicles with various concentrations of the test compound (e.g., omeprazole as a positive control) for a defined period (e.g., 30 minutes) at 37°C. For acid-activated compounds like omeprazole, pre-incubation at an acidic pH (e.g., 6.1) may be necessary to induce activation.[14][15]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to a final concentration of, for example, 2 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding an ice-cold solution, such as trichloroacetic acid.[19]
-
Phosphate Determination: Quantify the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method, such as the malachite green assay.[16]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
CYP2C19 Genotyping using Real-Time PCR
This protocol describes a general method for identifying common loss-of-function alleles of the CYP2C19 gene (*2 and *3).
5.2.1. DNA Extraction
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Genomic DNA Isolation: Isolate genomic DNA from the whole blood samples using a commercially available DNA extraction kit according to the manufacturer's instructions.
5.2.2. Real-Time PCR for Allelic Discrimination
-
Primer and Probe Design: Utilize allele-specific primers and fluorescently labeled probes (e.g., TaqMan probes with FAM and VIC reporters) designed to specifically detect the wild-type and variant alleles for CYP2C192 (c.681G>A) and CYP2C193 (c.636G>A).[20][21]
-
PCR Reaction Setup: Prepare a PCR reaction mix containing DNA polymerase, dNTPs, PCR buffer, the specific primer and probe set for the allele of interest, and the genomic DNA sample.
-
Thermal Cycling: Perform the real-time PCR using a thermal cycler with the following typical cycling conditions:
-
Data Analysis: Analyze the fluorescence data generated during the PCR. The allelic discrimination software will plot the fluorescence signals for the two probes, allowing for the determination of the genotype (homozygous wild-type, heterozygous, or homozygous variant) for each sample.
Experimental Workflow: In Vitro Drug Metabolism Study
The following diagram outlines a typical workflow for investigating the in vitro metabolism of a drug candidate.
Caption: A generalized workflow for studying drug metabolism in vitro.
Conclusion
This compound, the primary metabolite of omeprazole, is pharmacologically inactive with respect to the inhibition of the gastric H+/K+-ATPase. Its formation, primarily catalyzed by the polymorphic enzyme CYP2C19, serves as a crucial elimination pathway for the parent drug. The significant impact of CYP2C19 genetic polymorphisms on the pharmacokinetics of omeprazole, and consequently on the extent and duration of gastric acid suppression, underscores the importance of understanding this metabolic pathway in the context of personalized medicine. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism and mechanism of action of proton pump inhibitors and other drugs metabolized by polymorphic enzymes.
References
- 1. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Phenocopies of poor metabolizers of omeprazole caused by liver disease and drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound (EVT-1201523) | 92340-57-3 [evitachem.com]
- 10. pjps.pk [pjps.pk]
- 11. Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 19. academic.oup.com [academic.oup.com]
- 20. scispace.com [scispace.com]
- 21. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Hydroxyomeprazole In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of hydroxyomeprazole, the primary active metabolite of the proton pump inhibitor omeprazole. This document details the metabolic pathways, experimental methodologies for its study, and key pharmacokinetic parameters, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Introduction
Omeprazole is a widely prescribed medication for the treatment of acid-related disorders. Its therapeutic efficacy is largely attributed to its active metabolites, with 5-hydroxyomeprazole being the most significant. The formation and subsequent systemic exposure to this compound are primarily governed by the activity of the cytochrome P450 enzyme system, particularly the polymorphic CYP2C19 isozyme.[1][2] Understanding the in vivo pharmacokinetics of this compound is therefore critical for optimizing omeprazole therapy, predicting drug-drug interactions, and accounting for inter-individual variability in patient response.
Metabolic Pathway of Omeprazole to this compound
Omeprazole undergoes extensive metabolism in the liver, primarily through two main oxidative pathways mediated by cytochrome P450 enzymes. The formation of 5-hydroxyomeprazole is the major metabolic route and is predominantly catalyzed by CYP2C19.[1][3] A secondary pathway, leading to the formation of omeprazole sulfone, is mediated by CYP3A4.[2][3] The stereoselective metabolism of omeprazole's R- and S-enantiomers further adds to the complexity of its pharmacokinetic profile. R-omeprazole is metabolized to 5-hydroxyomeprazole by both CYP2C19 and to a lesser extent, CYP3A4, while S-omeprazole is almost exclusively metabolized by CYP2C19 to 5-hydroxyomeprazole.[3]
Genetic polymorphisms in the CYP2C19 gene significantly impact the metabolism of omeprazole, leading to distinct patient phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[4] Individuals with reduced CYP2C19 activity (PMs) exhibit higher plasma concentrations of omeprazole and consequently, altered exposure to this compound compared to individuals with normal or increased enzyme function.[5][6]
Metabolic pathway of omeprazole to this compound and omeprazole sulfone.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound are influenced by the administered dose of omeprazole and the patient's CYP2C19 genotype. The following tables summarize key pharmacokinetic data from in vivo studies in humans.
Table 1: Pharmacokinetic Parameters of 5-Hydroxyomeprazole in Healthy Volunteers after a Single Oral 40 mg Dose of Omeprazole.
| Parameter | Mean ± SD | Reference |
| Cmax (µg/L) | 82.49 ± 62.52 | [7] |
| Tmax (h) | 2.5 ± 1.43 | [7] |
| AUC(0-t) (µg/L*h) | 318.72 ± 125.46 | [7] |
| t1/2z (h) | 2.09 ± 0.93 | [7] |
Table 2: Influence of CYP2C19 Genotype on the Pharmacokinetics of Omeprazole and 5-Hydroxyomeprazole.
| CYP2C19 Phenotype | Omeprazole AUC (ng·h/mL) | 5-Hydroxyomeprazole AUC (ng·h/mL) | Omeprazole/5-Hydroxyomeprazole AUC Ratio | Reference |
| Poor Metabolizer (PM) | Significantly Increased | - | Lower | [4] |
| Extensive Metabolizer (EM) | Lower | - | Higher | [4] |
Note: Specific mean values for AUC in different metabolizer groups vary across studies and are often presented as ratios.
Experimental Protocols for In Vivo Pharmacokinetic Studies
The following sections outline typical methodologies employed in the in vivo pharmacokinetic assessment of this compound.
Animal Studies (Rat Model)
A common animal model for pharmacokinetic studies of omeprazole involves the use of rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[8][9] Animals are typically housed in controlled environments and fasted overnight before drug administration.[8]
-
Drug Administration: Omeprazole is often administered orally via gavage as a suspension, for example, in 0.5% carboxymethyl cellulose.[8] Intravenous administration is also used for determining absolute bioavailability.[9] A typical oral dose in rats is 40 mg/kg.[8]
-
Blood Sampling: Blood samples are collected at predetermined time points via methods such as tail vein or jugular vein cannulation.[10] A typical sampling schedule might include collections at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of omeprazole and this compound are determined using a validated high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][12]
Human Studies
Pharmacokinetic studies in humans are essential for clinical drug development.
-
Study Population: Healthy volunteers are typically recruited. Subjects are often genotyped for CYP2C19 to assess the influence of genetic polymorphisms.
-
Drug Administration: Omeprazole is administered orally, usually as enteric-coated capsules, after an overnight fast.[13]
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at various time points post-administration. A representative schedule could be 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 15, and 24 hours.[7] Plasma is then separated and stored.
-
Analytical Method: Similar to animal studies, plasma concentrations are quantified using validated HPLC-UV or LC-MS/MS methods.[14][15]
Detailed Analytical Methodology: HPLC-UV
A common and reliable method for the simultaneous quantification of omeprazole and this compound in plasma is reversed-phase HPLC with UV detection.
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction. For instance, plasma can be mixed with a suitable organic solvent like a mixture of dichloromethane and iso-propanol (9:1 v/v) to extract the analytes and an internal standard.[14] The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[14]
-
Mobile Phase: A gradient elution is often employed using a mixture of a buffer (e.g., 50 mM phosphate buffer) and an organic solvent like acetonitrile.[14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Detection: UV detection is set at a wavelength of 302 nm.[7][14]
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a known concentration of an internal standard.
Typical experimental workflow for an in vivo pharmacokinetic study.
Conclusion
The in vivo pharmacokinetics of this compound are complex and significantly influenced by the metabolic activity of CYP2C19. This technical guide has provided a detailed overview of the metabolic pathways, quantitative pharmacokinetic data, and the experimental protocols necessary for the robust in vivo assessment of this critical metabolite. A thorough understanding of these aspects is paramount for the continued development and optimized clinical use of omeprazole and other proton pump inhibitors that share similar metabolic pathways. The provided diagrams and data tables serve as a valuable resource for professionals in the fields of pharmacology, drug metabolism, and clinical research.
References
- 1. ClinPGx [clinpgx.org]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. ClinPGx [clinpgx.org]
- 4. Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. First-pass metabolism of omeprazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination and pharmacokinetic profile of omeprazole in rat blood, brain and bile by microdialysis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of omeprazole in rats with dextran sulfate sodium-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of omeprazole in healthy adults and in children with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Omeprazole Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4. This process yields several metabolites, principally 5-hydroxyomeprazole, omeprazole sulfone, 5'-O-desmethylomeprazole, and omeprazole sulfide. While it is well-established that the parent drug requires acidic conversion to a reactive sulfenamide to inhibit the gastric H+/K+-ATPase, the independent biological activities of its circulating metabolites are of significant interest for understanding the drug's overall pharmacological profile, including drug-drug interactions and potential off-target effects. This technical guide provides an in-depth review of the known biological activities of omeprazole's primary metabolites, focusing on their interaction with CYP enzymes and their role in the context of Helicobacter pylori infection. Quantitative data are presented for comparative analysis, and detailed experimental methodologies are described.
Omeprazole Metabolism: An Overview
Omeprazole is a racemic mixture metabolized in the liver into several key derivatives. The primary metabolic pathways are:
-
Hydroxylation: Catalyzed mainly by CYP2C19 to form 5-hydroxyomeprazole. The activity of this polymorphic enzyme is a major determinant of inter-individual variability in omeprazole clearance.
-
Sulfoxidation: Mediated by CYP3A4 to produce omeprazole sulfone.
-
Demethylation: Another pathway, leading to the formation of 5'-O-desmethylomeprazole.
These metabolites can undergo further biotransformation. For instance, 5-hydroxyomeprazole can be sulfoxidized by CYP3A4, and omeprazole sulfone can be hydroxylated by CYP2C19, both forming 5-hydroxyomeprazole sulfone. Omeprazole sulfide is another identified metabolite. Unlike the parent drug, the primary plasma metabolites, 5-hydroxyomeprazole and omeprazole sulfone, are considered to have little to no antisecretory activity.[1][2][3]
References
The Pivotal Role of CYP2C19 in Hydroxyomeprazole Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of the cytochrome P450 2C19 (CYP2C19) enzyme in the metabolic formation of hydroxyomeprazole, the primary metabolite of the widely prescribed proton pump inhibitor, omeprazole. Understanding this metabolic pathway is paramount for drug development, clinical pharmacology, and personalized medicine, given the significant inter-individual variability in omeprazole efficacy and pharmacokinetics, largely attributable to CYP2C19 genetic polymorphisms.
Introduction to Omeprazole Metabolism
Omeprazole, a racemic mixture of (R)- and (S)-enantiomers, is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1] The main metabolic pathways are 5-hydroxylation to form 5-hydroxyomeprazole and sulfoxidation to form omeprazole sulfone.[1][2] While CYP3A4 is the principal enzyme responsible for the formation of omeprazole sulfone, CYP2C19 is the major catalyst for the 5-hydroxylation of omeprazole.[2][3] The S-enantiomer, esomeprazole, is also metabolized by CYP2C19, but at a slower rate than the R-enantiomer.[4]
The clinical significance of CYP2C19 in omeprazole metabolism is underscored by the existence of genetic polymorphisms that lead to different enzyme activity levels.[5] Individuals can be classified into several phenotype groups, including poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs), based on their CYP2C19 genotype.[5][6] This genetic variability directly impacts the systemic exposure to omeprazole and, consequently, its therapeutic efficacy and potential for adverse effects.[5]
Quantitative Analysis of CYP2C19-Mediated this compound Formation
The enzymatic activity of CYP2C19 in metabolizing omeprazole to this compound can be quantified by key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the enzyme's affinity for the substrate and its maximum metabolic capacity.
Table 1: Enzyme Kinetic Parameters for this compound Formation
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/nmol P450) | Intrinsic Clearance (CLint, μl/min/mg protein) | Reference |
| Recombinant Human CYP2C19 | Omeprazole | Substantially lower than CYP3A4, CYP2C8, or CYP2C18 | 13.4 ± 1.4 | - | [3] |
| Recombinant Human CYP3A4 | Omeprazole | - | 5.7 ± 1.1 | - | [3] |
| Human Liver Microsomes | S-Omeprazole | - | - | 14.6 (total metabolites) | [4] |
| Human Liver Microsomes | R-Omeprazole | - | - | 42.5 (total metabolites) | [4] |
Note: Direct comparative values for Km and Vmax across different studies can be challenging due to variations in experimental conditions. The intrinsic clearance (CLint) for the formation of the hydroxy metabolite from S-omeprazole was found to be 10-fold lower than that from R-omeprazole.[4]
The impact of CYP2C19 genetic polymorphisms on omeprazole metabolism is evident in pharmacokinetic studies. The hydroxylation index (HI), calculated as the plasma concentration ratio of omeprazole to 5-hydroxyomeprazole, is a commonly used metric to assess CYP2C19 activity in vivo.[7][8]
Table 2: Influence of CYP2C19 Genotype on Omeprazole Hydroxylation Index (HI)
| Genotype | Mean HI | Population | Reference |
| CYP2C191/1 (NM) | 2.4 | South Indian | [7] |
| CYP2C191/2 (IM) | 5.3 | South Indian | [7] |
| CYP2C192/2, 2/3 (PM) | 22.5 | South Indian | [7] |
| CYP2C1917/17 (UM) | 0.36 (median) | Iranian | [6] |
| CYP2C191/1 | 0.78 (median) | Iranian | [6] |
| CYP2C192/2 | 13.09 (median) | Iranian | [6] |
Note: HI values can vary between populations and studies. A higher HI indicates slower metabolism of omeprazole.
Experimental Protocols
A comprehensive understanding of the role of CYP2C19 in this compound formation relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
This protocol is fundamental for determining enzyme kinetics and identifying the contribution of specific enzymes to drug metabolism.
Objective: To determine the kinetic parameters (Km and Vmax) of omeprazole hydroxylation by CYP2C19.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP2C19 co-expressed with NADPH-cytochrome P450 reductase.
-
Omeprazole.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
Internal standard for LC-MS/MS analysis.
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLM or recombinant CYP2C19 and a range of omeprazole concentrations.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time, ensuring the reaction proceeds under linear conditions.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of 5-hydroxyomeprazole using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][9]
-
Data Analysis: Determine the initial velocity of the reaction at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
This in vivo protocol is used to assess an individual's CYP2C19 metabolic capacity.
Objective: To determine the CYP2C19 phenotype of an individual by calculating the omeprazole hydroxylation index (HI).
Procedure:
-
Subject Recruitment: Recruit healthy volunteers with known CYP2C19 genotypes.
-
Drug Administration: Administer a single oral dose of 20 mg omeprazole to the subjects after an overnight fast.[7]
-
Blood Sampling: Collect venous blood samples at a specific time point post-dose, typically at 3 hours.[6][7]
-
Plasma Separation: Separate plasma from the blood samples by centrifugation.
-
Sample Analysis: Determine the plasma concentrations of omeprazole and 5-hydroxyomeprazole using a validated HPLC or LC-MS/MS method.[7][9]
-
Calculation of Hydroxylation Index (HI): Calculate the HI as the molar ratio of the plasma concentration of omeprazole to that of 5-hydroxyomeprazole.[8]
-
Phenotype Classification: Classify individuals into different phenotype groups based on their HI values.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental workflows can aid in understanding the complex processes involved in this compound formation.
Caption: Metabolic pathway of omeprazole enantiomers.
Caption: Workflow for in vitro omeprazole metabolism assay.
Conclusion
CYP2C19 plays a central and clinically significant role in the formation of this compound. The profound impact of its genetic polymorphisms on omeprazole's pharmacokinetics necessitates a thorough understanding of this metabolic pathway for optimizing drug therapy and for the development of new chemical entities that may be substrates of this enzyme. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further research, particularly in diverse populations, will continue to refine our understanding and enable more precise, personalized therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hydroxylation index of omeprazole in relation to CYP2C19 polymorphism and sex in a healthy Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of the CYP2C19 genotype on the hydroxylation index of omeprazole in South Indians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties of 5-Hydroxyomeprazole
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxyomeprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxyomeprazole is the primary and pharmacologically inactive human metabolite of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] The formation of 5-Hydroxyomeprazole is a critical step in the clearance of omeprazole from the body.[1] This process is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[3][4] Consequently, the pharmacokinetics of omeprazole and the plasma concentration of 5-Hydroxyomeprazole can vary significantly among individuals depending on their CYP2C19 genotype.[4]
This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Hydroxyomeprazole. It includes quantitative physicochemical data, detailed experimental protocols for property determination, and diagrams illustrating its metabolic formation and analytical workflows.
Chemical and Physical Properties
5-Hydroxyomeprazole is classified as a sulfinylbenzimidazole.[5] It is structurally similar to its parent compound, omeprazole, with the addition of a hydroxyl group on the pyridine ring, which increases its hydrophilicity.[2] The key identifiers and physicochemical properties are summarized in the tables below.
Molecular Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | [4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-pyridinyl]methanol | [6] |
| Synonyms | 5-Hydroxymethylomeprazole, 5-hydroxy OMEP | [3][6] |
| CAS Number | 92340-57-3 | [3] |
| Molecular Formula | C₁₇H₁₉N₃O₄S | [3] |
| Molecular Weight | 361.42 g/mol | [7] |
| InChIKey | CMZHQFXXAAIBKE-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | [5] |
Physicochemical Data
| Property | Value | Method | Source(s) |
| Physical Form | Solid. Off-white to pale yellow or white to pale brown. | Visual Inspection | - |
| Melting Point | 144-146 °C | Capillary Method | - |
| pKa (Strongest Acidic) | 9.29 | Predicted (ChemAxon) | [5] |
| pKa (Strongest Basic) | 3.93 | Predicted (ChemAxon) | [5] |
| Water Solubility | 0.75 g/L | Predicted (ALOGPS) | [5] |
| LogP | 1.05 - 1.15 | Predicted (ALOGPS, ChemAxon) | [5] |
| UV λmax | 205, 302 nm | UV Spectroscopy | [3] |
| Solubility (Organic) | DMF: 20 mg/mLDMSO: 10 mg/mLEthanol: 2 mg/mL | Experimental | [3] |
Metabolic Pathway
The primary metabolic pathway for omeprazole is hydroxylation at the 5-position of the pyridine ring to form 5-Hydroxyomeprazole. This reaction is almost exclusively mediated by the CYP2C19 enzyme in the liver. A secondary pathway, sulfoxidation, is catalyzed by CYP3A4 to form omeprazole sulfone. The efficiency of the CYP2C19 pathway is a major determinant of omeprazole's therapeutic efficacy and inter-individual variability.[8][9]
Experimental Protocols
The determination of key chemical properties requires standardized experimental procedures. The following sections detail common methodologies used for pharmaceutical compounds like 5-Hydroxyomeprazole.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is determined by monitoring pH changes in a solution during titration with a standardized acid or base.[10][11]
Methodology:
-
Preparation: A 1 mM solution of 5-Hydroxyomeprazole is prepared in purified water, potentially with a co-solvent if solubility is low. The ionic strength is kept constant using a background electrolyte, such as 0.15 M KCl.[10]
-
Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10]
-
Titration: The sample solution is placed in a temperature-controlled vessel (25 °C) on a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO₂.[11]
-
Data Collection: The solution is titrated with standardized 0.1 M HCl or 0.1 M NaOH. The pH is recorded after each incremental addition of titrant, allowing the system to equilibrate at each step.[10]
-
Analysis: The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point or is calculated by analyzing the inflection point of the curve. The experiment is performed in triplicate to ensure reproducibility.[10]
Determination of Aqueous Solubility by Shake-Flask Method
This is the gold-standard method for determining thermodynamic equilibrium solubility.[12][13]
Methodology:
-
Preparation: An excess amount of solid 5-Hydroxyomeprazole is added to a vial containing a known volume of a specific aqueous buffer (e.g., pH 1.2, 4.5, 6.8).[12]
-
Equilibration: The vials are sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14][15]
-
Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm filter) or centrifuged to separate the undissolved solid.[16]
-
Quantification: The concentration of dissolved 5-Hydroxyomeprazole in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Reporting: The solubility is reported in units such as mg/mL or µg/mL for each pH condition.
Determination of Melting Point
The melting point provides information on the purity and identity of a crystalline solid.[17]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 5-Hydroxyomeprazole is packed into a thin-walled capillary tube to a height of 1-2 mm.[1][18]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a heated metal block or Thiele tube with oil bath) alongside a calibrated thermometer.[17]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Measurement: The heating rate is then slowed to 1-2 °C per minute.[17] The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[1]
-
Reporting: The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[17]
In Vitro Metabolism Assay (CYP2C19)
This assay evaluates the metabolic conversion of a substrate by a specific enzyme, typically using human liver microsomes (HLMs) which are rich in CYP enzymes.[19]
Methodology:
-
Incubation Mixture: A typical incubation mixture (total volume ~100-200 µL) in a phosphate buffer (pH 7.4) includes:
-
Reaction: The reaction is initiated by adding the substrate or the NADPH system after a brief pre-incubation period at 37 °C.[20]
-
Termination: After a set time (e.g., 30 minutes), the reaction is stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[20]
-
Sample Processing: The quenched mixture is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the amount of 5-Hydroxyomeprazole formed.[19]
Spectroscopic Analysis
Spectroscopic data is fundamental for confirming the chemical structure and identity of 5-Hydroxyomeprazole.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of 5-Hydroxyomeprazole and to identify its degradation products under acidic conditions.[21][22] This technique provides precise mass-to-charge ratio data essential for structural elucidation.
-
UV Spectroscopy: The molecule exhibits maximum absorbance (λmax) at 205 nm and 302 nm in solution, which is characteristic of its chromophoric structure.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): This technique would provide detailed information about the number and types of hydrogen atoms in the molecule, including their chemical environment and connectivity. Specific signals would be expected for the aromatic protons on the benzimidazole and pyridine rings, the methoxy groups, the methyl group, and the methylene protons of the hydroxymethyl and sulfinylmethyl groups.
-
¹³C NMR (Carbon-13 NMR): This analysis would identify all unique carbon atoms in the structure, providing complementary information to the ¹H NMR. (Note: While these NMR techniques are standard for structural confirmation, specific experimental peak lists and assignments for 5-Hydroxyomeprazole are not readily available in public databases.)
-
-
Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional groups. Expected characteristic absorption bands would include O-H stretching (from the alcohol and N-H), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the heteroaromatic rings), and a strong S=O stretching band for the sulfoxide group. (Note: Specific experimental IR spectral data for 5-Hydroxyomeprazole is not readily available in public databases.)
References
- 1. byjus.com [byjus.com]
- 2. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 3. caymanchem.com [caymanchem.com]
- 4. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 5-Hydroxyomeprazole (HMDB0014010) [hmdb.ca]
- 6. This compound | C17H19N3O4S | CID 119560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. who.int [who.int]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. benchchem.com [benchchem.com]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 22. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
The Discovery and Metabolic Journey of Omeprazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders upon its introduction.[1] Its potent and long-lasting inhibition of the gastric H+/K+ ATPase, the final step in acid secretion, offered unprecedented efficacy in managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] The clinical success of omeprazole is intrinsically linked to its complex metabolism, primarily orchestrated by the polymorphic cytochrome P450 (CYP) enzyme system in the liver. This technical guide provides a comprehensive overview of the discovery and history of omeprazole metabolism, detailing the key metabolic pathways, the enzymes involved, and the experimental methodologies used to elucidate these processes.
Core Concepts in Omeprazole Metabolism
Omeprazole is extensively metabolized in the liver, with less than 0.1% of the parent drug excreted unchanged in the urine.[3] The primary metabolic routes are hydroxylation, sulfoxidation, and demethylation, catalyzed mainly by two key CYP isoforms: CYP2C19 and CYP3A4.[1][4]
The main metabolites of omeprazole include:
-
5-hydroxyomeprazole: Formed through hydroxylation of the benzimidazole ring, primarily by CYP2C19.[5] This is the major metabolic pathway.
-
Omeprazole sulfone: Results from the sulfoxidation of the sulfinyl group, a reaction catalyzed predominantly by CYP3A4.[1]
-
5'-O-desmethylomeprazole: A minor metabolite formed via O-demethylation.[6]
These metabolites are pharmacologically inactive and are further conjugated before excretion.[1][7]
The Pivotal Role of CYP2C19 and Genetic Polymorphism
The metabolism of omeprazole is significantly influenced by genetic polymorphisms in the CYP2C19 gene.[1] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:
-
Extensive Metabolizers (EMs): Carry two functional alleles (e.g., CYP2C191/1) and exhibit normal enzyme activity.
-
Intermediate Metabolizers (IMs): Have one functional and one non-functional allele (e.g., CYP2C191/2).
-
Poor Metabolizers (PMs): Possess two non-functional alleles (e.g., CYP2C192/2, CYP2C193/3) and have significantly reduced or absent enzyme activity.[7]
-
Ultrarapid Metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., CYP2C1917/17).[7]
This genetic variability leads to substantial inter-individual differences in omeprazole pharmacokinetics and clinical outcomes.[1] Poor metabolizers exhibit higher plasma concentrations and a more pronounced acid-suppressing effect compared to extensive metabolizers.[1]
Stereoselective Metabolism
Omeprazole is a racemic mixture of two enantiomers, (R)-omeprazole and (S)-omeprazole (esomeprazole). Its metabolism is stereoselective, with CYP2C19 preferentially metabolizing the (R)-enantiomer.[8] (S)-omeprazole is cleared more slowly, leading to higher systemic exposure compared to the (R)-enantiomer.[8] This understanding was fundamental to the development of esomeprazole as a single-enantiomer drug with a more predictable pharmacokinetic profile.
Quantitative Data on Omeprazole Metabolism
The following tables summarize key quantitative data related to omeprazole's metabolism, compiled from various pharmacokinetic and in-vitro studies.
Table 1: Pharmacokinetic Parameters of Omeprazole in Humans by CYP2C19 Genotype
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference(s) |
| Cmax (µg/mL) | 2.006 ± 0.98 | Significantly higher than EMs | |
| AUC (µg·hr/mL) | 1330.63 ± 596.0 | 4869 ± 1191 | [9] |
| Clearance (mL/hr/kg) | 1369.0 | 70.8 - 89.5 | [10] |
| Elimination Half-life (hr) | 1.05 | 2.1 |
Table 2: In-Vitro Enzyme Kinetics of Omeprazole Metabolism
| Enzyme | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |
| CYP2C19 (Rat Liver Microsomes) | 5-hydroxyomeprazole | 46.8 | 2033 nmol/(min·mg protein) | [3] |
| CYP3A4 (Rat Liver Microsomes) | Omeprazole sulfone | 120.7 | 187.9 nmol/(min·mg protein) | [3] |
| Recombinant Human CYP2C19 | 5-hydroxyomeprazole | Low | High | [5] |
| Recombinant Human CYP3A4 | 5-hydroxyomeprazole | High | Low | [5] |
Table 3: Pharmacokinetic Parameters of Omeprazole in Different Animal Species
| Species | Bioavailability (%) | Elimination Half-life | Protein Binding (%) | Reference(s) |
| Human | 40.3 - 58.2 | ~1 hour | ~95 | [8][11] |
| Dog | High | ~1 hour | 90 | [8][11] |
| Rat | - | 5 - 15 minutes | 87 | [8][11] |
| Mouse | - | 5 - 15 minutes | - | [8][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments in the study of omeprazole metabolism.
In-Vitro Metabolism using Human Liver Microsomes
Objective: To determine the kinetics of omeprazole metabolism by human liver microsomal enzymes.
Materials:
-
Human liver microsomes (HLMs)
-
Omeprazole
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
(S)-mephenytoin (CYP2C19 probe substrate)
-
Midazolam (CYP3A4 probe substrate)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., 4-Desmethoxy Omeprazole-d3)
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing HLMs (0.1 mg/mL).
-
Pre-incubation: Pre-incubate the HLM suspension with varying concentrations of omeprazole (e.g., 0.01–1000 µM) for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of metabolites (5-hydroxyomeprazole and omeprazole sulfone) using a validated LC-MS/MS method.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
In-Vivo Metabolism Study in a Rat Model
Objective: To investigate the pharmacokinetics and metabolism of omeprazole in rats.
Animal Model:
-
Male Wistar or Sprague-Dawley rats (100-150 g).[12]
-
Animals are acclimatized for at least one week before the experiment.
Experimental Design:
-
Dosing: Administer omeprazole to rats via different routes (e.g., oral, intravenous, intraperitoneal) at specified doses (e.g., 10-40 mg/kg).[10]
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30, 60 minutes, and then hourly).[9] Urine and feces can also be collected in metabolic cages.
-
Sample Processing: Separate plasma from blood by centrifugation. Store all samples at -80°C until analysis.
-
Analysis: Determine the concentrations of omeprazole and its metabolites in plasma and urine using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and elimination half-life using appropriate software.
LC-MS/MS Method for Quantification of Omeprazole and Metabolites
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Purospher Star C18, 5µm, 100x4.6mm).[9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 5mM ammonium bicarbonate).[9]
-
Injection Volume: 5-10 µL.[9]
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Omeprazole: 346.1 -> 198.0
-
5-Hydroxyomeprazole: 362.1 -> 214.1
-
Omeprazole Sulfone: 362.1 -> 198.0
-
Internal Standard (e.g., 4-Desmethoxy Omeprazole-d3): 318.4 -> 198.1
-
Sample Preparation (Plasma):
-
Protein Precipitation: Add acetonitrile to the plasma sample containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture to precipitate proteins and then centrifuge to pellet the precipitate.
-
Supernatant Transfer: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed.
References
- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. First-pass metabolism of omeprazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjppd.org [rjppd.org]
- 11. Pharmacokinetics of omeprazole in rats with water deprivation for 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
In Vitro Activity of Hydroxyomeprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies concerning hydroxyomeprazole, the primary metabolite of the proton pump inhibitor omeprazole. The focus is on its formation, metabolic pathways, and enzymatic interactions, offering valuable insights for researchers in drug metabolism and development.
Introduction
Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolite formed is 5-hydroxyomeprazole, a product of aromatic hydroxylation.[1] Understanding the in vitro characteristics of this compound formation is crucial for comprehending omeprazole's pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the relevant metabolic pathways.
Metabolic Pathways of Omeprazole to this compound
The formation of 5-hydroxyomeprazole is a critical step in the metabolic clearance of omeprazole. This biotransformation is primarily catalyzed by the polymorphic enzyme CYP2C19, with a minor contribution from CYP3A4.[1][2] The metabolism of omeprazole is stereoselective, with the (R)-enantiomer being more readily converted to 5-hydroxyomeprazole by CYP2C19 than the (S)-enantiomer (esomeprazole).[2][3]
The metabolic scheme illustrates the central role of CYP2C19 in the hydroxylation of both R- and S-omeprazole to their respective 5-hydroxy metabolites. CYP3A4 also contributes to the metabolism of R-omeprazole to 5-hydroxyomeprazole.[4]
Caption: Metabolic conversion of omeprazole enantiomers to 5-hydroxyomeprazole.
Quantitative Data: In Vitro Enzyme Inhibition
While this compound is considered a largely inactive metabolite concerning proton pump inhibition, both omeprazole and its metabolites can interact with CYP enzymes. The following table summarizes the inhibitory constants (Ki) of omeprazole enantiomers on CYP2C19-catalyzed S-mephenytoin 4'-hydroxylation, a marker reaction for CYP2C19 activity.
| Inhibitor | CYP Isoform | Probe Substrate | Inhibition Type | Ki (µM) | Reference |
| S-Omeprazole | CYP2C19 | S-mephenytoin 4'-hydroxylation | Competitive | 3.4 | [5] |
| R-Omeprazole | CYP2C19 | S-mephenytoin 4'-hydroxylation | Competitive | 5.7 | [5] |
These data indicate that both enantiomers of omeprazole are competitive inhibitors of CYP2C19, with the S-enantiomer being a more potent inhibitor.[5] this compound itself has been shown to be a reversible inhibitor of CYP2C19 and CYP3A4, although generally less potent than the parent compound.[6]
Experimental Protocols
The in vitro investigation of this compound formation and its enzymatic interactions typically involves the use of human liver microsomes (HLMs) or recombinant human CYP enzymes.
Determination of this compound Formation in Human Liver Microsomes
This protocol outlines a general procedure for quantifying the formation of 5-hydroxyomeprazole from omeprazole in a microsomal incubation system.
Objective: To determine the kinetics of 5-hydroxyomeprazole formation by CYP enzymes in human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Omeprazole
-
5-Hydroxyomeprazole standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in potassium phosphate buffer (100 mM, pH 7.4) containing HLMs (e.g., 0.1 mg/mL).
-
Inhibitor Pre-incubation (optional): For inhibition studies, pre-incubate the microsomes with the test inhibitor for a defined period at 37°C.
-
Reaction Initiation: Add omeprazole (at various concentrations for kinetic studies) to the incubation mixtures. Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes), ensuring linear reaction velocity.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile. The acetonitrile also serves to precipitate microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of 5-hydroxyomeprazole in the supernatant using a validated LC-MS/MS method. An internal standard should be used to ensure accuracy.
Caption: Experimental workflow for in vitro formation of this compound.
CYP Inhibition Assay
To assess the inhibitory potential of this compound on specific CYP isoforms, a similar protocol is employed, with the inclusion of a probe substrate for the CYP of interest.
Objective: To determine the IC50 or Ki of this compound for a specific CYP isoform.
Procedure:
-
Follow steps 1 and 2 of the protocol in section 4.1, using a range of this compound concentrations as the inhibitor.
-
Reaction Initiation: Add a specific probe substrate for the CYP isoform being studied (e.g., S-mephenytoin for CYP2C19, midazolam for CYP3A4) to the incubation mixture.[6] Initiate the reaction with the NADPH regenerating system.
-
Continue with steps 4 through 7 of the protocol in section 4.1, quantifying the formation of the probe substrate's metabolite.
-
Data Analysis: Determine the percent inhibition of metabolite formation at each this compound concentration and calculate the IC50 value. Further kinetic analysis can be performed to determine the Ki and the mechanism of inhibition.
Conclusion
The in vitro evaluation of this compound is centered on its formation via CYP2C19 and CYP3A4 and its subsequent, albeit limited, interaction with these enzymes. The methodologies described provide a robust framework for researchers to investigate the metabolic profile of omeprazole and other related compounds. A thorough understanding of these in vitro activities is essential for predicting in vivo pharmacokinetic behavior and the potential for drug-drug interactions, thereby contributing to safer and more effective drug development.
References
- 1. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective inhibition of cytochrome P450 forms by lansoprazole and omeprazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxyomeprazole as a Biomarker for CYP2C19 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 enzyme CYP2C19 is a critical component in the metabolism of a significant number of clinically used drugs. Genetic polymorphisms in the CYP2C19 gene can lead to substantial inter-individual variability in enzyme activity, resulting in a spectrum of metabolic phenotypes from poor to ultrarapid metabolizers. This variability has profound implications for drug efficacy and toxicity. Consequently, the accurate assessment, or phenotyping, of CYP2C19 activity is paramount in clinical pharmacology and drug development. Omeprazole, a widely prescribed proton pump inhibitor, is predominantly metabolized by CYP2C19 to its primary metabolite, 5-hydroxyomeprazole.[1][2] This metabolic pathway's high dependence on CYP2C19 makes the formation of hydroxyomeprazole a sensitive and specific measure of the enzyme's in vivo activity. The metabolic ratio of omeprazole to this compound serves as a reliable biomarker to phenotype individuals, guiding therapeutic decisions and aiding in the development of new chemical entities metabolized by this polymorphic enzyme.[3][4]
Metabolic Pathway of Omeprazole
Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 system. The two major enzymes involved are CYP2C19 and, to a lesser extent, CYP3A4.[5][6] CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of omeprazole to form 5-hydroxyomeprazole.[1][7] CYP3A4 primarily catalyzes the formation of omeprazole sulfone.[7] The formation of 5-hydroxyomeprazole is the rate-limiting step in the elimination of omeprazole for a large portion of the population. Individuals with deficient CYP2C19 activity (poor metabolizers) exhibit significantly higher plasma concentrations of omeprazole and reduced formation of this compound compared to those with normal or increased CYP2C19 function (extensive and ultrarapid metabolizers, respectively).[2][8]
Caption: Metabolic pathways of omeprazole.
Quantitative Data: Hydroxylation Index and Pharmacokinetics by CYP2C19 Genotype
The metabolic ratio (MR), often referred to as the hydroxylation index (HI), is a key quantitative metric for CYP2C19 phenotyping. It is typically calculated as the plasma concentration ratio of omeprazole to 5-hydroxyomeprazole at a specific time point after drug administration.[9] The following tables summarize pharmacokinetic data for omeprazole and its metabolites across different CYP2C19 genotypes.
Table 1: Omeprazole Hydroxylation Index (HI) by CYP2C19 Genotype
| CYP2C19 Genotype | Phenotype | Number of Subjects (n) | Median Hydroxylation Index (Omeprazole/5-Hydroxyomeprazole) | Reference |
| 17/17 | Ultrarapid Metabolizer (UM) | 10 | 0.36 | [10] |
| 1/17 | Extensive Metabolizer (EM) | 52 | 0.71 | [10] |
| 1/1 | Extensive Metabolizer (EM) | 88 | 0.78 | [10] |
| 2/17 | Intermediate Metabolizer (IM) | 6 | 1.74 | [10] |
| 1/2 | Intermediate Metabolizer (IM) | 20 | 1.98 | [10] |
| 2/2 | Poor Metabolizer (PM) | 4 | 13.09 | [10] |
Table 2: Pharmacokinetic Parameters of Omeprazole in Relation to CYP2C19 Genotype
| Parameter | CYP2C1917/17 (UM) | CYP2C191/1 (EM) | Reference |
| Omeprazole AUC (h·nmol/L) | 1973 | 4151 | [3] |
| 5-Hydroxyomeprazole AUC (h·nmol/L) | 2989 | 3359 | [11] |
| Omeprazole Sulfone AUC (h·nmol/L) | 1083 | 3343 | [3] |
Experimental Protocols
CYP2C19 Phenotyping Protocol using Omeprazole
A standardized protocol is crucial for the accurate determination of the CYP2C19 phenotype. The following is a generalized methodology based on common practices in clinical studies.[4][9][10]
-
Subject Selection: Healthy volunteers or patients are recruited. Exclusion criteria typically include the use of concomitant medications known to inhibit or induce CYP2C19, liver or kidney dysfunction, and pregnancy.
-
Drug Administration: A single oral dose of 20 mg of omeprazole is administered to subjects after an overnight fast.[4][10]
-
Blood Sampling: A venous blood sample (typically 5-10 mL) is collected into a tube containing an anticoagulant (e.g., EDTA or heparin) at a specific time point post-dose. The most common time point for a single measurement is 3 hours after omeprazole administration.[4][9]
-
Plasma Separation: The blood sample is centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of omeprazole and 5-hydroxyomeprazole are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]
-
Calculation of Metabolic Ratio: The hydroxylation index is calculated as the molar ratio of the plasma concentration of omeprazole to that of 5-hydroxyomeprazole.[9]
Analytical Methodology: HPLC for Omeprazole and 5-Hydroxyomeprazole
The simultaneous quantification of omeprazole and its main metabolite is essential for calculating the metabolic ratio. A validated HPLC method is a common approach.[12]
-
Sample Preparation: Plasma samples are prepared using liquid-liquid extraction. An internal standard is added to the plasma, followed by an extraction solvent (e.g., a mixture of dichloromethane and isopropanol). The mixture is vortexed and centrifuged, and the organic layer is evaporated to dryness. The residue is then reconstituted in the mobile phase.[12]
-
Chromatographic Conditions:
-
Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the compounds.
Caption: CYP2C19 phenotyping workflow.
Conclusion
The use of this compound as a biomarker for CYP2C19 activity is a well-established and robust method for phenotyping individuals. The strong correlation between the omeprazole/hydroxyomeprazole metabolic ratio and an individual's CYP2C19 genotype allows for the reliable classification of patients into different metabolizer groups. This information is invaluable for personalizing drug therapy, avoiding adverse drug reactions, and is a critical tool in the landscape of drug development for compounds metabolized by CYP2C19. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and clinicians working in this field.
References
- 1. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. CYP2C19 genotype and phenotype determined with omeprazole in patients with acid-related disorders with and without Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 9. Evaluation of CYP2C19 activity using microdosed oral omeprazole in humans | springermedizin.de [springermedizin.de]
- 10. Hydroxylation index of omeprazole in relation to CYP2C19 polymorphism and sex in a healthy Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Determination of omeprazole, this compound and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Chirality: A Technical Guide to the Stereoselective Metabolism of Omeprazole to Hydroxyomeprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, is a chiral molecule administered as a racemic mixture of its (R)- and (S)-enantiomers. The therapeutic efficacy and pharmacokinetic profile of omeprazole are profoundly influenced by the stereoselective nature of its metabolism. This technical guide provides an in-depth exploration of the core aspects of the stereoselective metabolism of omeprazole, with a particular focus on the formation of its primary metabolite, hydroxyomeprazole. We will delve into the enzymatic pathways, kinetic differences between the enantiomers, and the critical role of genetic polymorphisms, alongside detailed experimental protocols for researchers in the field.
The Enzymatic Machinery: Cytochrome P450 Isoforms
The metabolism of omeprazole is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Two isoforms, in particular, play a pivotal role: CYP2C19 and CYP3A4. These enzymes exhibit distinct substrate stereoselectivity, leading to differential metabolic fates for (R)- and (S)-omeprazole.
CYP2C19 , a highly polymorphic enzyme, is the primary catalyst for the 5-hydroxylation of omeprazole, a key metabolic pathway.[1][2] It displays a marked preference for the (R)-enantiomer.[3][4] In individuals with normal CYP2C19 function, often referred to as extensive metabolizers (EMs), the rapid hydroxylation of (R)-omeprazole leads to its faster clearance from the body.[5][6]
CYP3A4 , another major human CYP isoform, is also involved in omeprazole metabolism, primarily through sulfoxidation to form omeprazole sulfone.[3][7] While CYP3A4 can contribute to the 5-hydroxylation of omeprazole, it does so with a lower affinity compared to CYP2C19.[1][2] CYP3A4-mediated metabolism becomes more significant in individuals with reduced or absent CYP2C19 activity (poor metabolizers, PMs) or when CYP2C19 is saturated at high omeprazole concentrations.[5]
The interplay between these two enzymes, governed by their respective affinities for the omeprazole enantiomers and their relative abundance in the liver, dictates the overall metabolic profile and, consequently, the systemic exposure to the active drug.
Stereoselectivity in Action: The Metabolic Fate of (R)- and (S)-Omeprazole
The structural difference between (R)- and (S)-omeprazole, though subtle, leads to significant variations in their interaction with the active sites of CYP2C19 and CYP3A4. This results in a pronounced stereoselectivity in their metabolism.
(R)-Omeprazole: This enantiomer is preferentially metabolized by CYP2C19 through 5-hydroxylation.[3][8] This rapid metabolic conversion results in a shorter half-life and lower systemic exposure compared to its (S)-counterpart.[9][10]
(S)-Omeprazole (Esomeprazole): The (S)-enantiomer is a poorer substrate for CYP2C19-mediated hydroxylation.[4][6] Its metabolism is slower and relies more on the CYP3A4 pathway for sulfoxidation.[3][8] This reduced rate of metabolism leads to higher plasma concentrations and a more prolonged duration of action.[9] The intrinsic clearance (CLint) for the formation of this compound from (S)-omeprazole is significantly lower than that from (R)-omeprazole.[4][11]
This differential metabolism is the cornerstone of the clinical development of esomeprazole, the pure (S)-enantiomer of omeprazole, which provides more consistent and effective acid suppression, particularly in individuals who are extensive metabolizers of omeprazole via CYP2C19.
The Impact of Genetic Polymorphisms
Genetic variations in the CYP2C19 gene are a major determinant of inter-individual differences in omeprazole metabolism and clinical response.[12] The most well-characterized alleles are the CYP2C191 (wild-type, normal function), CYP2C192, and CYP2C19*3 (loss-of-function) alleles.[13] Individuals can be classified into different metabolizer phenotypes based on their genotype:
-
Extensive Metabolizers (EMs): Carrying two functional alleles (e.g., 1/1), they metabolize omeprazole rapidly.
-
Intermediate Metabolizers (IMs): Heterozygous for a loss-of-function allele (e.g., 1/2, 1/3), they exhibit reduced metabolic capacity.
-
Poor Metabolizers (PMs): Carrying two loss-of-function alleles (e.g., 2/2, 2/3, 3/3), they have a significantly impaired ability to metabolize omeprazole, leading to much higher plasma concentrations.[12][13]
In PMs, the metabolic clearance of omeprazole is substantially reduced, leading to a several-fold increase in the area under the plasma concentration-time curve (AUC) compared to EMs.[12] This can result in a more pronounced and prolonged acid-suppressive effect, but also a potentially increased risk of drug-drug interactions.
Quantitative Data on Stereoselective Metabolism
The following tables summarize the key quantitative data on the stereoselective metabolism of omeprazole to this compound, compiled from various in vitro studies.
Table 1: Kinetic Parameters for the 5-Hydroxylation of Omeprazole Enantiomers
| Enzyme Source | Enantiomer | Km (μM) | Vmax (nmol/min/nmol P450) | Intrinsic Clearance (CLint) (μL/min/nmol P450) |
| Recombinant CYP2C19 | (R)-Omeprazole | Low | High | High |
| Recombinant CYP2C19 | (S)-Omeprazole | - | - | 10-fold lower than (R)-Omeprazole[4] |
| Recombinant CYP3A4 | (R)-Omeprazole | High | Low | Low |
| Recombinant CYP3A4 | (S)-Omeprazole | - | - | - |
| Human Liver Microsomes | (R)-Omeprazole | - | - | 42.5 μL/min/mg protein (total metabolites)[4][11] |
| Human Liver Microsomes | (S)-Omeprazole | - | - | 14.6 μL/min/mg protein (total metabolites)[4][11] |
Note: Specific Km and Vmax values can vary between studies and experimental conditions. The table reflects the general trends observed.
Table 2: Contribution of CYP Isoforms to Omeprazole Metabolism
| Enantiomer | Metabolic Pathway | Primary CYP Isoform | Contribution |
| (R)-Omeprazole | 5-Hydroxylation | CYP2C19 | Major[3][8] |
| (S)-Omeprazole | 5-Hydroxylation | CYP2C19 | Minor[4] |
| (R)-Omeprazole | Sulfoxidation | CYP3A4 | Minor[3] |
| (S)-Omeprazole | Sulfoxidation | CYP3A4 | Major[3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the stereoselective metabolism of omeprazole.
In Vitro Metabolism of Omeprazole using Human Liver Microsomes (HLMs)
This protocol is designed to determine the rate of this compound formation from (R)- and (S)-omeprazole in a pooled HLM system.
Materials:
-
Pooled Human Liver Microsomes (genotyped for CYP2C19, if desired)
-
(R)-Omeprazole and (S)-Omeprazole
-
This compound standard
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (e.g., lansoprazole) for analytical quantification
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLM protein (typically 0.1-0.5 mg/mL), and the omeprazole enantiomer at various concentrations (e.g., 1-100 μM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes), ensuring linear formation of the metabolite.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS.
Determination of Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for this compound formation.
Procedure:
-
Follow the In Vitro Metabolism protocol described above.
-
Use a range of substrate (omeprazole enantiomer) concentrations that bracket the expected Km value (e.g., 0.5 to 200 μM).
-
Ensure that the incubation time and protein concentration are optimized to maintain initial velocity conditions (i.e., less than 20% substrate turnover).
-
Quantify the amount of this compound formed at each substrate concentration.
-
Plot the rate of metabolite formation (velocity) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.
Analytical Method: HPLC-UV for Quantification of Omeprazole and this compound
This is a representative HPLC method for the separation and quantification of omeprazole and this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic modifier (e.g., acetonitrile). A typical starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 20-50 µL.
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound and omeprazole in the same matrix as the samples (e.g., the quenched incubation mixture) at known concentrations.
-
Sample Injection: Inject the prepared standards and the experimental samples onto the HPLC system.
-
Data Analysis: Integrate the peak areas of omeprazole, this compound, and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Use the regression equation of the calibration curve to determine the concentrations of the analytes in the experimental samples.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Stereoselective metabolic pathways of omeprazole enantiomers.
Caption: General workflow for in vitro omeprazole metabolism studies.
Conclusion
The stereoselective metabolism of omeprazole is a complex yet well-characterized process that has significant implications for its clinical use. The differential handling of the (R)- and (S)-enantiomers by CYP2C19 and CYP3A4, coupled with the genetic polymorphism of CYP2C19, provides a clear rationale for the observed inter-individual variability in drug response and the therapeutic advantages of the single-enantiomer formulation, esomeprazole. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of omeprazole metabolism and its impact on drug efficacy and safety. A thorough understanding of these principles is essential for the continued optimization of acid-suppressive therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Enantiomer/Enantiomer Interactions between the S- and R- Isomers of Omeprazole in Human Cytochrome P450 Enzymes: Major Role of CYP2C19 and CYP3A4 | Semantic Scholar [semanticscholar.org]
- 4. banglajol.info [banglajol.info]
- 5. Nonlinear kinetics after high-dose omeprazole caused by saturation of genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Omeprazole Limited Sampling Strategies to Estimate Constitutive Cytochrome P450 2C19 Activity in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxylation index of omeprazole in relation to CYP2C19 polymorphism and sex in a healthy Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Hydroxyomeprazole in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of hydroxyomeprazole, the primary active metabolite of omeprazole, in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research involving omeprazole. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision. This document provides comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual workflow diagram to guide researchers and drug development professionals.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, into its main metabolites, including 5-hydroxyomeprazole.[1] The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in omeprazole metabolism. Therefore, the simultaneous quantification of omeprazole and its metabolites is critical for pharmacokinetic and pharmacogenetic studies.[1] This application note presents a reliable HPLC-UV method for the quantification of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Omeprazole and Omeprazole Sulfone reference standards
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Phosphate buffer, pH 7.2[3]
-
Dichloromethane and Diethyl ether (for extraction)[2]
-
Human plasma (drug-free)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Kromasil C18, 150mm x 4.6 mm, 5µm)[2]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction is a common and effective technique for isolating analytes from complex biological matrices.[4]
-
Spiking: To a 1.0 mL aliquot of human plasma in a centrifuge tube, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentrations of this compound.
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., dichloromethane-diethyl ether).[2]
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject a 20 µL aliquot into the HPLC system for analysis.
Chromatographic Conditions
-
Column: Kromasil C18 (150mm x 4.6 mm, 5µm)[2]
-
Mobile Phase: A mixture of Methanol and Water (55:45 v/v) containing 1% triethylamine, with the pH adjusted to 7.0 with phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: Ambient
Data Presentation
The performance of the HPLC method was validated according to standard guidelines. The following tables summarize the quantitative data obtained from various validated methods for this compound quantification.
Table 1: Chromatographic Parameters and Retention Times
| Analyte | Retention Time (min) |
| This compound | 3.9[2] |
| Omeprazole | 8.0[2] |
| Omeprazole Sulfone | 7.0[2] |
| Internal Standard (Phenacetin) | 4.2[2] |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range (ng/mL) | 25 - 500 | [2] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 - 20 | [6][7] |
| Accuracy (%) | 97.3 - 102.3 | [7] |
| Intra-day Precision (%CV) | < 9.2 | [8] |
| Inter-day Precision (%CV) | < 9.2 | [8] |
| Recovery (%) | > 80 | [8] |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the analytical procedure for the quantification of this compound in human plasma.
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, precise, and accurate for the determination of this compound in human plasma.[8] The detailed protocol and validation data demonstrate its suitability for routine use in clinical and research laboratories for pharmacokinetic and metabolic studies of omeprazole. The provided workflow and tables offer a clear and comprehensive guide for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS analysis of Hydroxyomeprazole in plasma
An LC-MS/MS method provides a sensitive and specific high-throughput solution for the simultaneous quantification of omeprazole and its major metabolite, 5-hydroxyomeprazole, in human plasma.[1] This approach is crucial for pharmacokinetic and pharmacogenetic studies, given the significant inter-individual variability in omeprazole metabolism, primarily due to genetic polymorphisms of the CYP2C19 enzyme.[1]
The methodology typically involves a straightforward protein precipitation step for sample preparation, ensuring rapid and efficient cleanup.[1] Chromatographic separation is achieved on a reversed-phase C18 or C8 column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for accurate quantification.[1][2]
Metabolic Pathway of Omeprazole
Omeprazole is extensively metabolized in the liver, primarily by two cytochrome P450 enzymes. The hydroxylation of the methyl group on the benzimidazole ring is mediated by CYP2C19, leading to the formation of 5-hydroxyomeprazole.[1] Concurrently, the sulfoxidation of the sulfinyl group is catalyzed by CYP3A4 to form omeprazole sulfone.[1]
Caption: Metabolic pathway of omeprazole.
Experimental Protocols
This section details the complete protocol for the quantification of 5-hydroxyomeprazole in human plasma.
Materials and Reagents
| Material/Reagent | Source/Grade |
| 5-Hydroxyomeprazole Reference Standard | Certified Purity |
| Omeprazole Reference Standard | Certified Purity |
| 4-Desmethoxy Omeprazole-d3 (Internal Standard) | Certified Purity |
| Acetonitrile | HPLC or LC-MS Grade |
| Methanol | HPLC or LC-MS Grade |
| Formic Acid (≥98%) | LC-MS Grade |
| Water | Deionized, 18 MΩ·cm or greater |
| Human Plasma (with K2-EDTA) | Pooled, Blank |
| Microcentrifuge Tubes (1.5 mL) | Standard Laboratory Grade |
| Autosampler Vials | Standard Laboratory Grade |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-hydroxyomeprazole, omeprazole, and the internal standard (IS), 4-Desmethoxy Omeprazole-d3, in methanol.[1]
-
Working Standard Solutions: Perform serial dilutions of the analyte stock solutions using a 50:50 (v/v) mixture of methanol and water to create calibration standards at desired concentrations.[1] The linearity range is typically established between 10-500 ng/mL.[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.[1]
Sample Preparation (Protein Precipitation)
The following protocol is a simple and rapid method for extracting the analytes from plasma.[1]
| Step | Procedure |
| 1 | Aliquot 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[1] |
| 2 | Add 20 µL of the 100 ng/mL internal standard working solution and vortex briefly.[1] |
| 3 | Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1] |
| 4 | Vortex mix vigorously for 1 minute.[1] |
| 5 | Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1] |
| 6 | Carefully transfer the supernatant to an autosampler vial for analysis.[1] |
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer.
Caption: Experimental workflow for this compound analysis.
Liquid Chromatography Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][3] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
MRM Transitions
The following precursor-to-product ion transitions are monitored for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Hydroxyomeprazole | 362.1 | 214.1[2] |
| Omeprazole | 346.1 | 198.1[2] |
| Internal Standard | 316.1 | 147.1[2] |
Note: Collision energy and other compound-dependent parameters should be optimized for the specific instrument used.
Data Analysis and Quantification
The concentration of 5-hydroxyomeprazole in the plasma samples is determined by the LC-MS/MS software. The system integrates the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. The concentrations in the unknown samples are then calculated from this curve using a weighted (1/x²) linear regression.
References
Application Notes and Protocols for Chiral Separation of Omeprazole and Hydroxyomeprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a widely used proton pump inhibitor, is a chiral molecule that exists as a racemic mixture of (S)- and (R)-enantiomers. The two enantiomers exhibit different pharmacokinetic profiles due to stereoselective metabolism, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The (S)-enantiomer (esomeprazole) is metabolized more slowly, leading to higher plasma concentrations and a more pronounced therapeutic effect. Hydroxyomeprazole is the primary metabolite of omeprazole. The enantioselective quantification of omeprazole and its metabolites is crucial for pharmacokinetic studies, drug development, and quality control of pharmaceutical formulations.[1][2][3]
This document provides detailed protocols for the chiral separation of omeprazole and this compound using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
General Experimental Workflow
The following diagram illustrates a typical workflow for the chiral separation and analysis of omeprazole and its metabolites.
References
- 1. Enantioselective quantification of omeprazole and its main metabolites in human serum by chiral HPLC-atmospheric pressure photoionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hydroxyomeprazole in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyomeprazole is the primary, pharmacologically inactive metabolite of omeprazole, a widely used proton pump inhibitor. The formation of this compound is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[1][2][3][4][5] This specific metabolic pathway has established this compound as a critical tool in drug metabolism studies, particularly for phenotyping CYP2C19 activity.[6][7][8][9] The concentration ratio of omeprazole to this compound in plasma serves as a reliable index of an individual's CYP2C19 metabolic capacity, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers.[2][5] Understanding an individual's CYP2C19 phenotype is crucial for personalizing the dosage of numerous clinically important drugs metabolized by this enzyme to optimize efficacy and minimize adverse reactions.[3]
These application notes provide a comprehensive overview of the use of this compound in drug metabolism research, including detailed protocols for key experiments and relevant quantitative data.
Data Presentation
Table 1: Pharmacokinetic Parameters of Omeprazole and Metabolites
The pharmacokinetic parameters of omeprazole and its major metabolites, 5-hydroxyomeprazole and omeprazole sulfone, are significantly influenced by the CYP2C19 genotype. The following table summarizes key pharmacokinetic data from a study in healthy volunteers after a single oral dose of omeprazole.
| Parameter | CYP2C19 Extensive Metabolizers (EMs) | CYP2C19 Poor Metabolizers (PMs) | Reference |
| Omeprazole | [2] | ||
| Cmax (nmol/L) | Data not available | Data not available | |
| tmax (h) | Data not available | Data not available | |
| AUC (nmol·h/L) | 2873 | 14233 | [2] |
| Half-life (h) | 0.9 ± 0.2 | 2.5 ± 0.4 | [2] |
| 5-Hydroxyomeprazole | [2] | ||
| Cmax (nmol/L) | Data not available | Data not available | |
| tmax (h) | Data not available | Data not available | |
| AUC (nmol·h/L) | Data not available | Data not available | |
| Half-life (h) | 0.9 ± 0.3 | 1.7 ± 0.2 | [2] |
| Omeprazole Sulfone | [2] | ||
| Cmax (nmol/L) | Data not available | Data not available | |
| tmax (h) | Data not available | Data not available | |
| AUC (nmol·h/L) | Data not available | Data not available | |
| Half-life (h) | 2.9 ± 1.6 | 13.6 ± 3.5 | [2] |
Table 2: Enzyme Kinetics of Omeprazole Metabolism
The formation of this compound is characterized by different kinetic parameters across various CYP enzymes, highlighting the prominent role of CYP2C19.
| Enzyme | Metabolite | Km (μM) | Vmax/Turnover Number (nmol/min/nmol P450) | Reference |
| CYP2C19 | 5-Hydroxyomeprazole | Low | 13.4 ± 1.4 | [4] |
| CYP3A4 | 5-Hydroxyomeprazole | Higher than CYP2C19 | 5.7 ± 1.1 | [4] |
| CYP3A4 | Omeprazole Sulfone | Data not available | 7.4 ± 0.9 | [4] |
| CYP2C8 | 5-Hydroxyomeprazole | Higher than CYP2C19 | 2.2 ± 0.1 | [4] |
| CYP2C18 | 5-Hydroxyomeprazole | Higher than CYP2C19 | 1.5 ± 0.1 | [4] |
| CYP2C9 | 5-Hydroxyomeprazole | Data not available | ~0.5 | [4] |
Experimental Protocols
Protocol 1: In Vivo CYP2C19 Phenotyping Using Omeprazole
This protocol outlines the procedure for determining the CYP2C19 phenotype in human subjects by measuring the plasma concentrations of omeprazole and this compound.
1. Subject Recruitment and Preparation:
- Recruit healthy volunteers or patients after obtaining informed consent.
- Subjects should fast overnight prior to drug administration.[2]
2. Drug Administration:
3. Blood Sampling:
- Collect venous blood samples into heparinized or EDTA tubes at baseline (pre-dose) and at specific time points post-dose. A key sampling time is 3 hours post-dose for calculating the metabolic ratio.[5]
- For detailed pharmacokinetic analysis, collect serial blood samples over 12 hours.[2]
4. Plasma Preparation and Storage:
- Centrifuge the blood samples to separate plasma.
- Store the plasma samples at -20°C or lower until analysis.[5]
5. Sample Analysis:
- Determine the concentrations of omeprazole and 5-hydroxyomeprazole in plasma using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[2][6][8][10]
6. Data Analysis:
- Calculate the omeprazole to 5-hydroxyomeprazole metabolic ratio (MR) from the plasma concentrations at the 3-hour time point.[5]
- Phenotype subjects based on the calculated MR. The AUC ratio of omeprazole to 5-hydroxyomeprazole can also be used for phenotyping.[2]
Protocol 2: In Vitro Assessment of CYP2C19 and CYP3A4 Activity Using Human Liver Microsomes
This protocol describes an in vitro assay to determine the relative activities of CYP2C19 and CYP3A4 in metabolizing omeprazole using human liver microsomes (HLMs).
1. Reagents and Materials:
- Human liver microsomes (HLMs)
- Omeprazole
- 5-Hydroxyomeprazole standard
- Omeprazole sulfone standard
- NADPH regenerating system
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standard for analytical quantification
2. Incubation Procedure:
- Prepare incubation mixtures in potassium phosphate buffer containing HLMs (e.g., 0.1 mg/mL protein).[11]
- Add omeprazole at various concentrations (e.g., 2 µM to study the contributions of both enzymes).[8]
- Pre-incubate the mixture at 37°C for a short period.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C for a specified time (e.g., 30 minutes).[11]
3. Reaction Termination and Sample Preparation:
- Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
- Centrifuge the samples to pellet the protein.
- Transfer the supernatant for analysis.
4. Analytical Method:
- Analyze the formation of 5-hydroxyomeprazole and omeprazole sulfone using a validated LC-MS/MS method.[8]
5. Data Analysis:
- Quantify the amounts of 5-hydroxyomeprazole and omeprazole sulfone formed.
- The formation rate of 5-hydroxyomeprazole is an index of CYP2C19 activity (with some contribution from CYP3A4 at higher substrate concentrations), while the formation rate of omeprazole sulfone is an index of CYP3A4 activity.[2][8]
- For more specific determination of enzyme contribution, selective chemical inhibitors or antibodies against CYP2C19 and CYP3A4 can be included in parallel incubations.[4][8]
Mandatory Visualizations
Caption: Metabolic pathway of R- and S-omeprazole.
Caption: Workflow for in vivo CYP2C19 phenotyping.
Caption: Workflow for in vitro omeprazole metabolism assay.
Conclusion
This compound is an indispensable tool in the field of drug metabolism. Its formation, being predominantly mediated by CYP2C19, provides a specific and reliable method for phenotyping this crucial enzyme. The protocols and data presented herein offer a foundational guide for researchers and scientists in pharmacology and drug development to effectively utilize this compound in their studies. Accurate CYP2C19 phenotyping is a cornerstone of personalized medicine, enabling the optimization of drug therapy for a multitude of medications. Furthermore, understanding the metabolic profile of omeprazole, including the formation of this compound, is vital for predicting and assessing potential drug-drug interactions.[11][12][13][14]
References
- 1. ClinPGx [clinpgx.org]
- 2. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 4. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reliability of the omeprazole hydroxylation index for CYP2C19 phenotyping: possible effect of age, liver disease and length of therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific analysis of omeprazole in human plasma as a probe for CYP2C19 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing CYP2C19 and CYP3A4 activities in Chinese liver microsomes by quantification of 5-hydroxyomeprazole and omeprazole sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Hydroxyomeprazole in Human Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of 5-hydroxyomeprazole, the primary metabolite of omeprazole, in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Omeprazole is a widely used proton pump inhibitor, and monitoring its metabolites is crucial for pharmacokinetic, pharmacodynamic, and pharmacogenetic studies, particularly in relation to CYP2C19 enzyme activity.[1][2][3] This application note includes a comprehensive experimental protocol covering sample preparation with enzymatic hydrolysis and solid-phase extraction, along with typical LC-MS/MS parameters and data presentation.
Introduction
Omeprazole is a proton pump inhibitor used to treat conditions related to excessive stomach acid.[3] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[3][4][5] The main metabolic pathway, mediated predominantly by CYP2C19, is the hydroxylation of the methyl group on the benzimidazole ring to form 5-hydroxyomeprazole.[1][3] Another significant metabolite is omeprazole sulfone, formed through the action of CYP3A4.[3][5]
Given that the genetic polymorphism of CYP2C19 can cause significant inter-individual variability in omeprazole metabolism, the accurate quantification of 5-hydroxyomeprazole in urine is essential.[1][3] Urinary analysis provides a non-invasive method to assess drug metabolism and clearance.[2][6] In urine, metabolites are often present as glucuronide conjugates, necessitating a hydrolysis step to cleave the conjugate and allow for the measurement of the total metabolite concentration.[7] This protocol details a robust LC-MS/MS method for this purpose.
Metabolic Pathway of Omeprazole
Omeprazole is metabolized via two primary pathways. The major route involves the polymorphic enzyme CYP2C19, which converts omeprazole to 5-hydroxyomeprazole. A secondary pathway, mediated by CYP3A4, leads to the formation of omeprazole sulfone.[3][5]
References
- 1. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 2. Urine metabolic ratio of omeprazole in relation to CYP2C19 polymorphisms in Russian peptic ulcer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of two main urinary metabolites of [14C]omeprazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mecsj.com [mecsj.com]
Application Note: Analytical Techniques for Omeprazole Metabolite Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1] Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, which is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, particularly CYP2C19 and CYP3A4.[2][3] Understanding the metabolic profile of omeprazole is crucial for drug development, clinical pharmacology studies, and personalized medicine. This application note provides detailed protocols and data for the analysis of omeprazole and its major metabolites using advanced analytical techniques.
The primary metabolites of omeprazole include 5-hydroxyomeprazole, omeprazole sulfone, and 5'-O-desmethylomeprazole.[4][5] The formation of these metabolites can be influenced by genetic polymorphisms of CYP2C19, leading to variations in drug exposure and response among individuals.[2] Accurate and sensitive analytical methods are essential for quantifying these metabolites in biological matrices to assess pharmacokinetic profiles and metabolic pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity.[6][7][8]
This document outlines a comprehensive LC-MS/MS method for the simultaneous determination of omeprazole and its key metabolites in human plasma. It includes a detailed experimental protocol, data on method validation, and a summary of quantitative parameters. Additionally, diagrams illustrating the metabolic pathway of omeprazole and a typical experimental workflow are provided to facilitate a deeper understanding of the processes involved.
Metabolic Pathway of Omeprazole
Omeprazole undergoes extensive metabolism in the liver, primarily mediated by CYP2C19 and CYP3A4 enzymes.[9][10] The main metabolic reactions are hydroxylation and sulfoxidation. CYP2C19 is primarily responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 catalyzes the formation of omeprazole sulfone.[4][10] The demethylation to 5'-O-desmethylomeprazole is also a significant pathway.[4] The metabolism of omeprazole is stereoselective, with the R-enantiomer being metabolized more rapidly than the S-enantiomer (esomeprazole).[4][10]
Experimental Protocols
This section details a validated LC-MS/MS method for the simultaneous quantification of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma.[7][11]
Materials and Reagents
-
Omeprazole, 5-hydroxyomeprazole, omeprazole sulfone reference standards
-
Lansoprazole (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatography: UPLC or HPLC system (e.g., Waters Acquity, Shimadzu Nexera)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTrap, Waters Xevo TQ-S)
-
Analytical Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm)[12]
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (Lansoprazole in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.[12]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5-10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic acid in water[14]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[14]
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.1 | 198.1 |
| 5-Hydroxyomeprazole | 362.1 | 214.1 |
| Omeprazole Sulfone | 362.1 | 198.1 |
| Lansoprazole (IS) | 370.2 | 252.2 |
Note: The specific parameters for cone voltage and collision energy should be optimized for the instrument in use.
Data Presentation
The following tables summarize typical quantitative data for the described LC-MS/MS method.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Omeprazole | 1 - 2000 | 1 | > 0.99 |
| 5-Hydroxyomeprazole | 5 - 250 | 5 | > 0.99 |
| Omeprazole Sulfone | 10 - 750 | 10 | > 0.99 |
LLOQ: Lower Limit of Quantification
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Omeprazole | Low | 5 | < 10 | < 10 | 90-110 |
| Mid | 100 | < 8 | < 8 | 92-108 | |
| High | 1500 | < 5 | < 5 | 95-105 | |
| 5-Hydroxyomeprazole | Low | 15 | < 11 | < 11 | 89-111 |
| Mid | 100 | < 9 | < 9 | 91-109 | |
| High | 200 | < 6 | < 6 | 94-106 | |
| Omeprazole Sulfone | Low | 30 | < 11 | < 11 | 89-111 |
| Mid | 300 | < 8 | < 8 | 92-108 | |
| High | 600 | < 5 | < 5 | 95-105 |
QC: Quality Control; %RSD: Percent Relative Standard Deviation[7][15]
Table 3: Recovery
| Analyte | QC Level | Mean Recovery (%) |
| Omeprazole | Low | > 85 |
| Mid | > 85 | |
| High | > 85 | |
| 5-Hydroxyomeprazole | Low | > 80 |
| Mid | > 80 | |
| High | > 80 | |
| Omeprazole Sulfone | Low | > 80 |
| Mid | > 80 | |
| High | > 80 |
Experimental Workflow
The overall process for omeprazole metabolite profiling from sample collection to data analysis is depicted below.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous quantification of omeprazole and its major metabolites in human plasma. The provided protocols and validation data demonstrate the suitability of this method for pharmacokinetic studies, therapeutic drug monitoring, and research into the metabolic pathways of omeprazole. The high selectivity and sensitivity of LC-MS/MS make it an indispensable tool for researchers and professionals in the field of drug development and clinical pharmacology.
References
- 1. SMPDB [smpdb.ca]
- 2. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Omeprazole and its Metabolites in Human Plasma Using Hydroxyomeprazole-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal conditions.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, into metabolites such as 5-hydroxyomeprazole and omeprazole sulfone.[1][2] Due to genetic polymorphisms in CYP2C19, there is significant inter-individual variability in omeprazole metabolism, making the accurate quantification of the parent drug and its metabolites crucial for pharmacokinetic and pharmacogenetic studies.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of omeprazole and its major metabolites in human plasma, utilizing Hydroxyomeprazole-d3 as an internal standard to ensure accuracy and precision.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of omeprazole and its metabolites using this compound-d3 as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.2 | 198.0 |
| 5-Hydroxyomeprazole | 362.0 | - |
| Omeprazole Sulfone | 362.0 | - |
| This compound-d3 (IS) | 365.0 | - |
Note: Specific product ions for 5-Hydroxyomeprazole, Omeprazole Sulfone, and this compound-d3 were not detailed in the provided search results but would be selected based on fragmentation patterns during method development.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) or equivalent |
| Mobile Phase | Gradient elution with acetonitrile and 5mM ammonium bicarbonate buffer |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 10 µL |
| Run Time | Approximately 2.0 - 3.5 minutes |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range (Omeprazole) | 25 - 1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| Inter-day Precision (%RSD) | 2.2% to 7.5% |
| Accuracy | -9.9% to 8.3% |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the quantification of omeprazole and its metabolites.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole, 5-hydroxyomeprazole, omeprazole sulfone, and this compound-d3 in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 (v/v) mixture of methanol and water to create calibration standards.[1] The concentration range for the calibration curve for omeprazole is typically 25–600 ng/mL in plasma.[3]
-
Internal Standard (IS) Working Solution: Dilute the this compound-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL.[1]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting the analytes from plasma.[4]
-
Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the 100 ng/mL this compound-d3 internal standard working solution and briefly vortex the mixture.[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Chromatographic Separation: Inject 10 µL of the prepared sample onto the LC system.[5] The analytes are separated on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 5mM ammonium bicarbonate).[5][6] The flow rate is maintained at 0.45 mL/min.[6]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6] The analytes are quantified using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions listed in Table 1.[3][6]
Visualizations
Metabolic Pathway of Omeprazole
Caption: Metabolic pathway of omeprazole.
Experimental Workflow
Caption: Experimental workflow for omeprazole analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]
- 3. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Hydroxyomeprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The identification and characterization of its metabolites are crucial for understanding its pharmacokinetic profile, assessing drug-drug interactions, and ensuring clinical efficacy and safety. One of its major metabolites, hydroxyomeprazole, is formed through the hydroxylation of the methyl group on the benzimidazole ring, a reaction predominantly catalyzed by CYP2C19.[1] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in omeprazole metabolism, making the accurate identification and quantification of this compound essential in pharmacogenetic studies.[1]
High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the definitive identification of drug metabolites.[2] Its high mass accuracy and resolving power enable the determination of elemental compositions, providing a high degree of confidence in structural elucidation.[3][4] This application note details a robust protocol for the identification of this compound from human plasma using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Metabolic Pathway of Omeprazole
Omeprazole is primarily metabolized in the liver by two key cytochrome P450 enzymes: CYP2C19 and CYP3A4. CYP2C19 is mainly responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 catalyzes the formation of omeprazole sulfone.[1][5]
Experimental Protocols
This section provides a detailed methodology for the extraction and identification of this compound from human plasma.
Materials and Reagents
-
Omeprazole, this compound, and Omeprazole-d3 (internal standard) reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (heparinized)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Omeprazole-d3 in acetonitrile).[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Conditions
| Parameter | Condition |
| Instrument | Q-Exactive Orbitrap Mass Spectrometer or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan followed by data-dependent MS/MS (dd-MS²) |
| Full Scan Range | m/z 100-900 |
| Resolution | 70,000 |
| dd-MS² Resolution | 17,500 |
| Collision Energy | Stepped normalized collision energy (NCE) 20, 30, 40 |
Experimental Workflow
The overall experimental workflow for the identification of this compound is depicted below.
Data Presentation and Analysis
The accurate mass measurement provided by HRMS is critical for the confident identification of this compound. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) is calculated based on its elemental composition (C₁₇H₂₀N₃O₄S⁺).
Table 1: Accurate Mass Measurement of this compound
| Compound | Elemental Composition | Theoretical m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Mass Error (ppm) |
| This compound | C₁₇H₂₀N₃O₄S⁺ | 362.1223 | 362.1221 | -0.55 |
The fragmentation pattern of this compound in the MS/MS spectrum provides further structural confirmation. Key fragment ions can be matched to specific substructures of the molecule.
Table 2: Key Fragment Ions of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
| 362.1223 | 214.0689 | Benzimidazole moiety |
| 362.1223 | 198.0736 | Pyridine moiety after rearrangement |
| 362.1223 | 150.0427 | Further fragmentation of the benzimidazole ring |
Quantitative Data Summary
While the primary focus of this application note is identification, the described LC-HRMS method can also be validated for quantitative analysis. The following table summarizes typical performance characteristics for the quantification of omeprazole and its major metabolites.
Table 3: Summary of Quantitative Performance
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Omeprazole | 1 - 1000 | 1 | 95 - 105 | < 15 |
| This compound | 1 - 1000 | 1 | 93 - 107 | < 15 |
| Omeprazole Sulfone | 1 - 1000 | 1 | 96 - 104 | < 15 |
Data presented is representative and may vary between laboratories and instrument platforms.[1]
Conclusion
This application note provides a comprehensive protocol for the confident identification of this compound in human plasma using high-resolution mass spectrometry. The high mass accuracy and fragmentation data generated by LC-HRMS offer unambiguous structural confirmation, which is essential for drug metabolism and pharmacokinetic studies. The described method is sensitive, specific, and can be adapted for quantitative applications, making it a valuable tool for researchers and scientists in the field of drug development. The ability of HRMS to perform non-targeted analysis also opens up possibilities for the discovery of novel or unexpected metabolites.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Enantiomeric Separation of Hydroxyomeprazole using Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful enantiomeric separation of hydroxyomeprazole, a primary metabolite of omeprazole, using capillary electrophoresis (CE). The methodologies outlined are based on established and validated techniques, offering robust and reproducible results for research, quality control, and pharmacokinetic studies.
Introduction
This compound, like its parent compound omeprazole, is a chiral molecule existing as two enantiomers, (R)- and (S)-hydroxyomeprazole. The stereoselective metabolism of omeprazole, primarily mediated by the polymorphic cytochrome P450 2C19 (CYP2C19) enzyme, leads to different plasma concentrations of these enantiomers. Consequently, the ability to separate and quantify the individual enantiomers of this compound is crucial for understanding the pharmacokinetics and pharmacodynamics of omeprazole, particularly in the context of personalized medicine and drug metabolism studies.
Capillary electrophoresis has emerged as a powerful analytical technique for chiral separations due to its high efficiency, short analysis times, and low consumption of reagents and samples.[1][2][3] This document details a non-aqueous capillary electrophoresis (NACE) method that has been successfully applied to the enantiomeric separation of both omeprazole and this compound.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from a validated non-aqueous capillary electrophoresis method for the enantiomeric separation of this compound.[4]
Table 1: Optimized Electrophoretic Conditions
| Parameter | Value |
| Capillary | Fused-silica, 50 µm I.D., 375 µm O.D., 64.5 cm total length, 56 cm effective length |
| Background Electrolyte (BGE) | 100 mM Ammonium acetate with 0.35 M formic acid in methanol |
| Chiral Selector | 20 mM Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD) in BGE |
| Applied Voltage | 25 kV |
| Temperature | 16 °C |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Detection | UV at 301 nm |
Table 2: Method Validation Parameters
| Parameter | (S)-hydroxyomeprazole | (R)-hydroxyomeprazole |
| Linearity Range | 2.5 - 500 µM | 2.5 - 500 µM |
| Regression Coefficient (r²) | > 0.996 | > 0.996 |
| Limit of Detection (LOD) | 45 - 51 µM | 45 - 51 µM |
| Limit of Quantification (LOQ) | 149 - 170 µM | 149 - 170 µM |
| Inter-day RSD (Migration Time) | 0.41 - 1.48% | 0.41 - 1.48% |
Experimental Protocols
This section provides a detailed step-by-step protocol for the enantiomeric separation of this compound using non-aqueous capillary electrophoresis.[4]
Materials and Reagents
-
This compound standard
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD)
-
Deionized water
-
0.1 M Sodium hydroxide
-
0.1 M Hydrochloric acid
Instrumentation
-
Capillary electrophoresis system equipped with a UV detector.
-
Fused-silica capillary (e.g., 50 µm I.D., 64.5 cm total length).
Preparation of Solutions
Background Electrolyte (BGE) (100 mM Ammonium Acetate with 0.35 M Formic Acid in Methanol):
-
Weigh the appropriate amount of ammonium acetate and dissolve it in methanol to achieve a final concentration of 100 mM.
-
Add formic acid to the solution to a final concentration of 0.35 M.
-
Sonicate the solution for 10 minutes to degas.
Chiral Selector Solution (20 mM HDMS-β-CD in BGE):
-
Weigh the appropriate amount of HDMS-β-CD and dissolve it in the prepared BGE to achieve a final concentration of 20 mM.
-
Vortex and sonicate briefly to ensure complete dissolution.
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Dilute the stock solution with the chiral selector solution to the desired concentration within the linearity range (e.g., 100 µM).
Capillary Conditioning
-
Flush the new capillary with 0.1 M sodium hydroxide for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Flush with 0.1 M hydrochloric acid for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate the capillary with the running electrolyte (BGE with chiral selector) for 30 minutes.
Electrophoretic Procedure
-
Set the capillary temperature to 16 °C.
-
Set the UV detector wavelength to 301 nm.
-
Pre-rinse the capillary with the running electrolyte for 2 minutes.
-
Inject the sample hydrodynamically at 50 mbar for 5 seconds.
-
Apply a voltage of 25 kV.
-
Acquire the electropherogram for a sufficient time to allow for the elution of both enantiomers.
-
Between runs, rinse the capillary with the running electrolyte for 2 minutes.
Visualizations
The following diagrams illustrate the key processes involved in the enantiomeric separation of this compound by capillary electrophoresis.
Caption: Experimental workflow for the enantiomeric separation of this compound by CE.
Caption: Logical relationship of chiral recognition and separation in CE.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of omeprazole and its metabolite 5-hydroxyomeprazole using non-aqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Hydroxyomeprazole in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxyomeprazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments involving this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly degrading. What are the primary factors affecting its stability?
A1: this compound, much like its parent compound omeprazole, is highly susceptible to degradation in solution. The primary factors influencing its stability are:
-
pH: This is the most critical factor. This compound degrades rapidly in acidic conditions (pH < 7).[1][2] It exhibits significantly greater stability in alkaline environments.
-
Temperature: Elevated temperatures accelerate the degradation process. For optimal stability, solutions should be kept at refrigerated temperatures (2-8 °C) or frozen.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. It is crucial to protect this compound solutions from light by using amber vials or covering the container with aluminum foil.
Q2: What is the expected half-life of this compound in solution at different pH values?
A2: While specific kinetic data for this compound is limited in publicly available literature, its stability profile is analogous to omeprazole. The degradation of omeprazole is pH-dependent and follows pseudo-first-order kinetics. Below is a table illustrating the dramatic effect of pH on the stability of omeprazole, which can be used as a strong indicator for this compound's behavior.
Q3: Can I use a buffer to stabilize my this compound solution? If so, which one is recommended?
A3: Yes, using a buffer is the most effective way to stabilize this compound in solution. An alkaline buffer is essential to maintain a pH where the compound is more stable.
-
Recommendation: An 8.4% sodium bicarbonate solution is widely used and has been shown to be effective in stabilizing omeprazole solutions, creating a pH of approximately 8.8.[3] This is highly likely to be effective for this compound as well.
-
Preparation: A common practice is to dissolve the this compound powder in the sodium bicarbonate solution to a desired concentration.
Q4: For how long can I store my this compound solution?
A4: Storage stability is highly dependent on the pH of the solution and the storage temperature. Based on studies with omeprazole in 8.4% sodium bicarbonate solution:
-
Refrigerated (5°C): Stable for up to 30 days.
-
Room Temperature (24°C): Stable for up to 14 days.
-
Frozen (-20°C): Stable for up to 30 days.
It is always recommended to perform your own stability studies for your specific experimental conditions.
Q5: Are there any visual indicators of this compound degradation?
A5: Yes. A freshly prepared, stable solution of this compound in an alkaline buffer should be a clear, colorless to slightly yellowish solution. Degradation is often accompanied by a color change, with the solution turning brown.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid loss of this compound concentration confirmed by HPLC. | 1. Acidic pH of the solution. 2. High storage temperature. 3. Exposure to light. 4. Incompatible solvent. | 1. Verify the pH of your solution. Ensure it is in the alkaline range (pH > 8). Use a calibrated pH meter.2. Prepare a fresh solution using an alkaline buffer , such as 8.4% sodium bicarbonate.[3]3. Store the solution at refrigerated temperatures (2-8°C) or frozen for longer-term storage.4. Protect the solution from light at all times by using amber vials or wrapping the container in foil. |
| Precipitation observed in the solution. | 1. pH is near the isoelectric point. 2. Low solubility in the chosen solvent system. | 1. Ensure the pH is sufficiently alkaline to maintain the solubility of the deprotonated form.2. Consider the use of a co-solvent if appropriate for your experiment, but verify compatibility first. |
| Inconsistent results in bioassays. | 1. Degradation of this compound during the experiment. 2. Inconsistent preparation of stock solutions. | 1. Prepare fresh solutions before each experiment. 2. Maintain alkaline pH throughout the assay if possible. If the assay requires a lower pH, minimize the time this compound is exposed to acidic conditions.3. Follow a standardized and validated protocol for solution preparation. |
Quantitative Data Summary
While specific quantitative data for this compound is scarce, the following table summarizes the stability of Omeprazole in solution under different pH and temperature conditions. Given the structural similarity, this data provides a strong indication of the expected stability for this compound.
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| < 5 | 25 | < 10 minutes | Very High |
| 6.5 | 25 | ~18 hours | Moderate |
| 7.0 | 25 | ~55 hours | Low |
| 8.0 | 25 | ~13 days | Very Low |
| 11.0 | 25 | ~2.8 months | Extremely Low |
Data inferred from studies on omeprazole.[4]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (1 mg/mL)
Objective: To prepare a relatively stable stock solution of this compound for use in in-vitro experiments.
Materials:
-
This compound powder
-
Sodium bicarbonate (NaHCO₃)
-
Purified water (e.g., Milli-Q or equivalent)
-
0.1 M Sodium hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Sterile amber vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 8.4% (w/v) Sodium Bicarbonate Solution:
-
Dissolve 8.4 g of sodium bicarbonate in approximately 80 mL of purified water.
-
Stir until fully dissolved.
-
Adjust the pH to 9.5 with 0.1 M NaOH.
-
Bring the final volume to 100 mL with purified water.
-
Filter the solution through a 0.22 µm filter for sterilization if required for your application.
-
-
Prepare this compound Solution:
-
Weigh the desired amount of this compound powder to achieve a final concentration of 1 mg/mL (e.g., 10 mg for 10 mL of solution).
-
In a suitable container (e.g., a sterile beaker), add a small volume of the 8.4% sodium bicarbonate solution to the this compound powder to form a paste.
-
Gradually add the remaining volume of the sodium bicarbonate solution while stirring continuously with a magnetic stirrer until the powder is completely dissolved.
-
-
Final Steps:
-
Aliquot the solution into sterile amber vials.
-
Store the vials at 2-8°C and protect from light.
-
For long-term storage, consider freezing at -20°C or below.
-
Protocol 2: Stability Testing of this compound Solution by HPLC
Objective: To determine the stability of a prepared this compound solution over time under specific storage conditions.
Materials:
-
Prepared this compound solution
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., phosphate buffer and acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
HPLC Method:
-
Mobile Phase: A common mobile phase for omeprazole and its metabolites consists of a mixture of phosphate buffer (pH 7.4) and acetonitrile (e.g., 60:40 v/v). The exact ratio may need optimization for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 302 nm
-
Column Temperature: Ambient or controlled at 25°C
-
-
Sample Preparation and Analysis:
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
At specified time points (e.g., 0, 24, 48, 72 hours, etc.), withdraw an aliquot of the stored this compound solution.
-
Dilute the sample to fall within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., by plotting ln(concentration) vs. time for first-order kinetics) and calculate the degradation rate constant (k) and half-life (t½ = 0.693/k).
-
Visualizations
Caption: Factors influencing the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms | MDPI [mdpi.com]
- 4. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | CoLab [colab.ws]
Technical Support Center: Troubleshooting Hydroxyomeprazole Degradation in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Hydroxyomeprazole in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in acidic conditions?
A1: this compound, the primary metabolite of omeprazole, is inherently unstable in acidic environments due to its chemical structure.[1][2] Like omeprazole, it is a proton pump inhibitor that is activated in strongly acidic conditions.[3] This activation process, however, also initiates a degradation cascade. The molecule undergoes a proton-catalyzed rearrangement to form a reactive sulfenamide intermediate, which is the active form that binds to the proton pump (H+/K+-ATPase). However, this intermediate is also a key player in the degradation pathway, leading to the formation of various degradation products.[1][4]
Q2: What are the primary degradation products of this compound in an acidic medium?
A2: Under acidic conditions, this compound degrades into several products. The main degradation products are rearranged monomers and various dimeric species.[1][2][4] High-resolution mass spectrometry studies have shown that the degradation products of this compound are analogous to those of omeprazole, differing only by an oxygen atom.[2][4]
Q3: What are the key factors that influence the rate of this compound degradation?
A3: The stability of this compound is influenced by several factors:
-
pH: The rate of degradation is highly pH-dependent and increases significantly as the pH decreases.[5]
-
Temperature: Higher temperatures accelerate the degradation process.[6][7]
-
Light: Exposure to light, particularly UV light, can also promote degradation.[6]
-
Presence of Excipients: Certain pharmaceutical excipients can affect the stability of the compound.[3]
Troubleshooting Guide
Issue 1: Rapid loss of this compound in my sample during in vitro experiments.
-
Question: I am observing a rapid decrease in the concentration of this compound in my acidic solution, even at room temperature. How can I minimize this?
-
Answer: This is expected due to the inherent instability of this compound in acidic conditions. To minimize degradation, consider the following:
-
Work at lower temperatures: If your experimental conditions permit, perform the experiment on ice or at a reduced temperature to slow down the degradation kinetics.
-
Minimize exposure time: Prepare your acidic solutions of this compound immediately before use and keep the exposure time to the acidic environment as short as possible.
-
Use a higher pH if possible: If your experimental design allows, using a less acidic buffer (e.g., pH 6) can significantly reduce the rate of degradation compared to a highly acidic one (e.g., pH 2).
-
Protect from light: Conduct your experiments in amber vials or under low-light conditions to prevent photodegradation.[6]
-
Issue 2: Inconsistent and non-reproducible results in my degradation studies.
-
Question: My results from repeated acid degradation experiments with this compound are not consistent. What could be the cause?
-
Answer: Inconsistency in degradation studies can arise from several sources:
-
Precise pH control: Ensure the pH of your acidic medium is consistent across all experiments. Even small variations in pH can lead to significant differences in degradation rates. Use a calibrated pH meter and freshly prepared buffers.
-
Temperature fluctuations: Maintain a constant and accurately controlled temperature throughout the experiment. Use a calibrated water bath or incubator.
-
Initial concentration of this compound: Ensure the starting concentration of your this compound solution is consistent for each replicate.
-
Timing of analysis: The time between sample preparation and analysis should be strictly controlled. As degradation is a continuous process, any delay can alter the results.
-
Issue 3: Difficulty in separating and identifying degradation products using HPLC.
-
Question: I am having trouble getting good separation of this compound and its degradation products on my HPLC system. What can I do?
-
Answer: Optimizing your HPLC method is crucial for resolving the parent drug from its various degradation products. Consider the following troubleshooting steps:
-
Column selection: A C18 column is commonly used for the analysis of omeprazole and its metabolites.[8] Ensure your column is in good condition.
-
Mobile phase optimization:
-
pH: The pH of the mobile phase can significantly impact the retention and peak shape of both the parent compound and its degradation products. Experiment with different pH values of the aqueous component of your mobile phase.
-
Organic modifier: Adjust the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A gradient elution may be necessary to achieve optimal separation of all compounds.
-
-
Detector wavelength: The UV detection wavelength should be optimized to ensure good sensitivity for both this compound and its degradation products. A wavelength of around 302 nm is often used for omeprazole.[8]
-
Flow rate and temperature: Optimizing the flow rate and column temperature can also improve peak resolution and shape.
-
Sample preparation: Ensure your samples are properly filtered before injection to prevent column clogging.
-
Data on this compound Degradation
The degradation of this compound is analogous to that of omeprazole.[2][4] The following table summarizes the degradation of omeprazole under various acidic and stress conditions, which can be used as a proxy for understanding this compound's stability.
| Condition | Time | Temperature | % Degradation of Omeprazole | Reference |
| 0.1 M HCl | 1 hour | 60°C | 61.64% | [9] |
| 0.1 M HCl | 1.5 hours | Room Temp | Significant degradation | [8] |
| pH < 4 | < 10 minutes | Not Specified | Rapid degradation | [10] |
| pH 5 | 43 minutes (half-life) | 25°C | 50% | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution, followed by HPLC analysis.
-
Preparation of Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid (HCl) in deionized water.
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Initiation of Degradation: a. Transfer a known volume of the this compound stock solution into a volumetric flask. b. Add the 0.1 M HCl solution to the flask to achieve the desired final concentration of this compound (e.g., 100 µg/mL). c. Incubate the solution at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour).[9]
-
Neutralization and Sample Preparation: a. After the incubation period, immediately cool the solution to stop the reaction. b. Neutralize the solution by adding an equivalent amount of a base (e.g., 0.1 M NaOH). c. Dilute the neutralized solution with the mobile phase to an appropriate concentration for HPLC analysis. d. Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis: a. Inject the prepared sample into an HPLC system equipped with a C18 column and a UV detector. b. Use a suitable mobile phase (e.g., a mixture of a phosphate buffer and acetonitrile) and a detection wavelength (e.g., 302 nm). c. Analyze the chromatogram to determine the percentage of remaining this compound and the formation of degradation products.
Protocol 2: Identification of Degradation Products using LC-MS
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of this compound degradation products.
-
Sample Preparation for Degradation: Follow steps 1-3 from Protocol 1 to induce degradation of this compound in an acidic solution.
-
LC-MS Analysis: a. Inject the degraded sample into an LC-MS system. b. Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) to obtain accurate mass data for the parent compound and its degradation products.[2][4] c. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the degradation products.
-
Data Analysis and Structure Elucidation: a. Analyze the accurate mass data to determine the elemental composition of the degradation products. b. Interpret the MS/MS fragmentation patterns to propose the chemical structures of the degradation products. c. Compare the degradation products of this compound with those of omeprazole to identify analogous structures.[2][4]
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | CoLab [colab.ws]
Technical Support Center: Optimization of HPLC-UV Method for Hydroxyomeprazole Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC-UV analysis of hydroxyomeprazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations for developing an HPLC-UV method for this compound?
A1: Key considerations include the inherent instability of omeprazole and its metabolites in acidic conditions, the selection of an appropriate stationary phase (column), mobile phase composition and pH, and the choice of a suitable UV detection wavelength.[1] Omeprazole is a weak base and its stability is pH-dependent; it rapidly degrades in acidic media.[1][2] Therefore, maintaining a neutral or slightly alkaline pH in sample preparation and the mobile phase is crucial for reproducible results.
Q2: What is the recommended UV wavelength for the detection of this compound?
A2: The most commonly reported UV detection wavelength for this compound and its related compounds is 302 nm.[3][4][5][6] Some methods also use detection at 285 nm for simultaneous analysis with other compounds or at 220 nm for faster analysis, although 302 nm generally offers good selectivity and sensitivity.[7][8]
Q3: Which type of HPLC column is most suitable for this compound analysis?
A3: Reversed-phase C18 and C8 columns are the most frequently used stationary phases for the separation of omeprazole and its metabolites, including this compound.[3][5][9] Modern particle technologies, such as core-shell columns (e.g., CORTECS C18+), have been shown to provide sharp, symmetrical peaks and high resolution, even with low-pH mobile phase modifiers like formic acid.[10][11]
Q4: What are the common sample preparation techniques for analyzing this compound in plasma?
A4: The two most common techniques for extracting this compound from human plasma are liquid-liquid extraction (LLE) and protein precipitation (PP).[3][5] LLE, often using a mixture of solvents like dichloromethane and diethyl ether, provides a cleaner extract.[3] PP, using agents like acetonitrile, is a simpler and faster method.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis.
Peak Shape Problems
Q5: My this compound peak is tailing. What are the potential causes and solutions?
A5: Peak tailing is a common issue in HPLC. The primary causes include:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with basic compounds like this compound.
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can cause tailing.[13]
-
Solution: Use a guard column to protect the analytical column.[13] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Inadequate Mobile Phase Buffering: If the mobile phase pH is close to the pKa of this compound, small pH variations can lead to peak shape issues.
-
Solution: Ensure the mobile phase is adequately buffered. The buffer capacity is typically optimal within +/- 1 pH unit of its pKa.
-
Caption: A decision-making workflow for troubleshooting peak tailing issues.
Q6: My this compound peak is fronting. What does this indicate?
A6: Peak fronting, often appearing as a "shark fin," is less common than tailing. It is almost always caused by one of two issues:
-
Sample Overload: Injecting too much sample mass or volume for the column's capacity.[14][15] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, eluting at the front of the peak.[15]
-
Solution: Dilute the sample or reduce the injection volume.[15]
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak shape can be distorted, leading to fronting.[14]
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase itself.[12]
-
Baseline and Retention Time Issues
Q7: I'm observing significant baseline drift during my gradient run. What is the cause?
A7: Baseline drift is common in gradient elution and can be caused by several factors:
-
Mobile Phase Absorbance: One of the mobile phase components may absorb UV light at the detection wavelength. As the concentration of this solvent changes during the gradient, the baseline will drift.[16]
-
Temperature Fluctuations: A lack of stable temperature control for the column and detector can cause the baseline to drift.[16]
-
Column Contamination: Contaminants slowly eluting from the column during the gradient can cause the baseline to rise.[16][17]
Q8: What causes retention time to be inconsistent between injections?
A8: Shifting retention times indicate a change in the chromatographic conditions. Common causes include:
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can alter the elution strength.[13]
-
Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs capped to prevent evaporation. Use an inline degasser to prevent bubbles.
-
-
Pump and Flow Rate Issues: Leaks in the pump or check valve failures can lead to an inconsistent flow rate, directly affecting retention times.[12]
-
Solution: Check the system for leaks, especially around fittings and seals. Listen for unusual pump noises. Perform regular pump maintenance.[12]
-
-
Column Temperature: Inconsistent column temperature can cause retention times to fluctuate.[12]
-
Solution: Use a reliable column oven and allow the column to fully equilibrate at the set temperature before starting the analysis.[12]
-
Experimental Protocols & Method Parameters
Protocol 1: Liquid-Liquid Extraction from Human Plasma
This protocol is adapted from validated methods for the analysis of omeprazole and its metabolites.[3]
-
Sample Preparation: To 1 mL of a human plasma sample in a centrifuge tube, add the internal standard solution (e.g., phenacetine).[3]
-
Extraction: Add 5 mL of an extraction solvent mixture (e.g., dichloromethane–diethyl ether).
-
Vortex & Centrifuge: Vortex the tube for 2-3 minutes, then centrifuge at approximately 4000 rpm for 10 minutes.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with a known volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 30 µL) into the HPLC system.[3]
Caption: A standard workflow for the quantitative analysis of this compound in plasma.
Quantitative Data Summary
The tables below summarize typical parameters from validated HPLC-UV methods for the analysis of this compound and related compounds.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1[3] | Method 2[5][6] | Method 3[8][19] | Method 4[4][20] |
| Column | Kromasil C18 (150x4.6 mm, 5µm) | Supelco C18 | Chromolith RP-18e (50x2.0 mm) | C-18 Column |
| Mobile Phase | Methanol:Water (55:45 v/v) with 1% TEA, pH 7 | Methanol:Phosphate Buffer (42:58 v/v), pH 7.2 | A: 0.15% TFA in WaterB: 0.15% TFA in Acetonitrile | 50 mM Phosphate Buffer in Acetonitrile |
| Elution Mode | Isocratic | Isocratic | Gradient (5-90% B in 1 min) | Gradient (22-50% ACN in 43 min) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | Not Specified |
| Detection (UV) | 302 nm | 302 nm | 220 nm | 302 nm |
| Column Temp. | 28°C | 45°C | 30°C | Not Specified |
| Retention Time | 3.9 min | Not Specified | ~0.70 min | 12.19 min |
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1[3] | Method 2[5][6] | Method 3[8][19] | Method 4[4][20] |
| Linearity Range | 25 - 500 ng/mL | 10 - 500 ng/mL (for 5-OH-OMP) | 0.2 - 10.0 µg/mL | 20 - 800 ng/mL |
| LOD (5-OH-OMP) | Not Specified | 3 ng/mL | Not Specified | Not Specified |
| LOQ (5-OH-OMP) | Not Specified | 10 ng/mL | 0.2 µg/mL | 20 ng/mL |
| Recovery | Not Specified | Not Specified | 62.3 - 76.6% | >97% |
| Internal Standard | Phenacetine | Pantoprazole | Bupropion | OPC-18827 |
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. [PDF] Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μ m Columns | Semantic Scholar [semanticscholar.org]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Shimadzu Baseline Disturbance [shimadzu.nl]
- 17. agilent.com [agilent.com]
- 18. labtech.tn [labtech.tn]
- 19. scienceopen.com [scienceopen.com]
- 20. scilit.com [scilit.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Hydroxyomeprazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of hydroxyomeprazole.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound due to matrix effects.
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and irreproducible quantitative results.[2][3] In the analysis of this compound from biological samples like plasma or serum, common matrix components include phospholipids, salts, and proteins.
Q2: I am observing significant ion suppression for this compound. How can I identify the source of this suppression?
A: To identify the source of ion suppression, a post-column infusion experiment is a valuable qualitative technique.[4][5] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. A decrease in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing the suppression.[4]
Q3: My results for this compound show poor reproducibility between samples. Could this be due to matrix effects?
A: Yes, poor reproducibility is a common consequence of variable matrix effects between different sample lots.[2][6] The composition of biological matrices can differ from one individual to another, leading to varying degrees of ion suppression or enhancement. To confirm this, you can perform a quantitative assessment of the matrix effect using the post-extraction spike method.[7][8] This involves comparing the analyte response in a blank matrix extract spiked with this compound to the response in a pure solvent at the same concentration.[7][8]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis in plasma?
A: The choice of sample preparation technique is crucial for minimizing matrix effects. Here are three common and effective methods:
-
Protein Precipitation (PPT): This is a simple and rapid technique where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[9][10] While effective at removing a large portion of proteins, it may not sufficiently remove other matrix components like phospholipids.
-
Liquid-Liquid Extraction (LLE): LLE offers a more selective extraction of this compound from the aqueous plasma matrix into an immiscible organic solvent.[10] By carefully selecting the solvent and adjusting the pH, you can achieve a cleaner extract compared to PPT.[10]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove interfering matrix components.[10] It involves passing the sample through a sorbent bed that retains the analyte, while matrix components are washed away. The purified analyte is then eluted for analysis.
Q5: How can I compensate for matrix effects that cannot be eliminated through sample preparation?
A: The most effective way to compensate for unavoidable matrix effects is by using a suitable internal standard (IS). An ideal IS for this compound analysis would be a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3).[6][9] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS peak area ratio. If a SIL-IS is unavailable, a structural analog that elutes close to this compound can be used.[9][11]
Q6: Can optimizing my LC-MS/MS method parameters help in overcoming matrix effects?
A: Absolutely. Method optimization plays a significant role in mitigating matrix effects.[6]
-
Chromatographic Separation: Improving the chromatographic separation can resolve this compound from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.
-
Mass Spectrometry Parameters: While less common for eliminating the root cause, adjusting MS parameters might sometimes help in reducing the impact of certain interferences.[6] However, the primary focus should be on sample cleanup and chromatography.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment and mitigation of matrix effects in this compound analysis.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound and the internal standard (IS) into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the extracts with the same concentration of this compound and IS as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the same concentration of this compound and IS into the blank matrix before extraction. This set is used to determine recovery.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Evaluate the precision of the IS-normalized MF across the different lots of matrix. A coefficient of variation (CV) of ≤15% is generally considered acceptable.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample (or standard, QC), add 20 µL of the internal standard working solution.[9]
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[9]
-
Vortex vigorously for 1 minute.[9]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 250 µL of plasma sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH and ensure this compound is in its neutral form.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for injection.
Data Presentation
The following tables summarize quantitative data from representative studies on the analysis of this compound and related compounds, highlighting method performance in the presence of biological matrices.
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| LC Column | Hichrom RP18 (150 × 3.0 mm, 3 µm) | [11] |
| Mobile Phase A | 0.1% Formic Acid in Water | [11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [11] |
| Flow Rate | 0.4 mL/min | [12] |
| Gradient | 5% B to 95% B over 3 min | [9] |
| Internal Standard | Pantoprazole or 4-Desmethoxy Omeprazole-d3 | [9][11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12][13] |
| MRM Transition | m/z 362.11 -> 362.12 (this compound) | [11][14] |
Table 2: Method Validation Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.005 - 1 µg/mL | [11][14] |
| Correlation Coefficient (r²) | > 0.99 | [11] |
| Accuracy | 96.8% - 97.0% | [14] |
| Precision (%CV) | < 15% | [15] |
| Recovery | > 83% | [16] |
| Matrix Effect Factor | < 5% | [13] |
Visualizations
The following diagrams illustrate key workflows and concepts for overcoming matrix effects in the analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. mdpi.com [mdpi.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Technical Support Center: Enhancing Resolution in Chiral Separation of Hydroxyomeprazole Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of hydroxyomeprazole enantiomers.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of this compound enantiomers, offering potential causes and systematic solutions.
Issue 1: Poor or No Resolution of Enantiomers
-
Question: I am not seeing any separation between the (S)- and (R)-hydroxyomeprazole enantiomers. What are the likely causes and how can I fix this?
-
Answer: Poor or no resolution is a common challenge in chiral separations. Here are the primary factors to investigate:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantiomeric recognition. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have shown success in separating omeprazole and its metabolites.[1] If you are not achieving separation, consider screening different types of CSPs.
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating retention and enantioselectivity.
-
Normal-Phase Chromatography: In normal-phase mode, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol) is critical. A systematic variation of the modifier percentage can significantly impact resolution.[2][3][4]
-
Reversed-Phase Chromatography: In reversed-phase mode, the type and concentration of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase can dramatically affect the separation.[5]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and enhance resolution by minimizing undesirable interactions with the stationary phase.[6]
-
-
Suboptimal Temperature: Temperature can influence the thermodynamics of the chiral recognition process. It is recommended to investigate the effect of column temperature on the separation. A lower temperature often leads to better resolution, although it may increase analysis time and backpressure.[7]
-
Issue 2: Peak Tailing or Asymmetry
-
Question: My chromatogram shows significant peak tailing for the this compound enantiomers. What steps can I take to improve peak shape?
-
Answer: Peak tailing can compromise resolution and quantification. The following are common causes and solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to tailing. The addition of a mobile phase additive can help to mitigate these effects. For basic compounds like this compound, a small amount of a basic additive like diethylamine (DEA) is often beneficial in normal-phase chromatography.[6]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. It is important to properly wash and store the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Issue 3: Long Analysis Times
-
Question: The resolution of my this compound enantiomers is good, but the run time is too long for our high-throughput needs. How can I reduce the analysis time without sacrificing resolution?
-
Answer: Reducing analysis time while maintaining resolution requires a careful optimization of chromatographic parameters:
-
Increase Flow Rate: A higher flow rate will decrease the retention time. However, be mindful that excessively high flow rates can lead to a loss of resolution and an increase in backpressure.
-
Adjust Mobile Phase Strength: In normal-phase chromatography, increasing the percentage of the polar modifier will decrease retention times.[2] In reversed-phase chromatography, increasing the organic modifier concentration will have a similar effect.[8]
-
Consider Supercritical Fluid Chromatography (SFC): SFC is known for its ability to provide fast separations with high efficiency.[9][10] If available, this technique can be an excellent alternative to HPLC for rapid chiral separations.
-
Optimize Column Dimensions: Using a shorter column or a column packed with smaller particles can lead to faster analyses, although smaller particles will result in higher backpressure.
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is most effective for separating this compound enantiomers?
A1: Polysaccharide-based chiral stationary phases, particularly those with amylose or cellulose derivatives, have demonstrated high success rates for the enantioseparation of proton pump inhibitors like omeprazole and its metabolites.[1] Columns such as Chiralpak AD, Chiralpak IA, and Chiralcel OD-H are frequently cited for providing good resolution.[2][3][11]
Q2: What is the role of methanol in the mobile phase for normal-phase chiral separation of this compound?
A2: In normal-phase chromatography, methanol can act as a strong polar modifier. The addition of a certain percentage of methanol to the mobile phase can significantly increase the resolution and the number of theoretical plates for omeprazole enantiomers. However, an excessively high percentage of methanol can lead to a decrease in resolution.[2] Therefore, the concentration of methanol should be carefully optimized.
Q3: Can capillary electrophoresis (CE) be used for the chiral separation of this compound enantiomers?
A3: Yes, capillary electrophoresis is a viable technique for the chiral separation of this compound enantiomers. Non-aqueous capillary electrophoresis (NACE) using a chiral selector, such as a cyclodextrin derivative, has been successfully employed.[7] CE offers advantages such as high efficiency, low sample and solvent consumption, and relatively short analysis times.[12]
Q4: How does temperature affect the chiral separation of this compound?
A4: Temperature can have a significant impact on enantioselectivity. In many cases, lower temperatures lead to an increase in the resolution between enantiomers.[7] This is because the interactions responsible for chiral recognition are often enthalpically driven. It is advisable to study the effect of temperature in the range of 15-40°C to find the optimal condition for your specific method.
Q5: What are typical detection wavelengths for this compound enantiomers?
A5: UV detection is commonly used for the analysis of this compound. The maximum absorption is typically observed around 301-302 nm, and this wavelength is frequently used for detection in HPLC methods.[2][3][4]
Data Presentation
Table 1: Comparison of HPLC Methods for Chiral Separation of Omeprazole/Hydroxyomeprazole Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralpak AD | Hexane:Ethanol (40:60, v/v) | 0.7 | 3.3 | [3][4] |
| Chiralcel OD-H | Mobile phase with 8% (v/v) methanol | Not Specified | >1.5 | [2] |
| Chiralpak ID-3 | Acetonitrile:Water (50:50, v/v) | 1.0 | Not Specified | [5] |
| Chiralpak IA | MtBE:EA:EtOH:DEA (60:40:5:0.1, v/v/v/v) | Not Specified | Not Specified | [11] |
Table 2: Performance Data for a Validated NACE Method for this compound Enantiomers
| Parameter | Value |
| Limit of Detection (LOD) | 45-51 µM |
| Limit of Quantification (LOQ) | 149-170 µM |
| RSD for Peak Migration Time (Inter-day) | 0.41-1.48% |
Data from a study on the non-aqueous capillary electrophoresis of omeprazole and its 5-hydroxy metabolite.[7]
Experimental Protocols
Protocol 1: Chiral HPLC Method using a Polysaccharide-Based CSP (Normal-Phase)
This protocol is based on a method developed for the enantioselective estimation of omeprazole enantiomers.[2]
-
Column: Chiralcel OD-H (250mm × 4.6 mm, 5µm particle size)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) with a small percentage of methanol (optimized around 8% v/v). A basic additive like diethylamine (0.1% v/v) can be added to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 301 nm.
-
Temperature: Ambient, or controlled if optimization is required.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Protocol 2: Non-Aqueous Capillary Electrophoresis (NACE) Method
This protocol is based on a validated method for the enantiomeric determination of omeprazole and 5-hydroxyomeprazole.[7]
-
Capillary: Fused-silica capillary.
-
Chiral Selector: Heptakis-(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin (HDMS-β-CD) in the background electrolyte.
-
Background Electrolyte (BGE): Ammonium acetate buffer acidified with formic acid in methanol.
-
Voltage: Optimized applied voltage.
-
Temperature: Reduced temperature, for example, 16°C, to improve resolution and reproducibility.[7]
-
Injection: Hydrodynamic injection.
-
Detection: UV at 301 nm.
Visualizations
Caption: Workflow for Chiral HPLC Analysis of this compound.
Caption: Troubleshooting Logic for Poor Enantiomeric Resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enantiomeric separation of omeprazole and its metabolite 5-hydroxyomeprazole using non-aqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Semipreparative enantiomeric separation of omeprazole by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Hydroxyomeprazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hydroxyomeprazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic strategy for this compound involves a two-step process. First, a nucleophilic substitution reaction is performed between 5-methoxy-1H-benzimidazole-2-thiol and a substituted pyridine precursor, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, to form the sulfide intermediate. This is followed by a controlled oxidation of the sulfide to the desired sulfoxide, this compound.[1][2][3] An alternative approach involves the enzymatic hydroxylation of omeprazole sulfide.[4][5]
Q2: What are the critical impurities that can form during the synthesis of this compound?
A2: Several process-related impurities can arise during the synthesis of this compound. The most common include the unreacted sulfide intermediate, the over-oxidized sulfone derivative, and residual starting materials.[6] Degradation products can also form, particularly if the compound is exposed to acidic conditions or light.[2][6][7]
Troubleshooting Guides
Problem 1: Low Yield of the Sulfide Intermediate
Q: I am experiencing a low yield during the coupling reaction between the benzimidazolethiol and the pyridine precursor. What are the possible causes and solutions?
A: Low yields in this step are often attributed to several factors:
-
Purity of Starting Materials: Ensure the purity of both 5-methoxy-1H-benzimidazole-2-thiol and [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol. Impurities in the starting materials can lead to side reactions and lower the overall yield.
-
Reaction Conditions: The reaction is sensitive to base and temperature. Inadequate control of these parameters can lead to the formation of byproducts.
-
Long and Inefficient Precursor Synthesis: The synthesis of the crucial pyridine precursor, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol, can be lengthy and result in low overall yields, impacting the final coupling step.[1]
Solutions:
| Parameter | Recommended Action | Reference |
| Starting Material Purity | Characterize starting materials by NMR and melting point before use. | [1] |
| Reaction Conditions | Carefully control the stoichiometry of the base (e.g., NaOH) and maintain the recommended reaction temperature. | [3] |
| Precursor Synthesis | Consider optimizing the synthesis of the pyridine precursor. A five-step synthesis with a 55% overall yield has been reported as an improvement over previous methods. | [1][3] |
Problem 2: Over-oxidation to the Sulfone Impurity
Q: During the oxidation of the sulfide intermediate to this compound, I am observing a significant amount of the sulfone byproduct. How can I minimize this?
A: The selective oxidation of the sulfide to the sulfoxide is a critical and often challenging step. Over-oxidation to the sulfone is a common pitfall.[8][9]
Solutions:
| Parameter | Recommended Action | Reference |
| Oxidizing Agent Stoichiometry | Carefully control the amount of the oxidizing agent. Using one molar equivalent of meta-chloroperoxybenzoic acid (m-CPBA) relative to the sulfide intermediate is recommended to minimize over-oxidation. | [8] |
| Reaction Temperature | Perform the oxidation at low temperatures, typically between -10°C and 3°C, to improve selectivity for the sulfoxide. | [3][6] |
| Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction promptly upon completion. | [6] |
| Alternative Oxidizing Agents | While m-CPBA is common, other oxidizing systems like hydrogen peroxide in the presence of a catalyst can also be employed for selective sulfide oxidation. | [4][10] |
Problem 3: Difficulty in Purification and Crystallization
Q: I am facing challenges in purifying the final this compound product. It is difficult to crystallize and often contains colored impurities.
A: Purification of proton pump inhibitors like this compound can be problematic due to their stability and the presence of closely related impurities.
Solutions:
| Issue | Recommended Action | Reference |
| Improper Solvent System for Crystallization | A common and effective method for crystallization is the use of a methanol-water mixture. The crude product can be dissolved in methanol, followed by the addition of water as an anti-solvent. Adjusting the pH to approximately 9.0 can facilitate precipitation. | [6] |
| Inhibition of Crystallization by Impurities | If high levels of impurities are present, consider a preliminary purification step. This could involve washing the crude product with a suitable organic solvent or treating it with activated carbon to remove some impurities before attempting crystallization. | [6] |
| Supersaturation | To induce crystallization from a supersaturated solution, try seeding with a small crystal of pure this compound or scratching the inside of the flask with a glass rod to create nucleation sites. | [6] |
| Colored Impurities | This compound and its intermediates can degrade to form colored byproducts, especially when exposed to light. Protect the reaction mixture and the isolated product from light and conduct purification steps at lower temperatures. The use of activated carbon can also be effective in removing colored impurities. | [6] |
Experimental Protocols
Protocol 1: Synthesis of the Sulfide Intermediate
This protocol describes the coupling of 5-methoxy-1H-benzimidazole-2-thiol with [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol.
-
Materials:
-
5-methoxy-1H-benzimidazole-2-thiol
-
[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
-
Procedure:
-
Dissolve sodium hydroxide in a mixture of methanol and water at room temperature.[3]
-
Add 5-methoxy-1H-benzimidazole-2-thiol to the basic solution and stir until dissolved.
-
Slowly add a solution of [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol to the reaction mixture.
-
Stir the reaction mixture at 20°C and monitor its progress by TLC.
-
Upon completion, the sulfide intermediate can be isolated by filtration and washed with water.
-
Protocol 2: Oxidation to this compound
This protocol details the selective oxidation of the sulfide intermediate to this compound.
-
Materials:
-
Sulfide intermediate from Protocol 1
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Sodium thiosulfate solution
-
-
Procedure:
-
Dissolve the sulfide intermediate in a biphasic solvent system of dichloromethane, methanol, and water.[3]
-
Add sodium bicarbonate to the mixture.[3]
-
Cool the reaction mixture to 2-3°C.[3]
-
Slowly add a solution of one molar equivalent of m-CPBA in dichloromethane to the cooled reaction mixture.
-
Maintain the temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by adding a solution of sodium thiosulfate to destroy excess peroxide.
-
Separate the organic layer, wash with sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2001044231A1 - Improved omeprazole process and compositions thereof - Google Patents [patents.google.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. jsynthchem.com [jsynthchem.com]
Technical Support Center: Stability Testing of Omeprazole and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of omeprazole and its metabolites.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of omeprazole and its metabolites, particularly focusing on HPLC analysis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) for Omeprazole | 1. Secondary Interactions: Omeprazole is a weak base and can interact with residual silanols on the HPLC column.[1] 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of omeprazole. 3. Column Overload: Injecting too concentrated a sample. 4. Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase. | 1. Use a suitable column: Employ a column with end-capping or a base-deactivated stationary phase (e.g., C18+).[1] 2. Optimize mobile phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of omeprazole (pKa ~4.0 and 8.8). A pH around 7.0-7.6 is often used.[2][3] 3. Reduce injection volume or sample concentration. 4. Flush the column with a strong solvent: If the problem persists, replace the column.[4] |
| Poor Resolution Between Omeprazole and Degradation Products | 1. Inadequate Mobile Phase Composition: The organic modifier and buffer concentration may not be optimal for separation. 2. Inappropriate Column: The column chemistry may not be suitable for separating structurally similar compounds. 3. Suboptimal Flow Rate or Temperature: These parameters can influence separation efficiency. | 1. Optimize the mobile phase: Adjust the gradient slope, the ratio of organic solvent (e.g., acetonitrile, methanol) to buffer, and the buffer concentration.[2][3] 2. Select a high-resolution column: Consider using columns with smaller particle sizes (e.g., 2.7 µm) or different stationary phases. 3. Adjust flow rate and column temperature: Systematically vary these parameters to improve resolution. |
| Unexpected Degradation of Omeprazole in Standard/Sample Solutions | 1. Acidic Conditions: Omeprazole is highly unstable in acidic environments.[5] 2. Exposure to Light: Omeprazole is known to be light-sensitive.[6] 3. Inappropriate Solvent: Some organic solvents can promote degradation. | 1. Use alkaline or neutral diluents: Prepare standard and sample solutions in a slightly alkaline buffer (e.g., pH 7.4 phosphate buffer) or a mixture of methanol/acetonitrile and buffer.[2][7] 2. Protect solutions from light: Use amber vials or cover vials with aluminum foil.[6] 3. Use appropriate solvents: Methanol is a commonly used solvent for stock solutions.[6] |
| Inconsistent Retention Times | 1. Pump Issues: Fluctuations in pump pressure or leaks can cause shifts in retention time.[4] 2. Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. 3. Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the mobile phase. | 1. Check the HPLC system: Inspect for leaks, and ensure the pump is delivering a consistent flow.[4] 2. Ensure proper equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 3. Prepare fresh mobile phase: Ensure accurate measurement of components and keep the mobile phase covered to prevent evaporation. |
| Ghost Peaks in the Chromatogram | 1. Contaminated Mobile Phase or Diluent. 2. Carryover from Previous Injections. 3. Degradation in the Injector Port. | 1. Use fresh, high-purity solvents and reagents. 2. Implement a robust needle wash program: Use a strong solvent in the wash solution.[4] 3. Ensure the injector temperature is appropriate and the sample is stable in the autosampler. |
Frequently Asked Questions (FAQs)
1. Why is omeprazole so unstable in acidic conditions?
Omeprazole is a proton pump inhibitor that is activated in an acidic environment. In the presence of acid, it undergoes a molecular rearrangement to form a reactive sulfenamide intermediate. This intermediate is responsible for its therapeutic effect but also leads to its rapid degradation.[5]
2. What are the major degradation products of omeprazole?
Under various stress conditions (acidic, basic, oxidative, photolytic, and thermal), omeprazole degrades into several products. Some of the commonly identified degradation products include omeprazole sulfone, omeprazole sulfide, and various benzimidazole and pyridine derivatives.[1][8][9]
3. How can I perform a forced degradation study for omeprazole?
A forced degradation study involves subjecting the drug substance to various stress conditions to generate its degradation products. Typical conditions for omeprazole include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature.
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3-50% H₂O₂ at room temperature.[9]
-
Thermal Degradation: Heating the solid drug or a solution at elevated temperatures (e.g., 105°C).[9]
-
Photolytic Degradation: Exposing a solution of the drug to UV light (e.g., 254 nm).[9]
4. What is a suitable stability-indicating HPLC method for omeprazole?
A good stability-indicating method should be able to separate the parent drug from all its potential degradation products and formulation excipients. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer (pH around 7.4) and an organic modifier like acetonitrile or methanol in a gradient or isocratic elution mode. UV detection is typically performed at around 302 nm.[2][10]
5. How stable are the main metabolites of omeprazole, such as 5-hydroxyomeprazole and omeprazole sulfone?
5-hydroxyomeprazole, a major metabolite of omeprazole, is also susceptible to acid-induced degradation, forming analogous degradation products to omeprazole.[11] Omeprazole sulfone is another major metabolite and is also a known degradation product formed under oxidative stress.[12][13] The stability of these metabolites should be considered during the development of bioanalytical methods.
Data Presentation
Table 1: Summary of Common Omeprazole Degradation Products
| Degradation Product | Molecular Formula | Stress Condition(s) | Reference(s) |
| Omeprazole Sulfone | C₁₇H₁₉N₃O₄S | Oxidative, Thermal | [1][8][9] |
| Omeprazole Sulfide | C₁₇H₁₉N₃OS | Acidic, Basic, Thermal | [8][9] |
| 5-Methoxy-1H-benzo[d]imidazol-2-ol | C₈H₈N₂O₂ | Acidic, Basic, Thermal | [8] |
| 4-methoxy-3,5-dimethylpyridine-2-yl)methanol | C₉H₁₃NO₂ | Acidic, Basic, Thermal | [8] |
| Omeprazole-N-Oxide | C₁₇H₁₉N₃O₄S | Oxidative | [9] |
Table 2: Example HPLC Method Parameters for Omeprazole Stability Testing
| Parameter | Condition | Reference(s) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | [2] |
| Mobile Phase | Phosphate buffer (pH 7.4) : Acetonitrile (60:40, v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 302 nm | [2] |
| Injection Volume | 15 µL | [2] |
| Column Temperature | Ambient | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Omeprazole
Objective: To generate degradation products of omeprazole under various stress conditions.
Materials:
-
Omeprazole pure drug
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh about 10 mg of omeprazole and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M HCl and keep at room temperature for a specified time (e.g., 2 hours).
-
Neutralize the solution with an appropriate volume of 0.1 M NaOH.
-
Dilute to volume with mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC.
-
-
Base Hydrolysis:
-
Accurately weigh about 10 mg of omeprazole and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 M NaOH and keep at room temperature for a specified time (e.g., 4 hours).
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute to volume with mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC.
-
-
Oxidative Degradation:
-
Accurately weigh about 10 mg of omeprazole and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 30% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).
-
Dilute to volume with mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC.
-
-
Thermal Degradation:
-
Place about 10 mg of solid omeprazole in a watch glass and keep it in an oven at 105°C for a specified time (e.g., 24 hours).
-
After the specified time, cool the sample to room temperature, dissolve it in the mobile phase in a 10 mL volumetric flask, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of omeprazole in the mobile phase (e.g., 100 µg/mL).
-
Expose the solution to UV light (254 nm) in a photostability chamber for a specified duration.
-
Keep a control sample protected from light.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC.
-
Protocol 2: Stability-Indicating HPLC Method for Omeprazole
Objective: To quantify omeprazole in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: Prepare a phosphate buffer (e.g., 0.025 M potassium dihydrogen phosphate), adjust the pH to 7.4 with phosphoric acid or sodium hydroxide, and mix with acetonitrile in a ratio of 60:40 (v/v).[2] Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 302 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of omeprazole reference standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare working standard solutions at different concentrations (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation:
-
For forced degradation samples, dilute the stressed samples with the mobile phase to a suitable concentration within the calibration range.
-
For formulated products, extract a known amount of the product with a suitable solvent (e.g., methanol or mobile phase), sonicate if necessary, and dilute to the desired concentration with the mobile phase. Filter the final solution through a 0.45 µm filter.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the omeprazole peak based on its retention time and the calibration curve.
-
Analyze the chromatograms for the presence of degradation product peaks and assess the peak purity of the omeprazole peak.
-
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study of omeprazole.
Caption: Simplified degradation pathway of omeprazole under acidic and oxidative stress.
Caption: Troubleshooting logic for poor peak shape in omeprazole HPLC analysis.
References
- 1. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Validation of RP-HPLC Method for Determination of Omeprazole in Dissolution Media and Application to Study in-vitro Release from Solid- SNEDDS | Bentham Science [benthamscience.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxyomeprazole Extraction from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of hydroxyomeprazole from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The three most prevalent techniques for extracting this compound and its parent compound, omeprazole, from biological matrices such as plasma, urine, and tissue are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3] The choice of method often depends on the sample volume, the required level of cleanliness, the desired recovery, and the analytical technique to be used (e.g., HPLC-UV, LC-MS/MS).
Q2: I am observing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery can stem from several factors, including:
-
Incomplete protein precipitation: If using PPT, ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is optimal. Typically, a 3:1 or 4:1 ratio of organic solvent to plasma is used.[4][3]
-
Suboptimal pH during LLE: The pH of the aqueous phase is crucial for efficient partitioning of this compound into the organic solvent. Since omeprazole and its metabolites are weak bases, adjusting the sample to a basic pH will facilitate their extraction into an organic solvent.[5]
-
Inefficient elution in SPE: The choice and volume of the elution solvent are critical. If the analyte is strongly retained on the sorbent, a stronger solvent or an increased volume may be necessary. Adding a "soak time" where the elution solvent is allowed to sit in the cartridge for a few minutes can also improve recovery.[6][7]
-
Analyte degradation: Omeprazole and its metabolites are known to be unstable under acidic conditions.[8] Ensure that the pH of all solutions is controlled throughout the extraction process. They are also sensitive to heat, humidity, and light.[9]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[10][11][12][13] To mitigate these effects:
-
Optimize sample cleanup: SPE generally provides cleaner extracts than PPT or LLE, thus reducing matrix components.[14][15]
-
Use a stable isotope-labeled internal standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[4][13] 4-Desmethoxy Omeprazole-d3 is a suitable internal standard.[4]
-
Chromatographic separation: Ensure that this compound is chromatographically separated from co-eluting matrix components. Modifying the mobile phase composition or gradient can improve separation.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Q4: What are the recommended storage conditions for biological samples containing this compound?
A4: To ensure the stability of this compound, biological samples should be stored at low temperatures. For long-term storage, -20°C or lower is recommended.[2] It is also crucial to minimize freeze-thaw cycles, as this can lead to degradation. Samples should be protected from light and stored in tightly sealed containers to prevent degradation from humidity.[9]
Troubleshooting Guides
Low Analyte Recovery
| Symptom | Possible Cause | Suggested Solution |
| Low recovery with Protein Precipitation (PPT) | Incomplete precipitation of proteins. | Increase the ratio of organic solvent (e.g., acetonitrile) to plasma. A 3:1 ratio is a good starting point. Ensure thorough vortexing and adequate centrifugation time and speed to pellet the precipitated proteins. |
| Analyte co-precipitation with proteins. | Optimize the type of precipitation solvent. Methanol can sometimes be less harsh than acetonitrile and may reduce co-precipitation. | |
| Low recovery with Liquid-Liquid Extraction (LLE) | Suboptimal pH of the aqueous phase. | Adjust the pH of the sample to be basic to ensure this compound is in its non-ionized form for efficient extraction into the organic phase. |
| Inappropriate organic solvent. | Select a solvent with appropriate polarity. A mixture of dichloromethane and diethyl ether has been used effectively.[16] Ethyl acetate is another common choice.[17] | |
| Insufficient mixing or phase separation. | Ensure vigorous vortexing to maximize the surface area for extraction. Allow for complete phase separation by adequate centrifugation. | |
| Low recovery with Solid-Phase Extraction (SPE) | Incomplete retention on the sorbent. | Ensure the sample pH is appropriate for the chosen sorbent chemistry (e.g., for reversed-phase SPE, a neutral or slightly basic pH is often used). |
| Inefficient elution of the analyte. | Use a stronger elution solvent or increase the elution volume. Consider a multi-step elution with solvents of increasing strength. Adding a "soak step" can also improve elution.[6][7] | |
| Cartridge drying out before sample loading. | Ensure the sorbent bed does not go dry after conditioning and equilibration steps, as this can lead to channeling and poor recovery. |
Poor Peak Shape in Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Peak fronting or tailing | Mismatch between injection solvent and mobile phase. | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper focusing of the analyte on the column head. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the stationary phase. | Add a modifier to the mobile phase, such as a small amount of triethylamine (TEA) or formic acid, depending on the analyte and column chemistry, to mask active sites on the stationary phase.[16] | |
| Split peaks | Clogged frit or void in the column. | Replace the column. Use an in-line filter to protect the column from particulates. |
| Sample degradation on-column. | Ensure the mobile phase pH is compatible with the stability of this compound. Omeprazole is unstable in acidic conditions.[8] |
High Signal Variability (Poor Precision)
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent results between injections | Inconsistent sample preparation. | Ensure precise and consistent pipetting and timing for each step of the extraction procedure. Automation can improve reproducibility. |
| Matrix effects. | Use a stable isotope-labeled internal standard to compensate for variations in extraction efficiency and matrix effects.[4] | |
| Autosampler issues. | Check the autosampler for air bubbles in the syringe and ensure proper needle placement in the vial. | |
| Sample instability in the autosampler. | If this compound is degrading in the autosampler, use a cooled autosampler or reduce the time samples are left in the autosampler before injection. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Typical Recovery (%) | Matrix Effect | Throughput | Cost | Reference |
| Protein Precipitation (PPT) | 85-100% | High | High | Low | [4][3] |
| Liquid-Liquid Extraction (LLE) | >90% | Moderate | Moderate | Moderate | [8][16] |
| Solid-Phase Extraction (SPE) | >90% | Low | Moderate | High | [1][18] |
Table 2: HPLC-UV and LC-MS/MS Method Parameters for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 150mm x 4.6 mm, 5µm)[16] | C18 or C8 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 7.2) (42:58, v/v)[19] | Acetonitrile:Water with 10mM Ammonium Hydroxide (pH 8.5)[18] |
| Flow Rate | 0.8 mL/min[19] | 0.2 - 0.5 mL/min |
| Detection Wavelength (UV) | 302 nm[19] | N/A |
| Mass Transition (MS/MS) | N/A | m/z 362 -> 214[18] |
| Internal Standard | Pantoprazole[19] or Phenacetine[16] | Omeprazole-d3[20] or 4-Desmethoxy Omeprazole-d3[4] |
| Limit of Quantification (LOQ) | 5-10 ng/mL[19] | 1-10 ng/mL[18][20] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 250 µL of plasma, add the internal standard.
-
Alkalinize the plasma sample with a small volume of a basic solution (e.g., NaOH) to raise the pH.
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane and diethyl ether).[16]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a polymeric sorbent-based SPE cartridge with 1 mL of methanol followed by 1 mL of water.[18]
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Loading: Load the pre-treated plasma sample (diluted with buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
The eluate can be injected directly or evaporated and reconstituted in the mobile phase.
Visualizations
Caption: Comparative workflow of the three main extraction methods.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. Determination of omeprazole, this compound and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. promochrom.com [promochrom.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
Minimizing ion suppression in mass spectrometry of Hydroxyomeprazole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of hydroxyomeprazole by mass spectrometry, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, this compound, caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to a decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of the analysis, potentially leading to inaccurate quantification.[3][4] The primary cause is the competition for ionization between this compound and matrix components in the ion source of the mass spectrometer.
Q2: What are the common sources of ion suppression in the bioanalysis of this compound?
A2: Ion suppression in this compound analysis can originate from several sources:
-
Endogenous Matrix Components: Biological samples are complex and contain numerous substances like salts, proteins, and lipids (especially phospholipids), which are major contributors to ion suppression.[3][5]
-
Exogenous Substances: Contaminants introduced during sample collection and preparation can also cause interference. These include anticoagulants (e.g., heparin), plasticizers from lab consumables, and dosing vehicles.[3]
-
Mobile Phase Additives: While necessary for chromatography, some additives can interfere with ionization if not chosen carefully.[1]
-
Co-eluting Metabolites: Other metabolites of omeprazole that have similar chemical properties may elute at or near the same time as this compound, leading to competition in the ion source.[3]
Q3: How can I determine if my this compound analysis is affected by ion suppression?
A3: Two primary experimental methods are used to detect and characterize ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression occurs.[2][3] A constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix sample (e.g., plasma without the analyte) is then injected. A dip in the constant baseline signal for this compound indicates the retention time at which interfering components are eluting and causing suppression.[2]
-
Post-Extraction Spike Analysis: This method provides a quantitative measure of the matrix effect.[3] It involves comparing the signal response of this compound in two different samples:
-
Sample A: A blank matrix extract to which a known amount of this compound is added (spiked) after the extraction process.
-
Sample B: A pure solution of this compound at the same concentration in the mobile phase solvent.
The matrix effect is calculated by comparing the peak area of Sample A to that of Sample B. A ratio significantly less than 1 indicates ion suppression.
-
Troubleshooting Guides
Guide 1: Troubleshooting Poor Signal Intensity or Non-Reproducible Results
If you are experiencing a weak signal or inconsistent results for this compound, ion suppression is a likely cause. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for ion suppression.
Guide 2: Step-by-Step Mitigation Strategies
Step 1: Enhance Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][6]
-
Protein Precipitation (PPT): This is a simple but often less effective method for removing phospholipids, a major cause of ion suppression.[6] Using acetonitrile for precipitation is generally better than methanol for reducing phospholipid content.[6]
-
Liquid-Liquid Extraction (LLE): LLE is known to produce cleaner extracts compared to PPT.[7] It involves extracting this compound into an immiscible organic solvent, leaving many polar interferences (like salts) behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample cleanup technique.[5] By choosing the appropriate sorbent and elution solvents, it's possible to efficiently separate this compound from matrix components.
Caption: Sample preparation workflow options.
Step 2: Optimize Chromatographic Conditions
Adjusting the LC method can separate this compound from co-eluting interferences.[2][3]
-
Modify Gradient Elution: Employ a shallower gradient to increase the chromatographic resolution between this compound and matrix components.[3]
-
Change Mobile Phase: Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and shift the retention times of interfering peaks.[3]
-
Select a Different Column: If using a standard C18 column, consider a stationary phase with a different chemistry (e.g., phenyl-hexyl or a polar-embedded phase) to achieve a different elution profile.[3]
Step 3: Use an Appropriate Internal Standard
Using a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for unavoidable ion suppression.[3][8] A SIL-IS is structurally identical to the analyte but has a different mass. It will co-elute and experience the same degree of ion suppression, allowing for accurate and precise quantification based on the peak area ratio of the analyte to the internal standard.[3]
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) to Detect Ion Suppression
-
Prepare Infusion Solution: Create a standard solution of this compound in your mobile phase at a concentration that provides a stable, mid-to-high intensity signal (e.g., 100 ng/mL).
-
Set up Infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the mass spectrometer's ion source.[3]
-
Equilibrate System: Allow the infusion to proceed while the LC delivers mobile phase until a stable signal (baseline) for this compound is observed in the data acquisition software.
-
Inject Blank Matrix: Inject a blank matrix sample that has undergone your standard sample preparation procedure.
-
Analyze Chromatogram: Monitor the Multiple Reaction Monitoring (MRM) transition for this compound. Any significant drop in the stable baseline signal indicates a region of ion suppression.[2][3] Compare the retention time of this suppression zone with the known retention time of this compound from a standard injection.
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup.[8]
-
Aliquot Sample: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of an internal standard working solution (e.g., a SIL-IS for this compound or a structural analog like pantoprazole in acetonitrile).[8][9]
-
Precipitate Proteins: Add 300 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[8]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Collect Supernatant: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[8]
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters and performance data for the analysis of this compound and related compounds.
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| LC Column | Hichrom RP18 (150 x 3.0 mm, 3 µm) | [9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | [9][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [9][10] |
| Flow Rate | 0.4 - 1.0 mL/min | [7][11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12] |
| Precursor Ion (m/z) | 362.11 | [9][10] |
| Product Ion (m/z) | (Varies by instrument tuning) | |
| Internal Standard | Pantoprazole (m/z 384.07) | [9][10] |
Table 2: Representative Method Performance Data
| Analyte | Calibration Range (µg/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| This compound | 0.005 - 1 | 5 | > 95% | [9][13] |
| Omeprazole | 0.002 - 1 | 10 | > 95% | [9][13] |
| Omeprazole Sulfone | 0.002 - 1 | 10 | > 95% | [9][13] |
(Note: LLOQ - Lower Limit of Quantification. Performance data can vary significantly based on the specific matrix, sample preparation method, and instrumentation used.)
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Hydroxyomeprazole HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Hydroxyomeprazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on mobile phase optimization and to troubleshoot common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound HPLC analysis?
A common starting point for reversed-phase HPLC analysis of this compound involves a mixture of an aqueous buffer and an organic modifier. A frequently used combination is a phosphate buffer with a pH around 7.0-7.6 and acetonitrile or methanol as the organic solvent.[1] The exact ratio will depend on the column chemistry and desired retention time.
Q2: How does the pH of the mobile phase affect the analysis?
The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound. Operating near the analyte's pKa can lead to inconsistent peak shapes, including tailing.[2] For basic compounds, lowering the mobile phase pH can reduce interactions with residual silanol groups on the silica-based columns, leading to improved peak symmetry.[3] Conversely, for omeprazole and its related substances, methods have been developed using a pH of 7.6 or even 9.5 to achieve desired separation.[1] It is crucial to select a pH where the analyte is in a stable, single ionic form.
Q3: What are the most common organic modifiers used, and how do I choose between them?
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. Methanol is a more polar solvent and can offer different selectivity. The choice between them can impact the resolution between this compound and its related compounds, such as omeprazole and omeprazole sulfone. It is often determined empirically during method development.[4]
Q4: Why is a buffer necessary in the mobile phase?
A buffer is essential to maintain a constant pH throughout the analysis.[2] Fluctuations in pH can lead to shifts in retention time and poor peak shape, especially for ionizable analytes like this compound. Phosphate buffers are commonly used due to their suitable buffering capacity in the neutral pH range.[5]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue in HPLC, resulting in asymmetrical peaks that can compromise resolution and accurate integration.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Ionized silanol groups on the silica packing material can interact with basic analytes, causing tailing.[3][5] Lowering the mobile phase pH can protonate the silanols and reduce these interactions. Using a highly deactivated or end-capped column can also minimize this effect. |
| Mobile Phase pH close to Analyte pKa | When the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic state. |
| Column Overload | Injecting too much sample can lead to peak distortion.[2] Dilute the sample and re-inject to see if the peak shape improves. Consider using a column with a larger internal diameter or a higher loading capacity. |
| Column Bed Deformation | A void at the column inlet or channeling in the packing bed can cause peak tailing. This can be confirmed by replacing the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pressure and pH limits.[2] |
| Contamination | A buildup of sample matrix components on the guard column or the analytical column inlet frit can cause peak distortion.[3][6] Replace the guard column or back-flush the analytical column. |
Issue 2: Poor Resolution
Inadequate separation between this compound and other components, such as the parent drug omeprazole or its other metabolites, can hinder accurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | The ratio of organic modifier to the aqueous buffer is a primary factor affecting resolution. To increase the retention and potentially improve the separation of early eluting peaks, decrease the percentage of the organic solvent. Conversely, to decrease retention, increase the organic solvent percentage. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly alter the selectivity between ionizable compounds. A systematic study of pH variation (e.g., from pH 3 to 8) can help optimize the resolution between this compound and its related substances. |
| Suboptimal Organic Modifier | The choice of organic solvent (acetonitrile vs. methanol) can influence selectivity. If resolution is poor with one solvent, trying the other may provide the necessary change in elution order or peak spacing. |
| Low Column Efficiency | A decrease in column efficiency, often due to column aging or contamination, will lead to broader peaks and reduced resolution. Replace the column with a new one of the same type. Using a column with smaller particles or a longer length can also increase efficiency.[7] |
Issue 3: Retention Time Drift
A gradual shift in the retention time of this compound over a series of injections can lead to misidentification and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before starting the analytical run. Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) until a stable baseline and consistent retention times are achieved.[8] |
| Changes in Mobile Phase Composition | The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[9] Prepare fresh mobile phase daily and keep the solvent reservoirs covered. |
| Temperature Fluctuations | Variations in the ambient laboratory temperature can affect retention times, as a 1°C change can alter retention by 1-2%.[10] Using a column oven to maintain a constant temperature is highly recommended. |
| Column Contamination | The accumulation of strongly retained sample components on the column can alter its chemistry and lead to a drift in retention time.[8] Implement a column washing step after each sequence or use a guard column. |
| Pump Performance Issues | Inconsistent flow rates due to worn pump seals, leaks, or air bubbles in the pump head can cause retention time variability. Regularly maintain the HPLC pump and degas the mobile phase. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound and Omeprazole
This protocol is a general starting point for the simultaneous analysis of this compound and Omeprazole.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.05 M Potassium Phosphate Monobasic buffer and Acetonitrile in a gradient or isocratic mode. For isocratic elution, a starting point could be a 73:27 (v/v) ratio of buffer to acetonitrile.[1]
-
pH Adjustment: Adjust the pH of the buffer to 7.6 with a suitable base (e.g., sodium hydroxide).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Protocol 2: Fast HPLC Method for this compound, Omeprazole, and Omeprazole Sulfone
This protocol is designed for rapid analysis.
-
Column: Monolithic C18, end-capped[12]
-
Mobile Phase A: 0.15% (v/v) Trifluoroacetic Acid (TFA) in water[12]
-
Mobile Phase B: 0.15% (v/v) TFA in acetonitrile[12]
-
Gradient: 5% to 90% B in 1 minute[12]
-
Flow Rate: 1.0 mL/min[12]
-
Detection Wavelength: 220 nm[12]
-
Column Temperature: 30°C[12]
-
Injection Volume: 5 µL[12]
Data Presentation
Table 1: Comparison of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Omeprazole, this compound | Omeprazole, this compound, Omeprazole Sulfone | Omeprazole and its impurities |
| Column | C18 | Monolithic C18, end-capped[12] | C8, 125 mm x 4.6 mm, 5 µm[1] |
| Mobile Phase | 50 mM Phosphate buffer in Acetonitrile (gradient)[5] | 0.15% TFA in Water and Acetonitrile (gradient)[12] | Disodium hydrogen phosphate solution (pH 7.6) and Acetonitrile (isocratic)[1] |
| Flow Rate | Not specified | 1.0 mL/min[12] | 1.0 mL/min[1] |
| Detection | 302 nm[5] | 220 nm[12] | Not specified |
| Run Time | ~43 minutes for gradient[5] | < 2 minutes[12] | Not specified |
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Decision tree for troubleshooting peak tailing issues.
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. High Performance Liquid Chromatographic Method for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma | Scilit [scilit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to the Pharmacokinetics of Omeprazole and its Primary Metabolite, Hydroxyomeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the proton pump inhibitor omeprazole and its major active metabolite, hydroxyomeprazole. The information presented herein is supported by experimental data to aid in research and drug development efforts.
Omeprazole is a widely prescribed medication for acid-related gastrointestinal disorders.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic properties and its metabolic conversion in the body. Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2][3][4] The principal metabolite formed through the action of CYP2C19 is this compound, which, along with omeprazole sulfone (formed by CYP3A4), constitutes the two major plasma metabolites.[5][6] Notably, neither of these primary metabolites contributes to the antisecretory activity of the parent drug.[5][7]
The genetic polymorphism of the CYP2C19 enzyme leads to significant inter-individual variations in omeprazole's metabolism and, consequently, its pharmacokinetic profile.[3][8][9] Individuals are often categorized as extensive metabolizers (EMs) or poor metabolizers (PMs), with PMs exhibiting higher plasma concentrations and a longer half-life of omeprazole.[3][10][11][12]
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for omeprazole and this compound, compiled from various studies. These values can vary based on factors such as the CYP2C19 genotype of the individual.
Table 1: Pharmacokinetic Parameters of Omeprazole
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours | [5] |
| Bioavailability (single dose) | ~35% | [5] |
| Bioavailability (repeated dosing) | ~60% | [5] |
| Elimination Half-life (t½) | < 1 hour | [5] |
| Volume of Distribution (Vd) | 0.3 L/kg | [5] |
| Plasma Clearance | Rapidly cleared from plasma within 3-4 hours | [5] |
| Protein Binding | Extensive | [13] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value (in Extensive Metabolizers) | Value (in Poor Metabolizers) | Reference |
| Elimination Half-life (t½) | 0.9 ± 0.3 hours | 1.7 ± 0.2 hours | [6] |
| Urinary Excretion (% of dose in 0-2 hr) | ~28% | - | [7] |
Metabolic Pathway
The metabolic conversion of omeprazole to its primary metabolites is a critical step in its disposition. The following diagram illustrates this pathway.
Caption: Metabolic pathway of omeprazole.
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies employing standardized methodologies. A typical experimental workflow for a comparative pharmacokinetic study of omeprazole is outlined below.
Key Experiment: Single-Dose Oral Administration Study
Objective: To determine the pharmacokinetic profiles of omeprazole and its metabolites after a single oral dose.
Methodology:
-
Subject Recruitment: Healthy volunteers are recruited and screened for inclusion/exclusion criteria. Genotyping for CYP2C19 is often performed to categorize subjects.[8][11]
-
Drug Administration: A single oral dose of omeprazole (e.g., 20 mg or 40 mg) is administered to fasting subjects.[8][11][12]
-
Blood Sampling: Venous blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).[8][14]
-
Plasma Separation: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of omeprazole and its metabolites (this compound, omeprazole sulfone) are determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.[11][14][15]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.
Caption: Experimental workflow for a pharmacokinetic study.
Conclusion
The pharmacokinetics of omeprazole are well-characterized and demonstrate a rapid absorption and elimination profile. Its primary metabolite, this compound, is pharmacologically inactive and its formation is heavily influenced by the genetic polymorphism of CYP2C19. Understanding the comparative pharmacokinetics of omeprazole and this compound is crucial for interpreting clinical outcomes, predicting drug-drug interactions, and guiding dose adjustments in specific patient populations. The provided data and methodologies serve as a valuable resource for professionals in the field of drug research and development.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of two main urinary metabolites of [14C]omeprazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2C19 genotypes and omeprazole metabolism after single and repeated dosing when combined with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 11. Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. A phase 1 randomized study evaluating the effect of omeprazole on the pharmacokinetics of a novel 5-hydroxytryptamine receptor 4 agonist, revexepride (SSP-002358), in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation of analytical method for Hydroxyomeprazole in plasma
A Comparative Guide to the Validation of Analytical Methods for Hydroxyomeprazole in Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of two validated analytical methods for the determination of this compound, the primary metabolite of omeprazole, in human plasma: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison is based on published experimental data to provide an objective overview of each method's performance, helping you select the most suitable approach for your research needs.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are presented below, outlining the key steps from sample preparation to analysis.
Method 1: HPLC-UV
This method provides a reliable and cost-effective approach for the simultaneous measurement of omeprazole and this compound.
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.75 mL of human plasma, the internal standard (OPC-18827) is added.
-
The analytes are then extracted using a mixture of dichloromethane and iso-propanol (9:1 v/v).[1][2]
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the HPLC system.
Chromatographic Conditions:
-
Mobile Phase: A gradient elution with a mixture of 50 mM phosphate buffer and acetonitrile. The acetonitrile concentration is varied from 22% to 50% over 43 minutes.[1][2]
-
Retention Times: The retention time for this compound is approximately 12.19 minutes.[1][2]
Method 2: LC-MS/MS
This method offers high sensitivity and selectivity for the quantification of this compound in plasma.
Sample Preparation (Solid-Phase Extraction):
-
Plasma samples are prepared using solid-phase extraction with a polymeric sorbent based cartridge to isolate the analytes.[3]
-
The cartridge is washed to remove interferences.
-
The analytes are then eluted, and the eluate is evaporated and reconstituted before injection.
Chromatographic Conditions:
-
Column: Zorbax XDB-C8 column (50 x 4.6 mm).[3]
-
Mobile Phase: A mixture of acetonitrile and water (21:79, v/v) containing 10 mM ammonium hydroxide, with the pH adjusted to 8.5 with formic acid.[3]
Mass Spectrometry Conditions:
-
Instrument: A tandem mass spectrometer, such as a Sciex API III+, equipped with a heated nebulizer atmospheric pressure chemical ionization interface.[3]
-
Ionization Mode: Positive ion mode.[3]
-
Detection: Multiple reaction monitoring (MRM) is used to detect the precursor to product ion transition of m/z 362 → 214 for this compound.[3]
Performance Data Comparison
The following table summarizes the key quantitative performance parameters for the two methods, allowing for a direct comparison.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 20–800 ng/mL[1][2] | 10–500 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 10 ng/mL |
| Accuracy at LLOQ | 102.3% for this compound[1][2] | Not explicitly stated, but method showed adequate accuracy[3] |
| Precision | Not explicitly stated, but method showed adequate precision | Not explicitly stated, but method showed adequate precision[3] |
| Recovery | >97% (from freeze/thaw stability assessment)[1] | Not explicitly stated |
| Selectivity | Selective in the presence of two other omeprazole metabolites and endogenous substances[1] | High selectivity due to MRM detection[3] |
Experimental and Validation Workflow
The development and validation of a bioanalytical method is a structured process to ensure the reliability and reproducibility of the results. The general workflow is illustrated in the diagram below.
Caption: General workflow for bioanalytical method development, validation, and sample analysis.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound in plasma. The choice between the two will depend on the specific requirements of the study.
-
The HPLC-UV method is a robust and cost-effective option, suitable for studies where the expected concentrations of this compound are within its linear range (20-800 ng/mL).[1][2] Its main limitation is a higher limit of quantification compared to LC-MS/MS.
-
The LC-MS/MS method offers superior sensitivity and selectivity, with a lower limit of quantification (10 ng/mL).[3] This makes it the preferred method for studies requiring the measurement of low concentrations of the metabolite. The use of multiple reaction monitoring significantly reduces the likelihood of interference from other compounds.[3]
Ultimately, the selection of the analytical method should be based on the required sensitivity, the available equipment, and the overall objectives of the research.
References
Hydroxyomeprazole vs. Omeprazole Sulfone: A Comparative Guide for CYP2C19/CYP3A4 Probing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hydroxyomeprazole and omeprazole sulfone, the primary metabolites of omeprazole, for their utility as in vitro and in vivo probes for cytochrome P450 enzymes CYP2C19 and CYP3A4. Understanding the distinct roles and inhibitory profiles of these metabolites is crucial for accurate drug-drug interaction (DDI) predictions and pharmacokinetic studies.
Introduction
Omeprazole is extensively metabolized in the liver, primarily by CYP2C19 to form 5-hydroxyomeprazole and to a lesser extent by CYP3A4 to form omeprazole sulfone.[1][2] Due to the polymorphic nature of CYP2C19, the metabolic pathway of omeprazole can vary significantly among individuals.[1] Both this compound and omeprazole sulfone are not only products of these enzymatic reactions but also act as inhibitors of CYP2C19 and CYP3A4, complicating the interpretation of DDI studies involving omeprazole.[3][4] This guide dissects the characteristics of each metabolite to aid researchers in selecting and interpreting data from CYP inhibition and phenotyping assays.
Metabolic Pathway of Omeprazole
The metabolic fate of omeprazole is primarily dictated by the activity of CYP2C19 and CYP3A4. The formation of 5-hydroxyomeprazole is the major metabolic route catalyzed by CYP2C19, while the sulfoxidation of omeprazole to omeprazole sulfone is mediated by CYP3A4.[2] The stereoselectivity of omeprazole's metabolism is also a key factor; (S)-omeprazole is almost exclusively hydroxylated by CYP2C19, whereas (R)-omeprazole's hydroxylation is mediated by both CYP2C19 and CYP3A4.[5][6]
Comparative Performance as CYP Probes
Both this compound and omeprazole sulfone can be utilized to assess the in vivo activity of CYP2C19 and CYP3A4, respectively, by measuring their plasma concentrations relative to the parent drug.[7][8] The metabolic ratio of omeprazole to 5-hydroxyomeprazole serves as an index for CYP2C19 activity, while the ratio of omeprazole to omeprazole sulfone is an indicator of CYP3A4 activity.[7][9]
In vitro, these metabolites exhibit distinct inhibitory profiles against CYP2C19 and CYP3A4.
Quantitative Comparison of Inhibitory Potency
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |
| Omeprazole | CYP2C19 | Reversible | 8.4 ± 0.6 | [3] |
| Omeprazole | CYP3A4 | Reversible | 40 ± 4 | [3] |
| 5-Hydroxyomeprazole | CYP2C19 | Reversible | >1000 | [3] |
| 5-Hydroxyomeprazole | CYP3A4 | Reversible | 130 ± 10 | [3] |
| Omeprazole Sulfone | CYP2C19 | Reversible & Time-Dependent | 140 ± 20 | [3] |
| Omeprazole Sulfone | CYP3A4 | Reversible | 83 ± 5 | [3] |
Data presented as mean ± standard deviation where available.
From the data, it is evident that the parent drug, omeprazole, is a more potent inhibitor of CYP2C19 than its metabolites.[3] Omeprazole sulfone demonstrates inhibitory activity against both CYP2C19 and CYP3A4, and notably, it is also a time-dependent inhibitor of CYP2C19.[3][10] In contrast, 5-hydroxyomeprazole is a weak inhibitor of both enzymes.[3]
Experimental Protocols
In Vitro CYP Inhibition Assay (IC50 Determination)
A common method to determine the inhibitory potential of a compound is through an IC50 assay using human liver microsomes (HLMs).
Objective: To determine the concentration of this compound or omeprazole sulfone required to inhibit 50% of CYP2C19 or CYP3A4 activity.
Materials:
-
Human Liver Microsomes (HLMs) from extensive metabolizers
-
Specific substrates: (S)-mephenytoin for CYP2C19, midazolam for CYP3A4
-
This compound and Omeprazole Sulfone (test inhibitors)
-
NADPH (cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
LC-MS/MS for metabolite quantification
Procedure:
-
Pre-incubation: A mixture containing HLMs (e.g., 0.1 mg/mL), the test inhibitor at various concentrations (e.g., 0.5–1000 µM), and the specific substrate is pre-incubated at 37°C for a short period (e.g., 10 minutes).[3]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH (1 mM final concentration).[3]
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: The formation of the substrate's metabolite is quantified using LC-MS/MS.[11][12]
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor) to calculate the percent inhibition. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Phenotyping Study
Objective: To assess the in vivo activity of CYP2C19 and CYP3A4 using omeprazole as a probe drug.
Procedure:
-
Dosing: A single oral dose of omeprazole (e.g., 20 mg) is administered to healthy volunteers.[11]
-
Blood Sampling: Serial blood samples are collected at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, and 8 hours).[11]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.[11]
-
Sample Analysis: Plasma concentrations of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone are determined using a validated LC-MS/MS method.[8][13][14]
-
Metabolic Ratio Calculation: The area under the plasma concentration-time curve (AUC) ratio of metabolite to parent drug is calculated. The 5-hydroxyomeprazole/omeprazole ratio reflects CYP2C19 activity, and the omeprazole sulfone/omeprazole ratio reflects CYP3A4 activity.[9]
Conclusion
Both this compound and omeprazole sulfone are valuable tools in drug metabolism research, but they serve different primary purposes as probes.
-
This compound is a key biomarker for CYP2C19 phenotyping . The rate of its formation is a direct measure of CYP2C19 activity.[2][7] As an inhibitor, it is very weak and unlikely to cause significant DDIs.[3]
-
Omeprazole sulfone serves as a probe for CYP3A4 activity through phenotyping.[7][9] However, its role as a moderate inhibitor of both CYP2C19 (including time-dependent inhibition) and CYP3A4 makes it a more complex entity in DDI studies.[3][4][10] Researchers should consider the contribution of omeprazole sulfone to the overall inhibitory profile of omeprazole, especially in individuals who are poor metabolizers via CYP2C19, where the CYP3A4 pathway becomes more dominant.[9]
References
- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phenotype of CYP2C19 and CYP3A4 by determination of omeprazole and its two main metabolites in plasma using liquid chromatography with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]
- 11. Buspirone, fexofenadine, and omeprazole: Quantification of probe drugs and their metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buspirone, fexofenadine, and omeprazole: quantification of probe drugs and their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Hydroxyomeprazole
For researchers, scientists, and professionals in drug development, the efficient and reliable chiral separation of drug metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies. Hydroxyomeprazole, the primary metabolite of omeprazole, possesses a stereogenic center at the sulfur atom, similar to its parent compound. Consequently, the enantiomers of this compound may exhibit different metabolic profiles and pharmacological activities. This guide provides a comprehensive comparison of various chiral stationary phases (CSPs) for the successful enantioseparation of this compound, with supporting experimental data primarily derived from studies on the structurally similar parent compound, omeprazole, and specific methods validated for this compound.
Performance Comparison of Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates in resolving the enantiomers of omeprazole and its derivatives.[1] Protein-based and cyclodextrin-based CSPs also offer alternative selectivities. The following tables summarize the performance of various CSPs based on published experimental data.
Table 1: Comparison of Polysaccharide-Based CSPs for the Enantioseparation of Omeprazole
| Chiral Stationary Phase (CSP) | Particle Size (µm) | Column Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) | Citation |
| Chiralpak AD | 10 | 250 x 4.6 | Hexane:Ethanol (40:60, v/v) | 0.7 | > 2.0 | ~15 | [1][2] |
| Chiralcel OD-H | 5 | 250 x 4.6 | Hexane:Ethanol (90:10, v/v) | 1.0 | > 1.5 | ~12 | [1] |
| Chiralcel OB-H | 5 | 250 x 4.6 | Hexane:Ethanol (93:7, v/v) | 1.0 | > 1.5 | ~20 | [1] |
| Chiralpak AS | 10 | 250 x 4.6 | Hexane:Ethanol (80:20, v/v) | 1.5 | > 1.5 | ~10 | [1] |
| Chiralpak IA (immobilized) | 5 | 250 x 4.6 | Methyl tert-butylether:Ethyl acetate:Ethanol:Diethylamine (60:40:5:0.1, v/v/v/v) | 1.0 | Baseline Separation | ~25 | [3][4] |
| Chiralpak ID-3 (immobilized) | 3 | 100 x 4.6 | Acetonitrile:Water (50:50, v/v) | 1.0 | Baseline Separation | < 8 | [4][5] |
| Lux Cellulose-1 | 5 | - | - | - | Better overall efficiency than Chiralpak CBH in some cases | - | [6] |
| Lux Cellulose-4 | 3 | 150 x 2.0 | (See detailed protocol below) | - | High Selectivity | < 8 | [7] |
Table 2: Comparison of Protein-Based and Other CSPs for the Enantioseparation of Omeprazole
| Chiral Stationary Phase (CSP) | Particle Size (µm) | Column Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) | Citation |
| Chiral AGP | 5 | 100 x 4.0 | Acetonitrile:Phosphate Buffer (pH 6.0) (13:87, v/v) | 0.6 | - | - | [5][8] |
| Chiral AGP | 5 | 100 x 4.6 | Disodium hydrogen phosphate (0.025 M):Acetonitrile (90:10, v/v), pH 7.0 | 1.0 | - | < 15 | |
| Chiralcel OJ-R | 5 | 250 x 4.6 | Water:Acetonitrile (70:30, v/v) | 0.5 | Incomplete Resolution | - | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Method 1: Enantioseparation of Omeprazole and 5-Hydroxyomeprazole using Lux Cellulose-4
This method utilizes a two-dimensional liquid chromatography system with mass spectrometric detection (2D-LC-MS/MS) for the simultaneous quantification of omeprazole and 5-hydroxyomeprazole enantiomers in human plasma.[7]
-
Sample Preparation: Dried plasma spots are extracted.
-
First Dimension (Online Extraction):
-
Column: Discovery HS C18 (20 x 2.1 mm, 5 µm)
-
Purpose: Trapping and purification of the analytes.
-
-
Second Dimension (Chiral Separation):
-
Chiral Column: Lux Cellulose-4 (150 x 2.0 mm, 3 µm)
-
Mobile Phase: A gradient elution is likely employed, typical for LC-MS/MS analysis, though the specific gradient is not detailed in the abstract.
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
-
Key Performance: The method is validated with high selectivity and sensitivity, achieving a runtime of less than 8 minutes.[7]
Method 2: Comparative Enantioseparation of Omeprazole using various Polysaccharide CSPs
This study evaluated several polysaccharide-based CSPs under normal phase conditions.[1]
-
Sample Preparation: Racemic omeprazole is dissolved in a suitable solvent.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection at 302 nm.
-
Detailed Conditions:
-
Chiralpak AD:
-
Mobile Phase: Hexane:Ethanol (40:60, v/v)
-
Flow Rate: 0.7 mL/min
-
-
Chiralcel OD-H:
-
Mobile Phase: Hexane:Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
-
Chiralcel OB-H:
-
Mobile Phase: Hexane:Ethanol (93:7, v/v)
-
Flow Rate: 1.0 mL/min
-
-
Chiralpak AS:
-
Mobile Phase: Hexane:Ethanol (80:20, v/v)
-
Flow Rate: 1.5 mL/min
-
-
-
Key Performance: The Chiralpak AD column was selected for further method development due to its high resolving ability and stability.[1][2]
Method 3: Enantioseparation of Omeprazole using an Immobilized Polysaccharide CSP in Reversed-Phase Mode
This method highlights the use of a modern, immobilized CSP for a rapid separation in reversed-phase conditions, which are often compatible with mass spectrometry.[4][5]
-
Sample Preparation: Racemic omeprazole is dissolved in the mobile phase.
-
Chromatographic System: HPLC with UV or CD detection.
-
Detailed Conditions:
-
Chiral Column: Chiralpak ID-3 (100 x 4.6 mm, 3 µm)
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 40 °C
-
-
Key Performance: Baseline separation of omeprazole enantiomers was achieved in under 8 minutes.[4]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the chiral separation of this compound using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Cross-Validation of HPLC and LC-MS/MS Methods for Hydroxyomeprazole Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Hydroxyomeprazole, the primary active metabolite of the widely prescribed proton pump inhibitor omeprazole, is a key analyte in such evaluations. The two most common analytical techniques for its quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
This guide provides a comprehensive cross-validation and comparison of these two methods, supported by experimental data from published studies. We will delve into the performance characteristics of each technique, provide detailed experimental protocols, and illustrate the analytical workflows.
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. While both methods are robust, they offer distinct advantages and disadvantages.
| Parameter | HPLC-UV | LC-MS/MS | Key Considerations |
| Linearity Range | 20 - 800 ng/mL[1] | 0.005 - 1 µg/mL (5 - 1000 ng/mL)[2][3] | LC-MS/MS generally offers a wider dynamic range, capable of detecting lower concentrations. |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL[1] | 5 ng/mL[4] | LC-MS/MS is significantly more sensitive, making it suitable for studies with low analyte concentrations. |
| Accuracy | 102.3% at LLOQ[1] | Typically within 85-115% (as per regulatory guidelines) | Both methods demonstrate high accuracy, but LC-MS/MS often provides tighter control over a wider concentration range. |
| Precision (Intra-day & Inter-day) | <15% CV[5] | Typically <15% CV | Both methods exhibit excellent precision, meeting regulatory standards for bioanalytical method validation. |
| Selectivity & Specificity | Good, but susceptible to interference from co-eluting compounds.[1] | Excellent, highly specific due to mass-based detection of precursor and product ions.[6] | LC-MS/MS is the gold standard for selectivity, minimizing the risk of interference from matrix components or other metabolites. |
| Matrix Effects | Less prone to signal suppression or enhancement. | Can be significantly affected by ion suppression or enhancement from matrix components.[6] | Careful method development and the use of internal standards are crucial to mitigate matrix effects in LC-MS/MS. |
| Run Time | Longer, with retention times around 12 minutes for this compound.[1] | Shorter, with modern UPLC systems enabling run times of less than 8 minutes.[7] | LC-MS/MS, especially when coupled with UPLC, offers higher throughput. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for operation and data interpretation. | The choice often depends on budget and available technical expertise. |
Experimental Protocols
Below are detailed methodologies for representative HPLC-UV and LC-MS/MS methods for the quantification of this compound in human plasma.
HPLC-UV Method Protocol
This protocol is based on a validated method for the simultaneous measurement of omeprazole and 5-hydroxyomeprazole.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.75 mL of human plasma, add the internal standard (e.g., OPC-18827).
-
Extract the analytes by adding a mixture of dichloromethane and isopropanol (9:1 v/v).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of 50 mM phosphate buffer and acetonitrile. The acetonitrile concentration is ramped from 22% to 50% over 43 minutes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 302 nm.
-
Retention Time: Approximately 12.19 minutes for 5-hydroxyomeprazole.[1]
LC-MS/MS Method Protocol
This protocol is a representative method for the high-throughput quantification of omeprazole and its metabolites.[6]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., 4-Desmethoxy Omeprazole-d3 in acetonitrile).[6]
-
Precipitate the plasma proteins by adding 300 µL of acetonitrile.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to an autosampler vial for analysis.[6]
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and the internal standard. For this compound, this is typically m/z 362.11 → [specific product ion].[2][3]
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and LC-MS/MS methods, as well as the conceptual process of cross-validation.
References
- 1. scilit.com [scilit.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Hydroxyomeprazole Quantification: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of analytical methodologies for the quantification of hydroxyomeprazole, the primary metabolite of omeprazole, in human plasma. As no formal multi-site inter-laboratory comparison studies are readily available in published literature, this document synthesizes data from various independent validation studies to offer insights into the expected performance and reproducibility of common analytical methods.
Comparative Analysis of Quantitative Methods
The quantification of this compound in biological matrices is predominantly achieved using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for analyzing complex biological samples. While specific parameters may vary between laboratories, a review of published methods reveals a general consensus on the achievable performance. The following tables summarize key validation parameters from several independent studies, providing a basis for a representative inter-laboratory comparison.
| Parameter | Study 1 | Study 2 | Study 3 | Representative Performance |
| Linearity Range (ng/mL) | 10 - 500[1] | 0.005 - 1 (µg/mL)[2][3] | 20 - 800[4] | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | Not Reported | > 0.99[5] | Not Reported | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[1] | 5[2][3] | 20[4] | 5 - 20 ng/mL |
| Intra-day Precision (%CV) | < 5.78[6] | < 15[2] | Not Reported | < 15% |
| Inter-day Precision (%CV) | < 4.59[6] | < 15[2] | Not Reported | < 15% |
| Accuracy (% Recovery) | > 75.48[6] | 96.8 - 97.7 | > 97[4] | 85 - 115% |
Table 1: Comparison of Key Performance Parameters for this compound Quantification. This table presents a synthesis of validation data from multiple independent studies to provide a representative overview of expected method performance.
Experimental Protocols: A Closer Look
The methodologies employed for the quantification of this compound typically involve three main stages: sample preparation, chromatographic separation, and mass spectrometric detection. The choice of specific techniques within each stage can influence the overall performance of the assay.
Sample Preparation
Effective sample preparation is critical for removing interfering substances from the plasma matrix and concentrating the analyte of interest. The most commonly reported techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins.[5] The supernatant containing the analyte is then separated by centrifugation.
-
Liquid-Liquid Extraction (LLE): This technique involves the extraction of the analyte from the aqueous plasma sample into an immiscible organic solvent, such as ethyl acetate or a mixture of dichloromethane and diethyl ether.[7]
-
Solid-Phase Extraction (SPE): SPE offers a more selective extraction by utilizing a solid sorbent to retain the analyte while interfering substances are washed away.[1] The analyte is then eluted with a suitable solvent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Following extraction, the sample is injected into an LC-MS/MS system for separation and detection.
-
Chromatographic Separation: Reversed-phase chromatography is the standard approach, with C18 columns being the most frequently used.[8][9] A gradient elution using a mobile phase consisting of an aqueous component (often containing a buffer like ammonium acetate or formic acid) and an organic component (typically acetonitrile or methanol) is employed to separate this compound from other components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the instrument of choice for quantification. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound. A common transition for this compound is m/z 362 -> 214.[1]
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved in this compound analysis, the following diagrams illustrate a typical analytical workflow and the metabolic pathway of its parent drug, omeprazole.
References
- 1. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Performance Liquid Chromatographic Method for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma | Scilit [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Omeprazole and Its Major Metabolites: 5-Hydroxyomeprazole and Omeprazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of the proton pump inhibitor omeprazole and its two primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone. Understanding the degradation pathways and stability profiles of these compounds is crucial for the development of robust analytical methods, stable pharmaceutical formulations, and accurate pharmacokinetic studies. This document summarizes key experimental data on their stability under various stress conditions, details the methodologies used, and illustrates the metabolic pathways involved.
Introduction to Omeprazole and its Metabolism
Omeprazole is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. It functions as a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form, a sulfenamide derivative. This active metabolite irreversibly inhibits the H+/K+-ATPase (proton pump), thereby reducing gastric acid secretion.
In the liver, omeprazole is extensively metabolized primarily by the cytochrome P450 enzymes, CYP2C19 and CYP3A4. The main metabolic pathways are hydroxylation of the benzimidazole methyl group to form 5-hydroxyomeprazole, and sulfoxidation to form omeprazole sulfone.[1][2] These metabolites are generally considered to be pharmacologically inactive.[3]
Comparative Stability Analysis
The stability of omeprazole and its metabolites is a critical factor influencing their in vivo activity, formulation development, and analytical detection. Omeprazole is notoriously labile in acidic conditions, a characteristic that necessitates its formulation in enteric-coated dosage forms.[4] While extensive data exists for omeprazole, comparative stability information for its major metabolites is less abundant. This guide aims to consolidate the available data to provide a clearer comparative picture.
pH-Dependent Stability
Omeprazole's stability is highly dependent on pH. It degrades rapidly in acidic environments but exhibits considerable stability under alkaline conditions.[2][5][6] Studies have shown that its maximum stability is achieved at a pH of 11.[5][6] Below pH 7.8, its decomposition is significantly accelerated.[5][6]
Table 1: pH-Dependent Degradation of Omeprazole
| pH | Condition | Stability Outcome |
| < 4 | Aqueous Solution | Half-life of less than 10 minutes.[2] |
| 5.0 | Aqueous Solution | Significant degradation.[4] |
| 6.8 | Aqueous Solution | Degradation observed.[4] |
| > 7.4 | Aqueous Solution | Rapid degradation below this pH.[4] |
| 7.8 | Aqueous Solution | Decomposition becomes very fast below this pH.[5][6] |
| 9.5 | Alkaline Condition | Stable.[4] |
| 11 | Aqueous Solution | Maximum stability observed.[5][6] |
Thermal Stability
Thermal stress can also induce the degradation of omeprazole. Studies have shown that omeprazole in the solid state is sensitive to heat.[11][12] The decomposition of omeprazole has been observed to start at temperatures around 135°C, with the degradation kinetics being dependent on the heating rate.[1][13]
A forced degradation study on a combination drug product containing omeprazole subjected it to dry heat at 105°C, resulting in degradation.[14] Another study reported 4.32% degradation of omeprazole after 5 hours at 110°C.[15][16] Specific quantitative data on the thermal stability of isolated 5-hydroxyomeprazole and omeprazole sulfone is limited in the reviewed literature, preventing a direct quantitative comparison.
Table 2: Thermal and Photolytic Degradation of Omeprazole
| Stress Condition | Compound | Observation |
| Thermal | ||
| 105°C (Dry Heat) | Omeprazole | Degradation observed.[14] |
| 110°C for 5 hours | Omeprazole | 4.32% degradation.[15][16] |
| 135°C | Omeprazole | Onset of decomposition.[1][13] |
| Photolytic | ||
| UV Light (254 nm) | Omeprazole | Degradation observed.[14] |
| UV Radiation | Omeprazole | Generates a fluorescent degradation product.[17] |
| UV Light Lamps (with TiO2) | Omeprazole | Easily degraded in aqueous solution.[18] |
Photostability
Omeprazole has been shown to be sensitive to light.[12] Exposure to UV light can lead to its degradation.[14] One study utilized this property to develop a spectrofluorimetric method for omeprazole quantification, where UV radiation catalyzes its degradation into a fluorescent product.[17] Another study demonstrated the photodegradation of omeprazole in aqueous solution using TiO2 as a catalyst under low-energy UV lamps.[18] As with thermal stability, direct comparative photostability data for 5-hydroxyomeprazole and omeprazole sulfone is not well-documented in the available literature.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing stability studies. Below are representative methodologies for conducting forced degradation studies and the analytical techniques used for quantification.
Forced Degradation Study Protocol
Forced degradation studies are performed to evaluate the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing conditions.[19][20]
1. Acid Hydrolysis:
-
Procedure: Dissolve the test compound (omeprazole, 5-hydroxyomeprazole, or omeprazole sulfone) in a suitable solvent (e.g., methanol). Add 0.1 N hydrochloric acid and keep the solution at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 1.5 hours). Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide.
-
Analysis: Analyze the resulting solution by a stability-indicating HPLC method.
2. Base Hydrolysis:
-
Procedure: Dissolve the test compound in a suitable solvent. Add 0.1 N sodium hydroxide and keep the solution at room temperature or an elevated temperature for a specified duration. Neutralize with an equivalent amount of 0.1 N hydrochloric acid.
-
Analysis: Analyze the resulting solution by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve the test compound in a suitable solvent. Add a solution of hydrogen peroxide (e.g., 3% or 30%) and store at room temperature for a defined period.
-
Analysis: Analyze the resulting solution by HPLC.
4. Thermal Degradation:
-
Procedure: Keep the solid drug substance in a hot air oven at a specific temperature (e.g., 105°C or 110°C) for a defined period (e.g., 5 hours).[14][15][16]
-
Analysis: Dissolve the heat-treated sample in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
-
Procedure: Expose the drug substance (in solid state or in solution) to UV light of a specific wavelength (e.g., 254 nm) in a photostability chamber for a defined duration.[14]
-
Analysis: Prepare a solution of the exposed sample and analyze by HPLC.
HPLC Method for Stability Analysis
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from its degradation products and metabolites.
Table 3: Example of a Stability-Indicating HPLC Method for Omeprazole and its Metabolites
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21] |
| Mobile Phase | A mixture of a buffer (e.g., 0.025 M Potassium dihydrogen phosphate, pH adjusted to 7.0) and an organic modifier (e.g., acetonitrile).[21] The ratio can be optimized for best separation. |
| Flow Rate | Typically 1.0 mL/min.[21] |
| Detection | UV detection at a wavelength where all compounds have significant absorbance, for example, 302 nm.[21][22] |
| Injection Volume | 20 µL.[11] |
| Column Temperature | Ambient or controlled (e.g., 30°C). |
| Internal Standard | An internal standard (e.g., pantoprazole or another suitable compound) can be used for improved accuracy and precision.[22] |
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathway of omeprazole and the workflow for a typical stability study can aid in understanding the relationships between the parent drug and its metabolites.
Conclusion
This comparative guide highlights the stability profiles of omeprazole and its major metabolites, 5-hydroxyomeprazole and omeprazole sulfone. Omeprazole is highly unstable in acidic conditions, a characteristic that appears to be shared by its metabolite, 5-hydroxyomeprazole. The stability of omeprazole sulfone under various pH conditions requires further investigation to draw a complete comparative picture. All three compounds are susceptible to degradation under thermal and photolytic stress, although more quantitative, comparative data for the metabolites is needed. The provided experimental protocols and workflows offer a foundation for conducting further comparative stability studies. A thorough understanding of the stability of both the parent drug and its metabolites is paramount for the development of safe, effective, and stable pharmaceutical products.
References
- 1. Investigations on the thermal behavior of omeprazole and other sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 6. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 7. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. researchgate.net [researchgate.net]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. pharmainfo.in [pharmainfo.in]
- 22. scispace.com [scispace.com]
Genetic Polymorphisms and Their Impact on Hydroxyomeprazole Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of omeprazole, a widely prescribed proton pump inhibitor, is significantly influenced by genetic variations, primarily within the cytochrome P450 2C19 (CYP2C19) gene. These genetic polymorphisms lead to distinct metabolizer phenotypes, resulting in substantial inter-individual variability in plasma concentrations of omeprazole and its primary active metabolite, hydroxyomeprazole. This guide provides a comprehensive comparison of the impact of these genetic variations on this compound levels, supported by experimental data and detailed methodologies.
The Role of CYP2C19 in Omeprazole Metabolism
Omeprazole is extensively metabolized in the liver, primarily by the CYP2C19 enzyme, to form 5-hydroxyomeprazole.[1][2] A secondary pathway, mediated by CYP3A4, leads to the formation of omeprazole sulfone.[1][2] The clinical efficacy and potential for adverse effects of omeprazole are closely linked to the plasma concentrations of the parent drug and its metabolites. Genetic polymorphisms in the CYP2C19 gene can significantly alter the enzymatic activity, leading to different metabolizer phenotypes.
The most well-characterized CYP2C19 alleles include:
-
CYP2C19*1 : A fully functional allele, considered the "wild type" or "normal" metabolizer.[3]
-
CYP2C192 and CYP2C19 3 : Non-functional alleles that result in a "poor metabolizer" (PM) phenotype when two copies are present.[4]
-
CYP2C19*17 : An allele associated with increased enzyme activity, leading to an "ultrarapid metabolizer" (UM) phenotype in homozygous carriers.[3][5]
Individuals are categorized into one of four main metabolizer groups based on their combination of these alleles:
-
Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., 2/2, 2/3, 3/3).
-
Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele (e.g., 1/2, 1/3).
-
Extensive (Normal) Metabolizers (EMs): Carry two functional alleles (e.g., 1/1).
-
Ultrarapid Metabolizers (UMs): Carry at least one increased-function allele (e.g., 1/17, 17/17).
Comparative Pharmacokinetics of Omeprazole and this compound
The genetic variations in CYP2C19 directly translate to significant differences in the pharmacokinetic profiles of omeprazole and this compound. The following tables summarize key pharmacokinetic parameters from various studies, illustrating the impact of different metabolizer phenotypes.
| CYP2C19 Phenotype | Mean Omeprazole AUC (Area Under the Curve) | Mean Omeprazole Cmax (Maximum Concentration) | Mean this compound AUC | Mean this compound Cmax | Reference |
| Poor Metabolizer (PM) | Significantly Increased | Significantly Increased | Lower | Lower | [6] |
| Intermediate Metabolizer (IM) | Increased | Increased | Intermediate | Intermediate | [7] |
| Extensive Metabolizer (EM) | Normal | Normal | Normal | Normal | [6] |
| Ultrarapid Metabolizer (UM) | Decreased | Decreased | Higher | Higher | [5] |
Table 1: General Impact of CYP2C19 Phenotype on Omeprazole and this compound Pharmacokinetics. This table provides a qualitative summary of the expected changes in key pharmacokinetic parameters based on an individual's CYP2C19 metabolizer status.
| CYP2C19 Genotype | Omeprazole AUC (ng·h/mL) | Omeprazole Cmax (ng/mL) | This compound AUC (ng·h/mL) | This compound Cmax (ng/mL) | Study Population |
| 1/1 (EM) | 4151 ± 1853 | - | - | - | Healthy White Volunteers[8] |
| 17/17 (UM) | 1973 ± 775 | - | - | - | Healthy White Volunteers[8] |
| Homozygous EM | - | - | Significantly Higher | Significantly Higher | Pakistani Subjects[6] |
| Homozygous PM | Significantly Higher | Significantly Higher | Lower | Lower | Pakistani Subjects[6] |
Table 2: Quantitative Pharmacokinetic Data for Omeprazole and this compound by CYP2C19 Genotype. This table presents specific quantitative data from studies comparing different CYP2C19 genotypes. Note that direct comparison between studies should be made with caution due to differences in study design, dosage, and analytical methods.
Hydroxylation Index as a Biomarker for CYP2C19 Activity
The hydroxylation index (HI), calculated as the ratio of the plasma concentration of omeprazole to that of this compound at a specific time point after drug administration, serves as a useful phenotypic biomarker for CYP2C19 activity.[3][9] A higher HI indicates slower metabolism (characteristic of PMs), while a lower HI suggests more rapid metabolism (characteristic of UMs).
| CYP2C19 Genotype | Median Hydroxylation Index (Omeprazole/Hydroxyomeprazole) | Metabolizer Phenotype | Reference |
| 17/17 | 0.36 | Ultrarapid Metabolizer (UM) | [3] |
| 1/17 | 0.71 | Extensive Metabolizer (EM) | [9] |
| 1/1 | 0.78 | Extensive Metabolizer (EM) | [9] |
| 1/2 | 1.98 | Intermediate Metabolizer (IM) | [9] |
| 2/17 | 1.74 | Intermediate Metabolizer (IM) | [9] |
| 2/2 | 13.09 | Poor Metabolizer (PM) | [3] |
Table 3: Omeprazole Hydroxylation Index in Relation to CYP2C19 Genotype. This table demonstrates the strong correlation between the hydroxylation index and the underlying CYP2C19 genotype, highlighting its utility as a functional measure of enzyme activity.
Experimental Protocols
Genotyping of CYP2C19
A common method for determining an individual's CYP2C19 genotype is through Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[3][9]
Protocol Outline:
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes.
-
PCR Amplification: Specific regions of the CYP2C19 gene containing the polymorphic sites for alleles like *2, *3, and *17 are amplified using specific primers.
-
Restriction Enzyme Digestion: The amplified PCR products are then incubated with specific restriction enzymes that recognize and cut the DNA at the polymorphic site of either the wild-type or the variant allele.
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis. The resulting banding pattern reveals the presence or absence of the specific alleles, thus determining the genotype. For example, the presence of a cutting site for a particular enzyme might indicate the wild-type allele, while its absence would suggest a variant allele.
Quantification of Omeprazole and this compound in Plasma
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the simultaneous measurement of omeprazole and this compound in plasma samples.[10][11][12]
Protocol Outline:
-
Sample Preparation:
-
Plasma samples are obtained from subjects at specific time points after omeprazole administration.
-
An internal standard (e.g., lansoprazole or another suitable compound) is added to the plasma samples.[11]
-
The drugs are extracted from the plasma using a liquid-liquid extraction procedure with an organic solvent such as a mixture of dichloromethane and diethyl ether.[12]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
HPLC Analysis:
-
The reconstituted sample is injected into an HPLC system equipped with a C18 reverse-phase column.[10][12]
-
An isocratic or gradient mobile phase, typically consisting of a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol, is used to separate the compounds.[10][12]
-
A UV detector is used to monitor the eluent at a specific wavelength (e.g., 302 nm) to detect and quantify omeprazole, this compound, and the internal standard based on their retention times and peak areas.[10]
-
-
Quantification:
-
Standard curves are generated using known concentrations of omeprazole and this compound.
-
The concentrations of the analytes in the plasma samples are calculated by comparing their peak area ratios to the internal standard with the standard curve.
-
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of omeprazole and a typical experimental workflow for studying the impact of genetic polymorphisms.
Caption: Metabolic pathway of omeprazole.
Caption: Experimental workflow diagram.
Conclusion
The evidence strongly indicates that genetic polymorphisms in the CYP2C19 gene are a major determinant of this compound levels and overall omeprazole disposition. The distinct pharmacokinetic profiles among poor, intermediate, extensive, and ultrarapid metabolizers underscore the importance of considering an individual's genetic makeup for personalized omeprazole therapy. The use of phenotyping methods, such as the hydroxylation index, in conjunction with genotyping, can provide a more complete picture of an individual's metabolic capacity. This knowledge is crucial for optimizing drug efficacy, minimizing adverse reactions, and advancing the principles of precision medicine in the clinical application of omeprazole and other CYP2C19-metabolized drugs.
References
- 1. Impact of the CYP2C19*17 Allele on the Pharmacokinetics of Omeprazole and Pantoprazole in Children: Evidence for a Differential Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 3. Hydroxylation index of omeprazole in relation to CYP2C19 polymorphism and sex in a healthy Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The (R)-omeprazole hydroxylation index reflects CYP2C19 activity in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 6. pjps.pk [pjps.pk]
- 7. files.cpicpgx.org [files.cpicpgx.org]
- 8. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. scilit.com [scilit.com]
- 11. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Hydroxyomeprazole Formation Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydroxyomeprazole formation, a primary metabolite of the proton pump inhibitor omeprazole, across various species. Understanding these species-specific differences in metabolism is crucial for the preclinical evaluation and clinical development of omeprazole and related compounds. This document summarizes quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the metabolic pathway.
Executive Summary
The formation of this compound from omeprazole is primarily catalyzed by cytochrome P450 (CYP) enzymes, with significant interspecies variability in the specific isoforms involved and the kinetics of the reaction. In humans, CYP2C19 is the principal enzyme responsible for this metabolic pathway, with a smaller contribution from CYP3A4. This contrasts with other species, such as the horse, where the CYP3A family appears to play a more dominant role. These differences in enzyme kinetics, reflected in the Michaelis-Menten constant (Km) and maximum velocity (Vmax), underscore the importance of selecting appropriate animal models in preclinical drug development to accurately predict human metabolism and pharmacokinetic profiles.
Quantitative Comparison of this compound Formation
The following table summarizes the kinetic parameters for this compound formation in liver microsomes from various species. These in vitro data provide a quantitative basis for comparing the efficiency of this metabolic pathway across species.
| Species | Enzyme(s) | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Clint, pmol/min/pmol P450) | Reference(s) |
| Human | CYP2C19 (high affinity), CYP3A4 (low affinity) | 6.0 ± 2.4 (high affinity) | 0.088 ± 0.070 (high affinity) | - | [1] |
| 106 ± 127 (low affinity) | 0.116 ± 0.088 (low affinity) | ||||
| Dog | CYP1A2, CYP2C21 | 110 ± 48 (R-omeprazole) | 0.06 ± 0.01 (R-omeprazole) | - | |
| 75 ± 12 (S-omeprazole) | 0.06 ± 0.01 (S-omeprazole) | ||||
| Rat | Not specified | 46.8 | 2.033 | - | [2] |
| Horse | CYP3A Family | - | - | 0.12 | [3] |
| Mouse | Not specified | Data not available | Data not available | - |
Note: Data for mouse liver microsomes were not available in the reviewed literature. The data for human and dog liver microsomes reflect the complex kinetics involving multiple enzymes.
Metabolic Pathway of Omeprazole
The primary metabolic pathways of omeprazole leading to the formation of this compound and omeprazole sulfone are catalyzed by cytochrome P450 enzymes. The diagram below illustrates this process.
Caption: Metabolic conversion of omeprazole to its main metabolites.
Experimental Protocols
This section details a general methodology for conducting in vitro studies of omeprazole metabolism using liver microsomes, followed by analysis using High-Performance Liquid Chromatography (HPLC).
In Vitro Incubation for Omeprazole Metabolism
This protocol is a composite of standard procedures for assessing in vitro drug metabolism.
Materials:
-
Liver microsomes from the desired species (e.g., human, rat, dog, mouse)
-
Omeprazole
-
This compound standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., lansoprazole)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl2, and liver microsomes. The final microsomal protein concentration is typically in the range of 0.2-1.0 mg/mL.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding omeprazole (substrate) at various concentrations to determine kinetic parameters. A typical concentration range is 1-500 µM.
-
Addition of Cofactor: Add the NADPH regenerating system or NADPH to initiate the enzymatic reaction. The final volume of the incubation mixture is typically 200-500 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes of the incubation mixture). The addition of the solvent also serves to precipitate the microsomal proteins.
-
Protein Precipitation and Sample Preparation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, and transfer it to a clean tube for HPLC analysis.
HPLC Analysis of Omeprazole and this compound
This method provides a general framework for the separation and quantification of omeprazole and this compound. Specific parameters may need optimization based on the HPLC system and column used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 7.4) in a ratio of approximately 30:70 (v/v)[2]. The exact ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 302 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same matrix as the samples (e.g., the supernatant from a blank incubation).
-
Sample Injection: Inject the prepared standards and the supernatant from the experimental samples into the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and determine the peak areas for this compound and the internal standard.
-
Quantification: Construct a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards. Use the standard curve to determine the concentration of this compound in the experimental samples.
-
Kinetic Parameter Calculation: From the concentrations of this compound formed at different substrate concentrations, calculate the kinetic parameters (Km and Vmax) using non-linear regression analysis (e.g., Michaelis-Menten equation).
Experimental Workflow
The following diagram illustrates the workflow for determining the kinetic parameters of this compound formation in vitro.
Caption: From incubation to kinetic parameter determination.
Conclusion
The in vitro formation of this compound exhibits marked species differences, primarily driven by the varying contributions of CYP2C and CYP3A enzyme families. The provided data and protocols offer a framework for researchers to conduct and interpret comparative metabolism studies. The significant differences observed, particularly between rodents, dogs, and humans, highlight the critical need for careful consideration of metabolic profiles when extrapolating preclinical data to predict human pharmacokinetics and potential drug-drug interactions. Further studies to elucidate the specific kinetic parameters in species such as mice would provide a more complete picture for preclinical drug development.
References
- 1. Oxidative metabolism of omeprazole in human liver microsomes: cosegregation with S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro studies on omeprazole metabolism in rat liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and kinetics of microsomal and recombinant equine liver cytochrome P450 enzymes responsible for in vitro metabolism of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common analytical methods for the quantification of omeprazole and its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in biological matrices. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are objectively evaluated, with supporting data and detailed experimental protocols.
Introduction to Omeprazole Metabolism
Omeprazole, a widely used proton pump inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main metabolites are 5-hydroxyomeprazole, formed through hydroxylation by CYP2C19, and omeprazole sulfone, formed via sulfoxidation by CYP3A4.[1][2][3] The genetic polymorphism of CYP2C19 can lead to significant inter-individual variations in omeprazole metabolism, making the accurate quantification of the parent drug and its metabolites crucial for pharmacokinetic and pharmacodynamic studies.[2]
Metabolic Pathway of Omeprazole
The metabolic conversion of omeprazole to its main inactive metabolites is depicted in the following pathway.
Head-to-Head Comparison of Analytical Methods
The choice of analytical method for the determination of omeprazole and its metabolites depends on the required sensitivity, selectivity, and the nature of the study. The following tables provide a quantitative comparison of HPLC-UV, LC-MS/MS, and Capillary Electrophoresis methods based on published literature.
Table 1: Performance Characteristics of HPLC-UV Methods for Omeprazole and its Metabolites in Human Plasma
| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone | Reference |
| Linearity Range (ng/mL) | 25 - 500 | 25 - 500 | 25 - 500 | [4] |
| 10 - 2000 | 50 - 2000 | 10 - 2000 | [5] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25 | 25 | 25 | [4] |
| 5 | 10 | 5 | [6] | |
| Intra-day Precision (%RSD) | < 15 | < 15 | < 15 | [4] |
| Inter-day Precision (%RSD) | < 15 | < 15 | < 15 | [4] |
| Accuracy (%) | 95.3 - 104.2 | 96.8 - 103.5 | 97.1 - 102.8 | [4] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Omeprazole and its Metabolites in Human Plasma
| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone | Reference |
| Linearity Range (ng/mL) | 1.0 - 2000 | - | - | [7] |
| 10 - 750 | 5 - 250 | 10 - 750 | [8] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | - | - | [7] |
| 10 | 5 | 10 | [8] | |
| Intra-day Precision (%RSD) | < 11 | < 11 | < 11 | [8] |
| Inter-day Precision (%RSD) | < 11 | < 11 | < 11 | [8] |
| Recovery (%) | 86.0 - 114.4 | - | - | [7] |
Table 3: Performance Characteristics of Capillary Electrophoresis (CE) Methods for Omeprazole and its Metabolites
| Parameter | Omeprazole | 5-Hydroxyomeprazole | Omeprazole Sulfone | Omeprazole Sulphide | Reference |
| Matrix | Human Urine | Human Urine | Human Urine | Human Urine | [9] |
| Method | CE-ESI-MS | CE-ESI-MS | CE-ESI-MS | CE-ESI-MS | [9] |
| Linearity Range (µg/mL) | 0.5 - 50 | 0.5 - 50 | 0.5 - 50 | 0.5 - 50 | [9] |
| LOD (µg/mL) | 0.1 | 0.1 | 0.1 | 0.1 | [9] |
| LOQ (µg/mL) | 0.5 | 0.5 | 0.5 | 0.5 | [9] |
| Intra-day Precision (%RSD) | < 5 | < 5 | < 5 | < 5 | [9] |
| Inter-day Precision (%RSD) | < 8 | < 8 | < 8 | < 8 | [9] |
Experimental Protocols
This section provides detailed methodologies for representative analytical methods.
HPLC-UV Method
This protocol is based on a validated method for the simultaneous determination of omeprazole and its two main metabolites in human plasma.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add 50 µL of internal standard solution (phenacetin).
-
Add 3 mL of a dichloromethane-diethyl ether (1:1, v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: Methanol:Water (55:45, v/v) containing 1% triethylamine, adjusted to pH 7 with phosphoric acid[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 302 nm[4]
-
Column Temperature: Ambient
LC-MS/MS Method
This protocol describes a sensitive method for the quantification of omeprazole and its metabolites in human plasma.[8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of plasma, add the internal standard.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
Column: ProntoSil AQ, C18[8]
-
Mobile Phase: Gradient elution with 10 mM ammonium acetate in water (pH 7.25) and acetonitrile[8]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode with electrospray ionization (ESI) in positive mode.[8]
-
Monitored m/z transitions:
Capillary Electrophoresis Method
This protocol is for the simultaneous determination of omeprazole and its main metabolites in human urine samples.[9]
1. Sample Preparation
-
Urine samples are typically diluted with the background electrolyte (BGE) before injection.
2. CE Conditions
-
Capillary: Fused-silica capillary
-
Background Electrolyte (BGE): e.g., Ammonium acetate/formate buffer
-
Applied Voltage: e.g., 25 kV[10]
-
Detection: Diode-array detection (DAD) or coupled to a mass spectrometer (CE-MS).[9]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of omeprazole and its metabolites using LC-MS/MS.
Conclusion
The choice of an analytical method for omeprazole and its metabolites is a critical decision in clinical and research settings.
-
HPLC-UV methods are robust, cost-effective, and suitable for routine analysis where high sensitivity is not a primary requirement.[4]
-
LC-MS/MS methods offer superior sensitivity and selectivity, making them the gold standard for pharmacokinetic studies and the analysis of low-concentration samples.[7][8]
-
Capillary Electrophoresis provides an alternative separation technique with high efficiency and is particularly useful for the analysis of urine samples.[9]
The detailed information and protocols provided in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical method for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical quality by design-based development of a capillary electrophoresis method for Omeprazole impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydroxyomeprazole in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe Management and Disposal of Hydroxyomeprazole.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is not only a matter of compliance but also a core tenet of a robust safety culture. This document provides a detailed, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, at a minimum, the following PPE should be worn:
-
Eye Protection: Tightly sealed safety goggles.[1]
-
Hand Protection: Impermeable and resistant protective gloves.
-
Respiratory Protection: In cases of brief exposure or low pollution, a respiratory filter device is recommended. For more intensive or longer exposure, a respiratory protective device that is independent of circulating air should be used.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by a stringent regulatory framework, primarily under the purview of the Environmental Protection Agency (EPA) and its Resource Conservation and Recovery Act (RCRA). A key determination in the disposal pathway of any chemical is its classification as either RCRA hazardous waste or non-RCRA hazardous waste.
While the Safety Data Sheet for this compound does not explicitly classify it as a RCRA hazardous waste, it does state that it "Must not be disposed of together with household garbage. Do not allow product to reach sewage system" and that "Disposal must be made according to official regulations." In the absence of a definitive classification, and to ensure the highest standard of safety and compliance, it is best practice to manage this compound waste as a hazardous chemical waste. This precautionary approach aligns with standard laboratory safety protocols for unknown or unclassified materials.[3][4]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This process is designed to be straightforward and to minimize risks to personnel and the environment.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in chemical waste management.
-
Do not mix this compound waste with any other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.
-
For solutions containing this compound, collect them in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.
Step 2: Container Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safe handling and disposal.
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
The label must include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific components and their approximate percentages if it is a mixture.
-
The date on which waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Safe Storage
Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's certified hazardous waste management program.
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often six to twelve months), arrange for a pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste disposal.
-
Follow their specific procedures for requesting a waste pickup. This may involve an online request form or a direct call.
-
Do not attempt to dispose of the waste through a commercial waste vendor not approved by your institution.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Classifications | Skin Irritation 2, Eye Irritation 2A, STOT SE 3 | [1][2] |
| Disposal Prohibitions | Do not dispose with household garbage; Do not allow to reach sewage system. | |
| Recommended Disposal Path | Manage as hazardous chemical waste. | Precautionary Principle |
| Container Type | Sound, leak-tight, and appropriate for the type of waste. | [5] |
| Labeling Requirement | "Hazardous Waste" label with full chemical name and other required details. | [3] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | [3] |
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions for a researcher.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistics for Handling Hydroxyomeprazole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxyomeprazole, a metabolite of Omeprazole. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance with the following risk profile:
| Hazard Classification | GHS Code | Description |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye and Face Protection: Use safety glasses with side-shields or chemical safety goggles.[2]
-
Skin and Body Protection: A laboratory coat or gown should be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-certified N95 or N100 respirator is recommended.[3]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.
2. Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Weigh the solid compound in a ventilated balance enclosure if available.
-
Prepare solutions in a fume hood.
-
Keep the container tightly sealed when not in use.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Protect from light.[4]
4. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[4]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
5. First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound waste should be considered hazardous chemical waste.
2. Container Management:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
3. Disposal Procedure:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Do not dispose of it down the drain or in the regular trash.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
For unused or expired material, if a drug take-back program is not available, the FDA recommends mixing the compound (do not crush tablets or capsules) with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[6] However, for a laboratory setting, disposal as hazardous waste is the preferred method.
Omeprazole Metabolic Pathway
This compound is a primary metabolite of Omeprazole, formed mainly in the liver through the action of cytochrome P450 enzymes. Understanding this pathway is crucial for drug metabolism and development studies.
Caption: Metabolic pathway of Omeprazole to its major metabolites.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
